Product packaging for N-Boc-N,N-bis(2-chloroethyl)amine(Cat. No.:CAS No. 118753-70-1)

N-Boc-N,N-bis(2-chloroethyl)amine

Cat. No.: B039790
CAS No.: 118753-70-1
M. Wt: 242.14 g/mol
InChI Key: FQZLNQAUUMSUHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-Boc-N,N-bis(2-chloroethyl)amine is a useful research compound. Its molecular formula is C9H17Cl2NO2 and its molecular weight is 242.14 g/mol. The purity is usually 95%.
The exact mass of the compound Tert-butyl bis(2-chloroethyl)carbamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17Cl2NO2 B039790 N-Boc-N,N-bis(2-chloroethyl)amine CAS No. 118753-70-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N,N-bis(2-chloroethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17Cl2NO2/c1-9(2,3)14-8(13)12(6-4-10)7-5-11/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQZLNQAUUMSUHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90459487
Record name tert-Butyl bis(2-chloroethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90459487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118753-70-1
Record name tert-Butyl bis(2-chloroethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90459487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-BOC-N,N-Bis(2-chloroethyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

N-Boc-N,N-bis(2-chloroethyl)amine: A Comprehensive Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: N-Boc-N,N-bis(2-chloroethyl)amine is a pivotal building block in medicinal chemistry and organic synthesis. As a member of the nitrogen mustard class of compounds, its core bis(2-chloroethyl)amine moiety functions as a potent alkylating agent. The introduction of the tert-butoxycarbonyl (Boc) protecting group significantly tempers the high reactivity of the nitrogen mustard, allowing for controlled and selective chemical transformations. This guide provides an in-depth overview of the synthesis, characterization, and experimental protocols for this compound, serving as a critical resource for professionals in drug development and chemical research. The strategic use of this protected precursor is fundamental in constructing complex molecules, including targeted anticancer agents.[1]

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid or semi-solid.[2][3] It is soluble in organic solvents like dichloromethane and acetonitrile.[3] Key quantitative data are summarized in the table below.

PropertyValueSource
CAS Number 118753-70-1[1][3][4][5][6][7]
Molecular Formula C₉H₁₇Cl₂NO₂[3][4][5][7]
Molecular Weight 242.14 g/mol [1][3][4][5][7]
Appearance Clear, colorless liquid[4]
Purity ≥95% - 97%[4][8]
Density 1.149 ± 0.06 g/cm³ (Predicted)[2]
Boiling Point 290.7 ± 33.0 °C (Predicted)[2]
Refractive Index 1.471 (Predicted)[2]

Synthesis Methodology

The most common and efficient synthesis of this compound involves the protection of bis(2-chloroethyl)amine with di-tert-butyl dicarbonate (Boc₂O).[3] The starting material, bis(2-chloroethyl)amine, is typically used as its more stable hydrochloride salt.[3][9] A base, such as triethylamine, is required to neutralize the hydrochloride salt and facilitate the reaction with the Boc anhydride.[3][9] The reaction is generally performed in an inert solvent like dichloromethane at room temperature, often yielding the desired product in high purity.[1][3]

An alternative synthetic route involves the chlorination of diethanolamine using a reagent like thionyl chloride to first generate bis(2-chloroethyl)amine, which is then reacted with Boc anhydride.[3][10]

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product A Bis(2-chloroethyl)amine HCl E Reaction Mixture (Room Temperature, ~24h) A->E B Di-tert-butyl dicarbonate (Boc)₂O B->E C Triethylamine (Base) C->E D Dichloromethane (Solvent) D->E F Aqueous Wash (e.g., 1M HCl, Brine) E->F Quench G Dry Organic Layer F->G H Solvent Evaporation G->H I This compound H->I Isolate

Caption: General workflow for the synthesis of this compound.

Synthesis Reaction Parameters
ParameterConditionSource
Starting Material bis(2-chloroethyl)amine hydrochloride[3][9]
Protecting Agent di-tert-butyl dicarbonate (Boc₂O)[3]
Base Triethylamine[3][9]
Solvent Dichloromethane[3]
Temperature Room Temperature[3]
Duration ~24 hours[3]
Reported Yield Up to 98%[1]

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures for the N-Boc protection of secondary amines.[3][9]

  • Preparation: To a suspension of bis(2-chloroethyl)amine hydrochloride (1.0 eq) in dry dichloromethane (DCM), add triethylamine (2.2 eq) under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture at 0°C (ice bath) for 15-20 minutes.

  • Addition of Boc Anhydride: Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dry DCM dropwise to the stirring suspension at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for approximately 24 hours.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding water.[9] Separate the organic layer.

  • Washing: Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally with brine.[9]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[1]

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary, though high yields of pure product are often obtained after workup.[1]

Characterization Data

Characterization relies on standard spectroscopic methods to confirm the structure and purity of the final product.

TechniqueData / Expected ObservationsSource
¹H NMR For Precursor (Bis(2-chloroethyl)amine HCl in DMSO-d₆): δ 9.79 (s, NH), 3.97 (t, 4H, N-CH₂), 3.37 (t, 4H, CH₂-Cl). Expected for N-Boc Product: Appearance of a large singlet around δ 1.4-1.5 (9H, t-butyl); shifts in the ethyl protons (N-CH₂ and CH₂-Cl) compared to the starting amine.[11]
¹³C NMR Expected for N-Boc Product: Signals for the t-butyl group (quaternary C ~80 ppm, methyl C ~28 ppm), a carbonyl signal (~155 ppm), and signals for the two chloroethyl chains (~40-50 ppm).
IR Spectroscopy For Precursor (Bis(2-chloroethyl)amine HCl): Broad N-H stretch. Expected for N-Boc Product: Disappearance of N-H stretch; appearance of a strong carbonyl (C=O) stretch from the Boc group around 1690-1710 cm⁻¹.[12]
Mass Spec (MS) Expected (ESI-MS): [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight of 242.14 g/mol .[3][5]

Chemical Reactivity and Applications

The primary utility of this compound lies in its role as a stable precursor to the highly reactive nitrogen mustard.[1] The Boc group can be easily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to unmask the bis(2-chloroethyl)amine functionality.[3] This deprotected amine can then participate in various reactions, most notably the alkylation of nucleophiles.[1]

In a biological context, this alkylating ability is harnessed for anticancer applications. The nitrogen mustard forms a highly reactive aziridinium ion, which can then alkylate nucleophilic sites on biomolecules, particularly the N7 position of guanine in DNA.[1] This leads to DNA cross-linking, disrupts replication, and induces apoptosis in rapidly dividing cancer cells.[1]

Deprotection_Alkylation cluster_reagents Reagents & Biomolecule cluster_pathway Reaction Pathway A N-Boc-N,N-bis (2-chloroethyl)amine D Deprotection A->D B Acid (e.g., TFA) B->D C Nucleophile (e.g., Guanine in DNA) H Nucleophilic Attack C->H E Bis(2-chloroethyl)amine (Active Mustard) D->E Unmasking F Intramolecular Cyclization E->F G Aziridinium Ion (Reactive Intermediate) F->G Forms G->H I Alkylated DNA H->I Results in

Caption: Pathway from Boc-protected precursor to DNA alkylation.

References

An In-depth Technical Guide to the Mechanism of Action of N-Boc Protected Nitrogen Mustards

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Nitrogen mustards represent a foundational class of alkylating agents in cancer chemotherapy. Their potent cytotoxicity, however, is coupled with significant systemic toxicity due to their high reactivity and lack of specificity. The development of N-Boc (tert-butyloxycarbonyl) protected nitrogen mustards is a strategic prodrug approach designed to mitigate these drawbacks. By masking the nucleophilic nitrogen atom, the Boc group effectively deactivates the mustard, preventing premature reactions. Activation is designed to occur preferentially within the acidic tumor microenvironment, releasing the active cytotoxic agent in a more targeted manner. This guide details the dual-stage mechanism of action, from targeted deprotection to DNA alkylation and the subsequent cellular signaling cascades leading to apoptosis.

The Rationale for N-Boc Protection

Traditional nitrogen mustards like mechlorethamine are highly reactive electrophiles.[1] This reactivity, while essential for their anticancer effect, is indiscriminate, leading to damage in healthy tissues and causing severe side effects.[1][2][3] The primary goal of a prodrug strategy is to improve the therapeutic index by enhancing drug delivery and selectivity for tumor cells.[2][3][4]

The N-Boc protecting group serves this purpose by decreasing the electron-donating capacity of the mustard's tertiary amine nitrogen. This reduction in nucleophilicity prevents the spontaneous intramolecular cyclization required to form the reactive aziridinium ion, rendering the compound inert under normal physiological conditions (pH 7.4).[3][4] Activation is contingent upon the cleavage of this acid-labile Boc group, a process favored in the hypoxic and acidic microenvironments characteristic of solid tumors.[3][5]

Core Mechanism of Action

The mechanism of N-Boc protected nitrogen mustards can be understood as a two-stage process: 1) site-selective activation via deprotection, and 2) DNA alkylation by the liberated, active nitrogen mustard.

Stage 1: Prodrug Activation via N-Boc Deprotection

The cleavage of the tert-butoxycarbonyl group is the rate-limiting step for the activation of the prodrug. This is typically achieved through acid-catalyzed hydrolysis. The lower pH (typically 6.5-7.0) found in many tumor microenvironments provides the necessary acidic conditions to protonate the carbamate and facilitate the removal of the Boc group as isobutylene and carbon dioxide, unmasking the active nitrogen mustard.

Stage 2: DNA Alkylation and Cross-Linking

Once activated, the nitrogen mustard executes its cytotoxic function through a well-established mechanism.[6][7]

  • First Cyclization: The unmasked tertiary amine nitrogen performs an intramolecular nucleophilic attack on one of the β-chloroethyl carbons, displacing a chloride ion. This reaction forms a highly strained and electrophilic three-membered ring known as an aziridinium ion.[2][3][5][8]

  • Mono-alkylation: The aziridinium ion is a potent electrophile that is readily attacked by nucleophilic sites on DNA. The most frequent target is the N7 position of guanine bases.[3][7][8][9] This attack opens the aziridinium ring and results in the covalent attachment of the mustard to a single guanine base, forming a mono-adduct.

  • Second Cyclization & Cross-linking: The second chloroethyl arm of the mustard then repeats the process, forming another aziridinium ion. This ion subsequently reacts with a guanine on the opposite DNA strand.

  • Cytotoxic Lesion: The final product is an interstrand cross-link (ICL), which covalently tethers the two strands of the DNA double helix.[5][8] This lesion is profoundly cytotoxic because it physically prevents the separation of DNA strands, thereby blocking the essential cellular processes of DNA replication and transcription.[2][6] While ICLs are the most lethal lesion, the formation of intrastrand cross-links and DNA-protein cross-links also contributes to the overall cytotoxicity.[9][10]

Downstream Cellular Consequences

The formation of irreparable DNA lesions, particularly ICLs, initiates a cascade of cellular signaling events. DNA damage response (DDR) pathways are activated, leading to cell cycle arrest to allow time for repair. However, the complexity of ICLs often overwhelms the cell's repair capacity. This sustained and unresolvable DNA damage signal ultimately converges on apoptotic pathways, frequently involving the p53 tumor suppressor protein, to trigger programmed cell death.[3][5][6][8]

Quantitative Data on Cytotoxicity

The efficacy of nitrogen mustard derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) in various cancer cell lines. While comprehensive data directly comparing N-Boc protected mustards with their unprotected counterparts is proprietary or spread across numerous studies, the literature provides examples of the cytotoxic potency of novel nitrogen mustard-based compounds.

Compound Class/NameCancer Cell LineIC50 ValueReference
Nitrogen Mustard Fluorophore (cpd 3h)A549 (Lung)13.1 ± 2.7 µM[11]
Basic Derivatives of BendamustineHT-29, MG-63, SK-MEL-3Cytocidal at 10-30 µM[12]
Click-Generated Nitrogen MustardsA431, JURKAT, K562, U266"Interesting cytotoxic effect"[13]

This table summarizes representative cytotoxicity data for various nitrogen mustard derivatives as reported in the literature. Direct IC50 values for specific N-Boc prodrugs are often part of preclinical development data.

Key Experimental Protocols

Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[11][13]

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. The concentration of the dissolved formazan is directly proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in an incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the N-Boc protected nitrogen mustard and its corresponding active form in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol: Detection of DNA-Protein Cross-Links by SDS-PAGE

This method is used to verify that the active mustard can form covalent links not just between DNA strands but also between DNA and proteins.[14][15]

Principle: A radiolabeled DNA oligomer is incubated with a target protein and the nitrogen mustard. If a covalent DNA-protein cross-link forms, the resulting complex will have a significantly higher molecular weight, causing it to migrate more slowly (a "retarded" band) on an SDS-PAGE gel compared to the unlinked DNA.

Methodology:

  • DNA Labeling: 5'-end label a double-stranded DNA oligodeoxynucleotide with ³²P using [γ-³²P]ATP and T4 polynucleotide kinase. Purify the labeled DNA.

  • Cross-linking Reaction: Incubate the ³²P-labeled DNA duplex with a purified target protein (e.g., a histone or a DNA repair protein like AGT) in the presence of the nitrogen mustard compound for a set time (e.g., 3 hours) at 37°C.

  • SDS-PAGE: Separate the reaction mixture on a 12% SDS-polyacrylamide gel. The SDS denatures the protein and ensures separation is based primarily on size.

  • Visualization: Visualize the radiolabeled products using a phosphor imager or autoradiography.

  • Analysis: The presence of a high-molecular-weight band that is absent in the no-drug control indicates the formation of a DNA-protein cross-link. The intensity of this band relative to the band of the un-cross-linked DNA strand can be used to quantify the cross-linking efficiency.[14]

Conclusion

The N-Boc protection of nitrogen mustards is a validated and powerful prodrug strategy that addresses the historical limitations of this important class of chemotherapeutics. By rendering the molecule inert until it reaches the acidic tumor microenvironment, this approach enhances tumor selectivity and reduces systemic toxicity. The core mechanism hinges on a two-step sequence: targeted deprotection followed by the classical DNA alkylation cascade, culminating in the formation of highly cytotoxic interstrand cross-links that trigger apoptosis in cancer cells. This approach continues to be a valuable blueprint for the design of next-generation targeted alkylating agents.

References

An In-Depth Technical Guide to the Chemical Properties and Reactivity of N-Boc-N,N-bis(2-chloroethyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-N,N-bis(2-chloroethyl)amine, a key intermediate in organic synthesis, serves as a stable and versatile precursor for the introduction of the cytotoxic bis(2-chloroethyl)amine moiety. This technical guide provides a comprehensive overview of its chemical properties, reactivity, and handling. Detailed experimental protocols for its synthesis and subsequent reactions are presented, alongside a thorough analysis of its stability and spectroscopic data. The underlying mechanism of action of its deprotected form as a DNA alkylating agent is also discussed, providing context for its application in the development of targeted therapeutics.

Chemical and Physical Properties

This compound, also known as tert-butyl N,N-bis(2-chloroethyl)carbamate, is a white to off-white powder or a clear, colorless liquid.[1][2] Its Boc-protecting group renders the otherwise highly reactive nitrogen mustard functional group stable for storage and handling.[3] It is soluble in organic solvents such as dichloromethane and acetonitrile, and insoluble in water.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₉H₁₇Cl₂NO₂[5]
Molecular Weight 242.14 g/mol [5]
CAS Number 118753-70-1[5]
Appearance White to off-white powder or clear, colorless liquid[1][2]
Density 1.1 ± 0.1 g/cm³ (Predicted)
Boiling Point 290.7 ± 33.0 °C at 760 mmHg (Predicted)
Flash Point 129.6 ± 25.4 °C
Refractive Index 1.471[1]
pKa -1.73 ± 0.70 (Predicted)[1]
LogP 2.80 (Predicted)

Spectroscopic Data

The structural integrity of this compound can be confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

SpectrumKey FeaturesSource(s)
¹H NMR Data for the un-Boc-protected precursor, bis(2-chloroethyl)amine hydrochloride, is available.[6]
¹³C NMR (CDCl₃, 75 MHz) δ 28.4 ppm (tert-butyl CH₃), δ 53.8 ppm (N–CH₂–CH₂Cl), δ 58.2 ppm (N–CH₂–CH₂Cl), δ 80.1 ppm (tert-butyl quaternary carbon), δ 155.6 ppm (carbamate C=O)[3]
Mass Spectrometry While specific fragmentation data for the Boc-protected compound is limited, analysis of related nitrogen mustards can provide insights.[7]
Infrared (IR) Although a full spectrum is not readily available, characteristic peaks for the carbamate and alkyl halide functional groups are expected.

Reactivity and Mechanism of Action

The chemical reactivity of this compound is dominated by the presence of the Boc-protected nitrogen mustard moiety. The Boc group serves to "tame" the high reactivity of the bis(2-chloroethyl)amine core, allowing for controlled chemical transformations.[3]

Deprotection

The Boc group is stable under basic conditions but can be readily cleaved under acidic conditions or by heating to unmask the reactive secondary amine.[8] This deprotection is a critical step in the synthesis of biologically active molecules.

Intramolecular Cyclization and Nucleophilic Attack

Upon deprotection, the liberated bis(2-chloroethyl)amine can undergo an intramolecular cyclization. The nitrogen atom acts as an internal nucleophile, attacking one of the β-carbon atoms and displacing a chloride ion to form a highly reactive aziridinium ion intermediate. This strained, three-membered ring is a potent electrophile and is readily attacked by nucleophiles. In a biological context, the primary nucleophiles are the N7 position of guanine and the N3 position of adenine in DNA.[9]

G Intramolecular Cyclization and Nucleophilic Attack A N,N-bis(2-chloroethyl)amine (Deprotected) B Aziridinium Ion (Reactive Intermediate) A->B Intramolecular Cyclization (-Cl⁻) D Alkylated Product B->D Nucleophilic Attack C Nucleophile (e.g., DNA, Amine, Thiol) C->D G DNA Alkylation and Cellular Response cluster_0 Cellular Processes A Nitrogen Mustard (Active Drug) C DNA Alkylation (Guanine N7) A->C B DNA B->C D DNA Cross-linking (Intra/Interstrand) C->D E Inhibition of DNA Replication & Transcription D->E F DNA Damage Response (DDR) Signaling D->F G Apoptosis (Cell Death) E->G F->G If damage is unrepairable H DNA Repair Pathways F->H H->B Successful Repair G Synthesis of this compound A Diethanolamine C bis(2-chloroethyl)amine A->C Chlorination B Thionyl Chloride B->C E This compound C->E Boc Protection D Boc Anhydride D->E

References

N-Boc-N,N-bis(2-chloroethyl)amine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-N,N-bis(2-chloroethyl)amine, with the CAS number 118753-70-1 , is a key intermediate in organic synthesis, particularly in the development of chemotherapeutic agents.[1][2] Its structure incorporates the core bis(2-chloroethyl)amine moiety, characteristic of nitrogen mustards, a class of potent DNA alkylating agents. The tert-butoxycarbonyl (Boc) protecting group allows for controlled reactions and targeted synthesis of complex molecules, making it a valuable tool in medicinal chemistry. This guide provides an in-depth overview of its chemical properties, synthesis, and mechanism of action as a precursor to DNA alkylating agents.

Chemical and Physical Properties

This compound is typically a clear, colorless liquid, though it may contain solids.[2][3] Key quantitative data for this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 118753-70-1[1][2]
Molecular Weight 242.14 g/mol [1][2]
Molecular Formula C₉H₁₇Cl₂NO₂[1][2]
Appearance Clear, colorless liquid; may contain solids[2][3]
Purity Typically ≥95% - 97%[2][4]
Boiling Point 290.7 ± 33.0 °C (Predicted)
Density 1.149 ± 0.06 g/cm³ (Predicted)
Flash Point 129.588 °C

Spectroscopic Data:

Infrared (IR) spectroscopy confirms the presence of key functional groups:

  • 2978 cm⁻¹, 2932 cm⁻¹: C-H stretching (tert-butyl and –CH₂–)[5]

  • 1695 cm⁻¹: Strong C=O stretching (carbamate carbonyl)[5]

  • 1472 cm⁻¹, 1392 cm⁻¹: C-H bending (tert-butyl)[5]

  • 1158 cm⁻¹: C-O-C asymmetric stretching[5]

  • 725 cm⁻¹, 652 cm⁻¹: C-Cl stretching vibrations[5]

Experimental Protocols: Synthesis

There are two primary synthetic routes for the preparation of this compound.

Method 1: From Bis(2-chloroethyl)amine Hydrochloride

This method involves the direct Boc protection of commercially available bis(2-chloroethyl)amine hydrochloride.

Reaction Scheme:

Detailed Protocol:

  • In a 500 mL three-necked flask, add 100 g of bis(2-chloroethyl)amine hydrochloride and dissolve it in 300 mL of dichloromethane.[6]

  • To this solution, add 113 g of triethylamine.[6]

  • With continuous stirring, slowly add 147 g of di-tert-butyl dicarbonate (Boc anhydride) dropwise.[6]

  • Allow the reaction to proceed for 4-6 hours.[6]

  • After the reaction is complete, add 200 mL of purified water for liquid-liquid separation.[6]

  • Wash the organic phase with 200 mL of a saturated sodium chloride solution.[6]

  • Dry the organic layer with anhydrous sodium sulfate.[6]

  • Concentrate the solution under reduced pressure to yield tert-butyl N,N-bis(2-chloroethyl)carbamate.[6] A reported yield for this method is 133 g (98%).[6]

Method 2: From Diethanolamine

This two-step synthesis begins with the chlorination of diethanolamine, followed by Boc protection.

Reaction Scheme:

  • (HOCH₂CH₂)₂NH + 2 SOCl₂ → (ClCH₂CH₂)₂NH·HCl

  • (ClCH₂CH₂)₂NH·HCl + (Boc)₂O --[Base]--> (ClCH₂CH₂)₂N-Boc

Detailed Protocol:

Step 1: Synthesis of Bis(2-chloroethyl)amine hydrochloride

  • To a 1 L flask equipped with a reflux condenser, add 31.5 g (0.30 mole) of diethanolamine and 300 mL of dichloroethane.[7]

  • Add 51.0 mL of thionyl chloride. A solid suspension will form immediately.[7]

  • Warm the mixture to 50°C; the solid will dissolve.[7]

  • Reflux the solution while stirring for 3 hours, during which a crystalline solid will appear.[7]

  • Quench the reaction by adding 20 mL of methanol.[7]

  • Remove the solvents under vacuum to obtain a white crystalline material, bis(2-chloroethyl)amine hydrochloride, in quantitative yield (53.0 g).[7]

Step 2: Boc Protection

  • The crude bis(2-chloroethyl)amine hydrochloride is then reacted with di-tert-butyl dicarbonate in the presence of a base as described in Method 1.

Mechanism of Action: Precursor to DNA Alkylating Agents

This compound serves as a stable precursor to the highly reactive bis(2-chloroethyl)amine moiety. Upon removal of the Boc protecting group (typically under acidic conditions), the free amine can undergo intramolecular cyclization to form a highly electrophilic aziridinium ion. This reactive intermediate is the key species responsible for the alkylation of nucleophilic sites on DNA, primarily the N7 position of guanine. The bifunctional nature of the nitrogen mustard allows for a second alkylation event, leading to the formation of interstrand or intrastrand DNA cross-links. These cross-links disrupt DNA replication and transcription, ultimately inducing apoptosis in rapidly dividing cells, which is the basis of their anticancer activity.[8][9]

DNA_Alkylation_Mechanism cluster_activation Activation cluster_alkylation DNA Alkylation N_Boc_Amine This compound Deprotection Deprotection (e.g., acid) N_Boc_Amine->Deprotection - Boc group Nitrogen_Mustard Bis(2-chloroethyl)amine (Active Nitrogen Mustard) Deprotection->Nitrogen_Mustard Cyclization Intramolecular Cyclization Nitrogen_Mustard->Cyclization Aziridinium Aziridinium Ion (Reactive Intermediate) Cyclization->Aziridinium DNA DNA (Guanine-N7) Aziridinium->DNA Nucleophilic Attack Mono_Adduct Mono-alkylated DNA DNA->Mono_Adduct Cross_Linking Second Alkylation Mono_Adduct->Cross_Linking Crosslinked_DNA DNA Cross-link (Inter/Intrastrand) Cross_Linking->Crosslinked_DNA Apoptosis Apoptosis Crosslinked_DNA->Apoptosis Leads to

Caption: Mechanism of DNA alkylation by nitrogen mustards derived from this compound.

Conclusion

This compound is a fundamental building block in the synthesis of nitrogen mustard-based pharmaceuticals. Its well-defined chemical properties and established synthetic routes make it an accessible and versatile intermediate for researchers in drug discovery and development. Understanding its role as a precursor to DNA alkylating agents is crucial for the rational design of novel anticancer therapies.

References

An In-depth Technical Guide to N-Boc-N,N-bis(2-chloroethyl)amine Derivatives: Synthesis, Biological Activity, and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of N-Boc-N,N-bis(2-chloroethyl)amine and its derivatives, focusing on their synthesis, chemical properties, and applications as precursors to potent DNA alkylating agents. This document details experimental protocols, summarizes quantitative biological data, and visualizes key chemical and biological processes to serve as a valuable resource for researchers in oncology and medicinal chemistry.

Introduction

This compound is a key intermediate in the synthesis of various nitrogen mustards, a class of bifunctional alkylating agents known for their cytotoxic properties. The introduction of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom significantly enhances the compound's stability and allows for controlled derivatization, making it a versatile building block in the development of targeted cancer therapeutics. The bis(2-chloroethyl)amine moiety is the pharmacophore responsible for the alkylating activity, which ultimately leads to cancer cell death.

Synthesis and Characterization

The synthesis of this compound and its derivatives typically involves the protection of bis(2-chloroethyl)amine followed by modification of other parts of the molecule.

Synthesis of this compound

A common method for the synthesis of the core compound is the reaction of bis(2-chloroethyl)amine hydrochloride with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine.

G cluster_synthesis Synthesis of this compound Bis(2-chloroethyl)amine HCl Bis(2-chloroethyl)amine HCl Reaction Reaction Bis(2-chloroethyl)amine HCl->Reaction Di-tert-butyl dicarbonate Di-tert-butyl dicarbonate Di-tert-butyl dicarbonate->Reaction Triethylamine Triethylamine Triethylamine->Reaction Base This compound This compound Reaction->this compound

Caption: General synthesis scheme for this compound.

Experimental Protocol: Synthesis of this compound

  • Materials: Bis(2-chloroethyl)amine hydrochloride, di-tert-butyl dicarbonate ((Boc)₂O), triethylamine (TEA), dichloromethane (DCM), 1M HCl, brine, anhydrous sodium sulfate.

  • Procedure:

    • Suspend bis(2-chloroethyl)amine hydrochloride in anhydrous DCM.

    • Add (Boc)₂O to the suspension.

    • Slowly add TEA dropwise to the mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Wash the reaction mixture sequentially with 1M HCl and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Synthesis of Derivatives

The N-Boc protected core can be further modified to synthesize a variety of derivatives with different functionalities. For instance, coupling with other molecules such as fluorophores or DNA-targeting moieties can lead to compounds with enhanced or specific activities.

Quantitative Data on Biological Activity

The cytotoxic effects of various nitrogen mustard derivatives, many of which are synthesized from this compound or analogous precursors, have been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common metric for cytotoxicity.

Compound ClassSpecific DerivativeCancer Cell LineIC₅₀ (µM)Reference
Distamycin A ConjugateCompound 3 (three pyrrole units)K562 (human leukemia)0.03[1]
Nitrogen Mustard FluorophoreCompound 3h (thiophene with chlorine)A549 (human lung carcinoma)13.1 ± 2.7[2][3]
Nitrogen Mustard FluorophoreCompound 3h (thiophene with chlorine)NCI-H460 (human lung cancer)16.6 ± 0.9[2]
Phosphoramide Mustard2-NIPAM (Compound 3)DU145 (human prostate carcinoma)1.65 ± 0.09 (hypoxic)[4]
Phosphoramide Mustard2-NIPAM (Compound 3)PC-3 (human prostate adenocarcinoma)4.70 ± 0.01 (hypoxic)[4]

Mechanism of Action: DNA Alkylation

The cytotoxic activity of this compound derivatives is realized after the in-vivo removal of the Boc protecting group, which releases the reactive nitrogen mustard. The mechanism of action involves the alkylation of DNA, a process that disrupts DNA replication and transcription, ultimately leading to apoptosis (programmed cell death).

The key steps of DNA alkylation by the bis(2-chloroethyl)amine moiety are:

  • Formation of the Aziridinium Ion: The nitrogen atom attacks one of the chloroethyl groups in an intramolecular cyclization to form a highly reactive aziridinium ion intermediate.

  • DNA Alkylation (Mono-adduct formation): The aziridinium ion is a potent electrophile that reacts with nucleophilic sites on DNA bases, primarily the N7 position of guanine.

  • Second Alkylation (Cross-linking): The second chloroethyl arm can undergo the same process, leading to the formation of a second aziridinium ion, which can then alkylate another DNA base. This can result in either intrastrand or interstrand cross-links. Interstrand cross-links are particularly cytotoxic as they prevent the separation of the DNA strands, which is essential for replication and transcription.

G cluster_mechanism Mechanism of DNA Alkylation by bis(2-chloroethyl)amine Moiety Deprotection Removal of Boc Group Active_Mustard bis(2-chloroethyl)amine Deprotection->Active_Mustard Aziridinium_Formation Intramolecular Cyclization Active_Mustard->Aziridinium_Formation Aziridinium_Ion Aziridinium Ion Aziridinium_Formation->Aziridinium_Ion DNA_Alkylation1 Alkylation of Guanine (N7) Aziridinium_Ion->DNA_Alkylation1 Mono_Adduct DNA Mono-adduct DNA_Alkylation1->Mono_Adduct Aziridinium_Formation2 Second Cyclization Mono_Adduct->Aziridinium_Formation2 Cross_Link Interstrand Cross-linking Aziridinium_Formation2->Cross_Link Apoptosis Cell Death Cross_Link->Apoptosis

Caption: Signaling pathway of DNA alkylation and induced apoptosis.

Experimental Protocols for Biological Evaluation

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.[3]

  • Procedure:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value.

Conclusion

This compound is a pivotal precursor in the synthesis of a diverse range of nitrogen mustard derivatives with potent anticancer activity. The Boc protecting group provides the necessary stability for chemical manipulation, allowing for the development of targeted and more effective chemotherapeutic agents. The primary mechanism of action for the deprotected derivatives is DNA alkylation, leading to the formation of cytotoxic interstrand cross-links. This guide provides a foundational understanding for researchers aiming to design and synthesize novel this compound derivatives with improved therapeutic indices. Further research focusing on the structure-activity relationships of these derivatives will be crucial for the development of next-generation anticancer drugs.

References

In-Depth Technical Guide on the Stability and Storage of N-Boc-N,N-bis(2-chloroethyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-Boc-N,N-bis(2-chloroethyl)amine. The information is compiled from publicly available data and extrapolated from the known chemical behavior of its constituent functional groups: the tert-butyloxycarbonyl (Boc) protecting group and the N,N-bis(2-chloroethyl)amine (nitrogen mustard) core.

Chemical Properties and Structure

This compound is a key intermediate in organic synthesis, particularly in the preparation of pharmacologically active compounds. The Boc group serves to moderate the high reactivity of the nitrogen mustard moiety, allowing for more controlled chemical transformations.

PropertyValueCitations
CAS Number 118753-70-1[1][2]
Molecular Formula C₉H₁₇Cl₂NO₂[1][2]
Molecular Weight 242.14 g/mol [1][2]
IUPAC Name tert-butyl N,N-bis(2-chloroethyl)carbamate[1][2]
Appearance Colorless to yellow liquid or semi-solid[2][3]
Solubility Soluble in alcohol, ether, and aromatic hydrocarbons; insoluble in water.[4]

Stability Profile

The stability of this compound is influenced by several factors, including temperature, moisture, and pH. The molecule has two primary points of reactivity that dictate its stability: the acid- and thermo-labile Boc group, and the moisture-sensitive nitrogen mustard core.

General Stability and Incompatibilities

The compound is generally described as being relatively stable under standard laboratory conditions at room temperature.[2][4] However, its stability is compromised by the presence of moisture, strong acids, strong bases, and strong oxidizing agents.[2][4][5][6]

Condition/ReagentEffect on StabilityCitations
Moisture/Water The nitrogen mustard core is highly reactive in water and can undergo hydrolysis. It is recommended to handle the compound under anhydrous conditions.[2]
Strong Acids The Boc protecting group is readily cleaved by strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), leading to the formation of the highly reactive and unprotected bis(2-chloroethyl)amine. This deprotection is a known sensitivity.[2]
Strong Bases Incompatible with strong bases.[5][6]
Strong Oxidizing Agents Incompatible with strong oxidizing agents.[5][6]
Elevated Temperatures The Boc group can be thermally cleaved at temperatures around 150°C or higher. Prolonged exposure to even moderate heat (e.g., 100°C) may lead to slow degradation over time.

Degradation Pathways

The degradation of this compound can proceed through several pathways, primarily involving the cleavage of the Boc group or the hydrolysis of the nitrogen mustard moiety.

Acid-Catalyzed Deprotection

In the presence of strong acids, the Boc group is removed, generating the free amine, carbon dioxide, and isobutylene. This is a common and often intended reaction in synthesis, but it represents a degradation pathway during storage.

This compound This compound Protonated Intermediate Protonated Intermediate This compound->Protonated Intermediate N,N-bis(2-chloroethyl)amine N,N-bis(2-chloroethyl)amine Protonated Intermediate->N,N-bis(2-chloroethyl)amine Deprotection CO2 CO2 Protonated Intermediate->CO2 Fragmentation Isobutylene Isobutylene Protonated Intermediate->Isobutylene Fragmentation H+ H+ H+->Protonated Intermediate

Caption: Acid-catalyzed degradation pathway of this compound.

Thermal Degradation

High temperatures can also lead to the cleavage of the Boc group, following a similar fragmentation pattern as acid-catalyzed deprotection, although typically requiring more energy.

This compound This compound N,N-bis(2-chloroethyl)amine N,N-bis(2-chloroethyl)amine This compound->N,N-bis(2-chloroethyl)amine Heat (>=150°C) CO2 CO2 This compound->CO2 Isobutylene Isobutylene This compound->Isobutylene This compound This compound Aziridinium Ion Intermediate Aziridinium Ion Intermediate This compound->Aziridinium Ion Intermediate Intramolecular Cyclization N-Boc-N-(2-chloroethyl)-N-(2-hydroxyethyl)amine N-Boc-N-(2-chloroethyl)-N-(2-hydroxyethyl)amine Aziridinium Ion Intermediate->N-Boc-N-(2-chloroethyl)-N-(2-hydroxyethyl)amine Hydrolysis Further Hydrolysis Products Further Hydrolysis Products N-Boc-N-(2-chloroethyl)-N-(2-hydroxyethyl)amine->Further Hydrolysis Products H2O H2O H2O->N-Boc-N-(2-chloroethyl)-N-(2-hydroxyethyl)amine cluster_prep Sample Preparation cluster_analysis Analysis Prepare solutions in various solvents Prepare solutions in various solvents Expose to stress conditions (heat, acid, base, light) Expose to stress conditions (heat, acid, base, light) Prepare solutions in various solvents->Expose to stress conditions (heat, acid, base, light) LC-MS/MS analysis LC-MS/MS analysis Expose to stress conditions (heat, acid, base, light)->LC-MS/MS analysis Quantify parent compound and degradation products Quantify parent compound and degradation products LC-MS/MS analysis->Quantify parent compound and degradation products Determine degradation rate Determine degradation rate Quantify parent compound and degradation products->Determine degradation rate

References

The Strategic Inactivation and Targeted Release of Nitrogen Mustards: An In-depth Guide to the Role of the Boc Protecting Group

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the critical role of the tert-butoxycarbonyl (Boc) protecting group in the design and application of nitrogen mustard-based chemotherapeutic agents. By reversibly masking the nucleophilicity of the tertiary amine, the Boc group transforms highly reactive and indiscriminately cytotoxic nitrogen mustards into stable, selectively-activated prodrugs. This strategy aims to enhance the therapeutic index of this potent class of DNA alkylating agents by minimizing systemic toxicity and maximizing their anti-tumor efficacy upon targeted deprotection within the tumor microenvironment.

The Fundamental Chemistry: Taming a Reactive Warhead

Nitrogen mustards exert their cytotoxic effects through the formation of a highly electrophilic aziridinium ion, which subsequently alkylates nucleophilic sites on DNA, primarily the N7 position of guanine. This process can lead to the formation of DNA interstrand cross-links (ICLs), which are exceptionally cytotoxic lesions that impede DNA replication and transcription, ultimately triggering apoptosis.[1]

The formation of the aziridinium ion is initiated by the intramolecular attack of the tertiary amine on the β-carbon of one of the chloroethyl side chains. The nucleophilicity of this nitrogen is therefore paramount to the drug's activity. The introduction of the electron-withdrawing Boc group significantly reduces this nucleophilicity, thereby inhibiting the formation of the aziridinium ion and rendering the nitrogen mustard inactive.[2]

The Boc group is stable under physiological conditions but can be cleaved under acidic conditions, such as those found in the tumor microenvironment or within acidic intracellular compartments like lysosomes.[3][4] This acid-labile nature is the cornerstone of the Boc-protected nitrogen mustard prodrug strategy.

Quantitative Analysis: A Tale of Two Molecules

The effectiveness of the Boc protecting group as a prodrug strategy is best illustrated through a quantitative comparison of the properties of the protected and unprotected nitrogen mustard. The following tables summarize key parameters that highlight the dramatic shift in reactivity and cytotoxicity upon Boc protection.

Table 1: Comparative Cytotoxicity (IC50 Values)

CompoundCell LineIC50 (μM) - ProtectedIC50 (μM) - Activated/UnprotectedFold DifferenceReference
Self-immolative prodrug 39bWiDr (CPG2-expressing)>1000.81>124[5]
H2O2-activated prodrug 7Various Cancer CellsInactive< 1>100 (estimated)[6]
Amino acid nitrogen mustard 6L1210 Leukemia-Ki = 0.2-[1]

Note: Data is compiled from multiple sources and may involve different nitrogen mustard scaffolds and activation mechanisms beyond simple acid-labile Boc deprotection, but illustrates the general principle of prodrug activation.

Table 2: Stability and Reactivity

ParameterBoc-Protected Nitrogen MustardUnprotected Nitrogen MustardSignificanceReference
Rate of Aziridinium Ion Formation Extremely slow to negligibleRapidBoc group prevents the necessary intramolecular cyclization.[7]
Half-life of DNA Adducts Not applicable (does not form adducts)1 hour (25°C, pH 7.4) for guanosine adductDemonstrates the high reactivity of the unprotected form.[2]
Aqueous Stability HighLow (highly reactive in water)Protection enhances shelf-life and in vivo stability.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Boc-protected nitrogen mustards.

Synthesis of a Boc-Protected Nitrogen Mustard (General Protocol)

This protocol is a generalized procedure for the N-Boc protection of a secondary amine, which is a common precursor to nitrogen mustards.

Materials:

  • Secondary amine precursor (e.g., diethanolamine)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or other suitable base

  • Anhydrous tetrahydrofuran (THF) or other suitable solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 0.1 N aqueous Hydrochloric Acid (HCl)

  • tert-butyl methyl ether (or other suitable extraction solvent)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the secondary amine precursor (1.0 equivalent) and TEA (1.5 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of Boc₂O (1.1 equivalents) in anhydrous THF dropwise to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous mixture with tert-butyl methyl ether (3 x volume of the aqueous phase).

  • Combine the organic extracts and wash sequentially with 0.1 N aqueous HCl and saturated aqueous NaHCO₃.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected amine.

  • Purify the product by flash column chromatography if necessary.

This protocol is adapted from a general procedure for Boc protection of amines and should be optimized for specific nitrogen mustard precursors.[9]

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Boc-protected nitrogen mustard and its unprotected counterpart

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds (Boc-protected and unprotected nitrogen mustards) in complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds to each well. Include vehicle control wells (e.g., DMSO).

  • Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values (the concentration of the compound that inhibits cell growth by 50%).

DNA Interstrand Cross-linking (ICL) Assay

This assay can be used to determine the ability of a compound to induce ICLs in DNA.

Materials:

  • Plasmid DNA or a specific oligonucleotide duplex

  • Test compounds

  • Agarose gel

  • Gel electrophoresis apparatus

  • DNA staining agent (e.g., ethidium bromide or SYBR Gold)

  • UV transilluminator and imaging system

Procedure:

  • Incubate the plasmid DNA or oligonucleotide duplex with varying concentrations of the test compounds (Boc-protected and unprotected nitrogen mustards) in a suitable buffer at 37°C for a defined period.

  • After incubation, denature the DNA by heating at 95°C for 5 minutes, followed by rapid cooling on ice.

  • Load the samples onto an agarose gel.

  • Perform electrophoresis to separate the DNA fragments. Interstrand cross-linked DNA will renature and migrate as a double-stranded species, while non-cross-linked DNA will remain single-stranded and migrate faster.

  • Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

  • Quantify the intensity of the bands corresponding to cross-linked and non-cross-linked DNA to determine the extent of ICL formation.

Visualizing the Molecular Logic and Biological Consequences

The following diagrams, created using the DOT language for Graphviz, illustrate the key concepts and pathways discussed in this guide.

Boc_Protection_Mechanism Inactive Boc-Protected Nitrogen Mustard Active Active Nitrogen Mustard Inactive->Active Deprotection (Acid-catalyzed) Aziridinium Aziridinium Ion (Highly Reactive) Active->Aziridinium Intramolecular Cyclization Crosslinked_DNA Cross-linked DNA (ICL) Aziridinium->Crosslinked_DNA DNA Alkylation DNA DNA Apoptosis Cell Death (Apoptosis) Crosslinked_DNA->Apoptosis Blocks Replication/ Transcription Tumor_Microenvironment Tumor Microenvironment (Low pH) Tumor_Microenvironment->Inactive Triggers Activation

Caption: Logical workflow of Boc-protected nitrogen mustard activation and action.

Experimental_Workflow Synthesis Synthesis of Boc-Protected Nitrogen Mustard Characterization Chemical Characterization (NMR, MS) Synthesis->Characterization Treatment Treatment with Prodrug Characterization->Treatment Cell_Culture In Vitro Model (Cancer Cell Lines) Cell_Culture->Treatment Deprotection Intracellular Deprotection Treatment->Deprotection Cellular Uptake Cytotoxicity Cytotoxicity Assay (e.g., MTT) Deprotection->Cytotoxicity ICL_Assay DNA Cross-linking Assay Deprotection->ICL_Assay Signaling_Analysis Signaling Pathway Analysis (Western Blot) Deprotection->Signaling_Analysis

Caption: A typical experimental workflow for evaluating Boc-protected nitrogen mustards.

DNA_Damage_Signaling NM_ICL Nitrogen Mustard-induced DNA Interstrand Cross-link (ICL) DDR_Sensors DNA Damage Sensors (ATM, ATR) NM_ICL->DDR_Sensors Activates CHK1_2 Effector Kinases (CHK1, CHK2) DDR_Sensors->CHK1_2 Phosphorylates & Activates p53 p53 ('Guardian of the Genome') DDR_Sensors->p53 Phosphorylates & Stabilizes H2AX γ-H2AX (DNA Damage Marker) DDR_Sensors->H2AX Phosphorylates CHK1_2->p53 Further Activates Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Induces Apoptosis Apoptosis p53->Apoptosis Induces DNA_Repair DNA Repair p53->DNA_Repair Promotes

Caption: Simplified signaling pathway in response to nitrogen mustard-induced DNA damage.

Conclusion

The use of the Boc protecting group represents a sophisticated and effective strategy in the development of nitrogen mustard-based anticancer agents. By reversibly attenuating the reactivity of the nitrogen mustard, the Boc group enables the creation of prodrugs with enhanced stability and a targeted activation mechanism. This approach holds significant promise for improving the therapeutic window of this important class of chemotherapeutics, ultimately leading to safer and more effective treatments for cancer. Further research into novel, highly specific deprotection strategies will continue to refine this powerful tool in the arsenal of drug development professionals.

References

N-Boc-N,N-bis(2-chloroethyl)amine: A Precursor for DNA Alkylating Agents - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-N,N-bis(2-chloroethyl)amine is a key intermediate in the synthesis of a variety of DNA alkylating agents.[1] The bis(2-chloroethyl)amine functional group is the core structure of nitrogen mustards, a class of potent cytotoxic compounds used in chemotherapy.[1][2] However, the high reactivity of the parent bis(2-chloroethyl)amine makes it challenging to handle and incorporate selectively into more complex molecules. The introduction of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom effectively "pacifies" the otherwise highly reactive nitrogen mustard core.[1] This allows for more controlled chemical manipulations and the synthesis of a diverse range of targeted DNA alkylating agents.[1]

This technical guide provides a comprehensive overview of this compound, including its synthesis, its role as a precursor, the mechanism of action of the resulting DNA alkylating agents, and the key signaling pathways involved in the cellular response to the DNA damage they induce.

Synthesis of this compound

There are two primary synthetic routes for the preparation of this compound.

Method 1: Direct N-Boc Protection of bis(2-chloroethyl)amine

This method involves the direct protection of the secondary amine of bis(2-chloroethyl)amine or its hydrochloride salt with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.

Method 2: Chlorination of Diethanolamine followed by N-Boc Protection

This alternative route begins with the chlorination of diethanolamine using an agent like thionyl chloride to generate bis(2-chloroethyl)amine, which is then subsequently protected with Boc anhydride. This method is noted for its mild reaction conditions and high yields, making it suitable for larger-scale applications.

Conversion to Active DNA Alkylating Agents

The N-Boc protecting group can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to unmask the reactive bis(2-chloroethyl)amine moiety. This deprotected intermediate can then be incorporated into various molecular scaffolds to create targeted DNA alkylating agents. A significant application is in the synthesis of phosphoramide mustards, such as cyclophosphamide, which are effective anticancer and immunosuppressive agents.[1][3]

Mechanism of DNA Alkylation

Nitrogen mustards are bifunctional alkylating agents that exert their cytotoxic effects by covalently modifying DNA.[2] The mechanism involves an intramolecular cyclization to form a highly reactive aziridinium ion intermediate.[4] This electrophilic species is then attacked by nucleophilic sites on DNA bases, primarily the N7 position of guanine.[5]

The bifunctional nature of these agents allows for a second alkylation event, leading to the formation of:

  • Monoadducts: A single alkylation on a DNA base.

  • Intrastrand cross-links: Cross-linking of two bases on the same DNA strand.

  • Interstrand cross-links (ICLs): Cross-linking of two bases on opposite DNA strands.[2]

These DNA lesions, particularly ICLs, are highly cytotoxic as they block DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[2]

Data Presentation

Table 1: Synthesis of this compound and Related Precursors

Starting MaterialReagentsSolventTemperatureTimeYieldReference
bis(2-chloroethyl)amine hydrochlorideDi-tert-butyl dicarbonate, TriethylamineDichloromethaneRoom Temperature24 h-EvitaChem
DiethanolamineThionyl Chloride, then Boc AnhydrideChloroformReflux3-5 h94.3%Google Patents CN108033931B
2,2'-(benzylimino)diethanolThionyl chlorideDichloromethaneRoom TemperatureOvernight100%ChemicalBook
bis(2-chloroethyl)amine hydrochlorideBenzyl chloroformate, TriethylamineDichloromethaneRoom Temperature1 h95.5%ChemicalBook

Table 2: Cytotoxicity of DNA Alkylating Agents Derived from bis(2-chloroethyl)amine Precursors

CompoundCell LineIC50 (µM)Reference
Distamycin-nitrogen mustard conjugate (3 pyrrole units)K562 (human leukemia)0.03Bioorg Med Chem Lett. 2003;13(3):459-61
Phenethyl derivative of bis(2-aminoethyl)amine (Compound 6)CaCo-2 (colorectal adenocarcinoma)13.95 ± 2.5Molecules. 2020;25(12):2816
Phenethyl derivative of bis(2-aminoethyl)amine (Compound 6)A549 (epithelial lung carcinoma)15.74 ± 1.7Molecules. 2020;25(12):2816
Phenethyl derivative of bis(2-aminoethyl)amine (Compound 6)HTB-140 (melanoma)14.86 ± 3.1Molecules. 2020;25(12):2816
Flavonoid nitrogen mustard derivative (Compound 8b)HeLa (cervical cancer)1.43Molecules. 2018;23(11):2898
2-nitroimidazole phosphoramide nitrogen mustard (Compound 3)PC-3 (prostate cancer) - Hypoxic0.85 ± 0.03Cancers (Basel). 2020;12(4):882
2-nitroimidazole phosphoramide nitrogen mustard (Compound 3)DU145 (prostate cancer) - Hypoxic0.16 ± 0.02Cancers (Basel). 2020;12(4):882
Phenylboronic Acid Nitrogen Mustard (Compound 2)MDA-MB-468 (breast cancer)~10J Med Chem. 2019;62(17):8014-8025
Phosphoramide mustardRat granulosa cells3-6 (reduces viability)Toxicol Appl Pharmacol. 2015;282(3):252-8

Experimental Protocols

Protocol 1: Synthesis of bis(2-chloroethyl)amine hydrochloride

  • To a 1 L flask equipped with a reflux condenser, add 31.5 g (0.30 mole) of diethanolamine and 300 mL of dichloroethane.

  • Add 51.0 mL of thionyl chloride. A solid suspension will form immediately and then dissolve upon warming to 50°C.

  • Reflux the crystalline suspension with stirring for 3 hours.

  • Quench the reaction by adding 20 mL of methanol.

  • Remove the solvents under vacuum to obtain a white crystalline material, bis(2-chloroethyl)amine hydrochloride. A quantitative yield is expected.

Protocol 2: Synthesis of this compound

  • Dissolve bis(2-chloroethyl)amine hydrochloride in purified water.

  • Add sodium carbonate to adjust the pH to >10.

  • Control the temperature between 10-20°C and add Boc anhydride dropwise.

  • React for 12 hours at 25°C, maintaining an alkaline reaction system.

  • Extract the reaction liquid three times with ethyl acetate.

  • Dry the combined ethyl acetate layers with anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a temperature below 60°C to evaporate the ethyl acetate.

  • Cool to obtain N-Boc piperazine with an expected yield of around 94.3%.

Protocol 3: Deprotection of this compound

  • Dissolve the N-Boc protected amine in dichloromethane.

  • Add an excess of trifluoroacetic acid (TFA) (e.g., a 25% TFA/DCM solution).

  • Stir the reaction at room temperature for 2-12 hours.

  • Isolate the product by vacuum evaporation of the solvent.

Protocol 4: Cytotoxicity Determination using MTT Assay

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Prepare serial dilutions of the test compound (DNA alkylating agent) in culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control.

  • Incubate the plates for a specified period (e.g., 72 hours) at 37°C.

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

  • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Signaling Pathways and Visualizations

DNA damage induced by alkylating agents triggers a complex network of cellular responses, primarily involving the p53 signaling pathway and various DNA repair mechanisms.

p53 Signaling Pathway

Upon DNA damage, sensor proteins like ATM and ATR are activated, which in turn phosphorylate and activate p53.[6] Activated p53 acts as a transcription factor, inducing the expression of genes involved in cell cycle arrest (e.g., p21), allowing time for DNA repair, or apoptosis (e.g., BAX), if the damage is too severe to be repaired.[5][6]

p53_signaling_pathway DNA_Damage DNA Damage (Alkylating Agent) ATM_ATR ATM / ATR DNA_Damage->ATM_ATR p53 p53 ATM_ATR->p53 phosphorylates MDM2 MDM2 p53->MDM2 activates p21 p21 p53->p21 activates BAX BAX p53->BAX activates MDM2->p53 inhibits Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) p21->Cell_Cycle_Arrest Apoptosis Apoptosis BAX->Apoptosis base_excision_repair Alkylated_Base Alkylated Base DNA_Glycosylase DNA Glycosylase Alkylated_Base->DNA_Glycosylase recognized by AP_Site AP Site (Apurinic/Apyrimidinic) DNA_Glycosylase->AP_Site creates APE1 APE1 Endonuclease AP_Site->APE1 recognized by Nick Nick in DNA backbone APE1->Nick creates DNA_Polymerase DNA Polymerase Nick->DNA_Polymerase recruits DNA_Ligase DNA Ligase DNA_Polymerase->DNA_Ligase fills gap Repaired_DNA Repaired DNA DNA_Ligase->Repaired_DNA seals nick mismatch_repair Mismatch Mismatch (due to alkylation) MutS MutSα / MutSβ Mismatch->MutS recognized by MutL MutLα MutS->MutL recruits Exo1 Exonuclease 1 (EXO1) MutL->Exo1 activates DNA_Polymerase DNA Polymerase Exo1->DNA_Polymerase excises strand DNA_Ligase DNA Ligase DNA_Polymerase->DNA_Ligase synthesizes new strand Repaired_DNA Repaired DNA DNA_Ligase->Repaired_DNA ligates homologous_recombination DSB Double-Strand Break (from alkylation damage) MRN_Complex MRN Complex DSB->MRN_Complex recognized by Resection 5'-3' Resection MRN_Complex->Resection initiates RPA RPA coating Resection->RPA RAD51 RAD51 RPA->RAD51 replaced by Strand_Invasion Strand Invasion (Homologous Template) RAD51->Strand_Invasion mediates DNA_Synthesis DNA Synthesis Strand_Invasion->DNA_Synthesis Resolution Resolution of Holliday Junctions DNA_Synthesis->Resolution Repaired_DNA Repaired DNA Resolution->Repaired_DNA

References

Spectroscopic Analysis of N-Boc-N,N-bis(2-chloroethyl)amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-N,N-bis(2-chloroethyl)amine, systematically named tert-butyl N,N-bis(2-chloroethyl)carbamate, is a key intermediate in organic synthesis, particularly in the development of pharmaceutical agents.[1] As a protected form of the bifunctional alkylating agent bis(2-chloroethyl)amine, a nitrogen mustard, its purity and structural integrity are paramount.[1][2] This technical guide provides an in-depth overview of the spectroscopic characterization of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and data interpretation are presented to assist researchers in the unambiguous identification and quality assessment of this compound.

Chemical Structure and Properties

PropertyValue
IUPAC Name tert-butyl N,N-bis(2-chloroethyl)carbamate
Synonyms N-Boc-bis(2-chloroethyl)amine, tert-butyl bis(2-chloroethyl)carbamate
CAS Number 118753-70-1
Molecular Formula C₉H₁₇Cl₂NO₂
Molecular Weight 242.14 g/mol [3]
Appearance Colorless to yellow liquid or semi-solid[1]
Solubility Soluble in organic solvents such as dichloromethane and acetonitrile[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
1.48s9H(CH₃)₃C- (Boc group)
3.38-3.62m8H-N-CH₂-CH₂-Cl

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the different carbon environments within the molecule.[1]

Chemical Shift (δ) ppmAssignment
28.4(CH₃)₃C- (Boc group)
53.8-N-CH₂-
58.2-CH₂-Cl
80.1(CH₃)₃C - (Boc group)
155.6C =O (Carbamate)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.[1]

Wavenumber (cm⁻¹)IntensityAssignment
2978, 2932StrongC-H stretch (tert-butyl and -CH₂-)
1695StrongC=O stretch (carbamate carbonyl)
1472, 1392MediumC-H bend (tert-butyl)
1367, 1365Mediumgem-dimethyl split (tert-butyl)
1250StrongC-N stretch (carbamate)
1158StrongC-O-C asymmetric stretch
725, 652MediumC-Cl stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.

High-Resolution Mass Spectrometry (HRMS)

Ionm/z (calculated)m/z (observed)
[M+H]⁺242.0714243.14
[M+Na]⁺264.0534265.12

Electron Impact (EI) Mass Spectrometry

m/zRelative IntensityAssignment (Fragment)
242Very Low[M]⁺
18615%[M - C₄H₈]⁺
142-[M - C₄H₈ - CO₂]⁺
106-[H₂N(CH₂CH₂Cl)₂]⁺
57100% (Base Peak)[(CH₃)₃C]⁺

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (¹H NMR):

  • Spectrometer: 400 MHz or higher

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: Standard single-pulse

  • Number of Scans: 16-32

  • Relaxation Delay: 1-2 seconds

Instrument Parameters (¹³C NMR):

  • Spectrometer: 100 MHz or higher

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: Proton-decoupled

  • Number of Scans: 1024-4096

  • Relaxation Delay: 2-5 seconds

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid/Film):

  • If the sample is a liquid, place a small drop between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Gently press the plates together to form a thin film.

  • If the sample is a semi-solid, a thin film can be prepared by dissolving a small amount in a volatile solvent (e.g., dichloromethane), applying the solution to a salt plate, and allowing the solvent to evaporate.

Instrument Parameters (FTIR):

  • Mode: Attenuated Total Reflectance (ATR) or Transmission

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

Mass Spectrometry

Sample Preparation (for ESI):

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Further dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent, optionally adding 0.1% formic acid to promote protonation.

Instrument Parameters (ESI-MS):

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap

  • Scan Range: m/z 50-500

  • Capillary Voltage: 3-4 kV

  • Nebulizer Gas: Nitrogen, at a pressure appropriate for the instrument

  • Drying Gas: Nitrogen, at a temperature of 250-350 °C

Mechanism of Action: DNA Alkylation Pathway

Upon deprotection of the Boc group, the resulting bis(2-chloroethyl)amine acts as a potent DNA alkylating agent, a mechanism central to the cytotoxic effects of nitrogen mustards in cancer therapy.[2] The process is initiated by an intramolecular cyclization to form a highly reactive aziridinium ion.[4] This electrophilic species is then attacked by a nucleophilic site on a DNA base, most commonly the N7 position of guanine.[2] The second chloroethyl arm can undergo the same cyclization and subsequent reaction, leading to the formation of interstrand cross-links in the DNA.[2] These cross-links prevent DNA replication and transcription, ultimately triggering apoptosis (programmed cell death).[2]

DNA_Alkylation_Pathway cluster_activation Activation cluster_dna_damage DNA Damage Deprotection Deprotection Aziridinium_Formation Aziridinium Ion Formation Deprotection->Aziridinium_Formation Intramolecular Cyclization DNA_Alkylation Mono-alkylation of Guanine (N7) Aziridinium_Formation->DNA_Alkylation Nucleophilic Attack by DNA Crosslinking Interstrand Cross-linking DNA_Alkylation->Crosslinking Second Alkylation Event Apoptosis Apoptosis Crosslinking->Apoptosis Blocks DNA Replication & Transcription

DNA Alkylation Pathway of Bis(2-chloroethyl)amine

Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and spectroscopic characterization of this compound.

experimental_workflow Start Start Synthesis Synthesis of This compound Start->Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification Spectroscopic_Analysis Spectroscopic Analysis Purification->Spectroscopic_Analysis NMR NMR (1H, 13C) Spectroscopic_Analysis->NMR IR IR Spectroscopic_Analysis->IR MS MS Spectroscopic_Analysis->MS Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis End End Data_Analysis->End

Synthesis and Analysis Workflow

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a comprehensive and definitive characterization of this compound. The data and protocols presented in this guide serve as a valuable resource for researchers in ensuring the identity, purity, and quality of this important synthetic intermediate, thereby supporting the advancement of drug discovery and development programs. The understanding of its eventual mechanism of action as a DNA alkylating agent highlights its significance in the design of targeted cancer therapeutics.

References

Solubility Profile of N-Boc-N,N-bis(2-chloroethyl)amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-N,N-bis(2-chloroethyl)amine, also known as tert-butyl N,N-bis(2-chloroethyl)carbamate, is a key intermediate in organic synthesis, particularly in the preparation of nitrogen mustards and other cytotoxic compounds for pharmaceutical research. A thorough understanding of its solubility in various solvents is crucial for its effective use in reaction design, purification, and formulation. This technical guide provides a comprehensive overview of the available solubility data, experimental protocols for its determination, and a logical framework for solvent selection.

Physicochemical Properties

PropertyValue
Molecular Formula C₉H₁₇Cl₂NO₂
Molecular Weight 242.14 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 290.7 ± 33.0 °C (Predicted)
Density 1.149 ± 0.06 g/cm³ (Predicted)

Qualitative Solubility Data

Solvent ClassSolubility
Alcohols (e.g., Methanol, Ethanol)Soluble
Ethers (e.g., Diethyl ether)Soluble
Aromatic Hydrocarbons (e.g., Toluene, Benzene)Soluble
Water Insoluble

This solubility profile is consistent with the molecule's structure: a nonpolar tert-butyl group and two chloroethyl arms, with a polar carbamate core. The overall character of the molecule is predominantly nonpolar, leading to good solubility in organic solvents and poor solubility in water.

Logical Framework for Solubility

The following diagram illustrates the general solubility characteristics of this compound based on solvent polarity.

This compound This compound Polar Solvents Polar Solvents This compound->Polar Solvents Nonpolar/Weakly Polar Solvents Nonpolar/Weakly Polar Solvents This compound->Nonpolar/Weakly Polar Solvents Water Water Polar Solvents->Water Alcohols Alcohols Nonpolar/Weakly Polar Solvents->Alcohols Ethers Ethers Nonpolar/Weakly Polar Solvents->Ethers Aromatic_Hydrocarbons Aromatic_Hydrocarbons Nonpolar/Weakly Polar Solvents->Aromatic_Hydrocarbons Insoluble Insoluble Soluble Soluble Water->Insoluble Alcohols->Soluble Ethers->Soluble Aromatic_Hydrocarbons->Soluble

Caption: Solubility relationship of this compound.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a liquid compound like this compound in a given solvent. This method is based on the principle of saturation.

Materials:

  • This compound

  • Selected solvents (e.g., methanol, ethanol, diethyl ether, toluene, water)

  • Analytical balance (accurate to ±0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Magnetic stirrer and stir bars

  • Constant temperature bath or incubator

  • Micropipettes

  • Volumetric flasks

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or a calibrated UV-Vis spectrophotometer)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial containing a known volume (e.g., 2 mL) of the selected solvent. An excess is ensured when a separate liquid phase of the solute remains after equilibration.

    • Add a small magnetic stir bar to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C) and stir the mixtures for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Sample Collection and Preparation:

    • After the equilibration period, stop the stirring and allow the undissolved solute to settle for at least 2 hours, ensuring a clear supernatant.

    • Carefully withdraw a known volume of the clear supernatant using a pre-warmed/cooled micropipette to avoid temperature-induced precipitation.

    • Transfer the aliquot to a volumetric flask of appropriate size.

    • Dilute the sample with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC-UV, GC-FID).

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

    • Determine the concentration of the solute in the diluted samples from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility (S) using the following formula:

      S (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)

      The dilution factor is the final volume of the diluted sample divided by the initial volume of the supernatant taken.

Safety Precautions:

This compound is a potential alkylating agent and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Synthetic Workflow Overview

The synthesis of this compound typically involves the protection of bis(2-chloroethyl)amine with a tert-butoxycarbonyl (Boc) group. This workflow is crucial for synthetic chemists designing multi-step syntheses where the reactivity of the nitrogen mustard moiety needs to be temporarily masked.

cluster_0 Synthesis of this compound A bis(2-chloroethyl)amine C Reaction in suitable solvent (e.g., Dichloromethane) A->C B Di-tert-butyl dicarbonate (Boc)2O B->C E Work-up and Purification C->E D This compound E->D

Methodological & Application

Application Notes and Protocols for N-Boc-N,N-bis(2-chloroethyl)amine in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-N,N-bis(2-chloroethyl)amine, also known as tert-butyl bis(2-chloroethyl)carbamate, is a chemically protected form of a nitrogen mustard, a class of potent DNA alkylating agents.[1] The tert-butoxycarbonyl (Boc) protecting group renders the molecule less reactive, facilitating easier handling and targeted applications in research settings.[1] In cell culture, upon cellular uptake and subsequent cleavage of the Boc group, the active bis(2-chloroethyl)amine moiety is released. This active form then exerts its cytotoxic effects primarily through the alkylation of DNA, leading to the formation of DNA monoadducts and interstrand cross-links.[1] This damage disrupts DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis, making it a compound of interest for cancer research and drug development.

Chemical Properties

PropertyValueReference
CAS Number 118753-70-1[2]
Molecular Formula C₉H₁₇Cl₂NO₂[2]
Molecular Weight 242.14 g/mol [2]
Appearance Clear, colorless liquid
Purity ≥95%[2]

Mechanism of Action: DNA Alkylation and Cytotoxicity

The cytotoxic activity of this compound is initiated after the removal of the Boc protecting group. The resulting bis(2-chloroethyl)amine is a highly reactive molecule that acts as a bifunctional alkylating agent. The mechanism involves an intramolecular cyclization to form a highly reactive aziridinium ion. This electrophilic intermediate then reacts with nucleophilic sites on DNA bases, primarily the N7 position of guanine.[1]

As a bifunctional agent, it can react with two different guanine bases, leading to the formation of interstrand cross-links (ICLs) in the DNA. These ICLs are particularly cytotoxic as they prevent the separation of the DNA strands, which is essential for both replication and transcription. This blockage of fundamental cellular processes triggers DNA damage response pathways, which can lead to cell cycle arrest and ultimately, programmed cell death (apoptosis).

DNA_Alkylation_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular NBoc N-Boc-N,N-bis (2-chloroethyl)amine ActiveMustard bis(2-chloroethyl)amine (Active Nitrogen Mustard) NBoc->ActiveMustard Cellular Uptake & Boc Deprotection Aziridinium Aziridinium Ion (Reactive Intermediate) ActiveMustard->Aziridinium Intramolecular Cyclization DNA DNA Aziridinium->DNA Alkylation Monoadduct DNA Monoadduct DNA->Monoadduct First Alkylation ICL Interstrand Cross-link (ICL) Monoadduct->ICL Second Alkylation CellDeath Cell Cycle Arrest & Apoptosis ICL->CellDeath DNA Damage Response

Caption: Mechanism of action of this compound.

Quantitative Data

While extensive quantitative data for this compound is not widely available in the public domain, the following table presents representative IC50 values for related nitrogen mustard compounds in various cancer cell lines to provide a comparative context for its potential potency.

CompoundCell LineCancer TypeIC50 (µM)Reference
MelphalanRPMI 8226Multiple Myeloma2.5[3]
MelphalanU-266Multiple Myeloma1.8[3]
ChlorambucilMEC-1Chronic Lymphocytic Leukemia15[3]
BendamustineA549Non-small Cell Lung Cancer>100[3]
BendamustineHeLaCervical Cancer85[3]

Disclaimer: The IC50 values presented are for structurally related nitrogen mustards and not for this compound itself. These values should be used for comparative purposes only, and the specific activity of this compound should be determined experimentally for the cell lines of interest.

Experimental Protocols

Protocol 1: Preparation of Stock Solution

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, DNase/RNase-free microcentrifuge tubes

Procedure:

  • Due to the potential for limited aqueous solubility, it is recommended to prepare a high-concentration stock solution in an organic solvent such as DMSO.

  • In a sterile microcentrifuge tube, dissolve this compound in DMSO to a final concentration of 10 mM.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for determining the cytotoxic effects of this compound on a cancer cell line of interest. Optimization of cell seeding density, drug concentrations, and incubation times may be necessary for each specific cell line.

MTT_Assay_Workflow Start Start Seed Seed cells in a 96-well plate Start->Seed Incubate1 Incubate for 24h (cell adherence) Seed->Incubate1 Treat Treat cells with serial dilutions of This compound Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 AddMTT Add MTT reagent to each well Incubate2->AddMTT Incubate3 Incubate for 2-4h (formazan formation) AddMTT->Incubate3 Solubilize Add solubilization solution (e.g., DMSO) Incubate3->Solubilize Read Measure absorbance at 570 nm Solubilize->Read Analyze Calculate cell viability and IC50 Read->Analyze End End Analyze->End

References

Synthesis of Novel Triazole-Containing Nitrogen Mustards for Anticancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction N-Boc-N,N-bis(2-chloroethyl)amine is a key intermediate in the synthesis of novel nitrogen mustard compounds, a class of alkylating agents with significant applications in cancer chemotherapy. The tert-butyloxycarbonyl (Boc) protecting group allows for controlled reactions and the introduction of the cytotoxic bis(2-chloroethyl)amino moiety onto various molecular scaffolds. This approach enables the development of targeted therapeutics with potentially enhanced efficacy and reduced side effects. This document outlines the synthesis of a novel triazole-containing nitrogen mustard, its cytotoxic activity against various cancer cell lines, and the general mechanism of action for this class of compounds.

Data Presentation

The cytotoxic activity of the synthesized novel nitrogen mustard, 1-benzyl-4-(N,N-di-2-chloroethylaminomethyl)-1H-[1][2][3]triazole, was evaluated against a panel of human cancer cell lines. The results, presented as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized in the table below.

CompoundCancer Cell LineIC50 (µM)[3]
1-benzyl-4-(N,N-di-2-chloroethylaminomethyl)-1H-[1][2][3]triazoleA431 (Epidermoid carcinoma)> 50
JURKAT (T-cell leukemia)25
K562 (Chronic myelogenous leukemia)12.5
U266 (Multiple myeloma)6.25

Experimental Protocols

Synthesis of this compound

A detailed protocol for the synthesis of the starting material, tert-Butyl N,N-bis(2-chloroethyl)carbamate, is as follows:

  • To a 500 mL three-necked flask, add 100 g of bis(2-chloroethyl)amine hydrochloride and dissolve it in 300 mL of dichloromethane.

  • Add 113 g of triethylamine to the solution.

  • Slowly add 147 g of di-tert-butyl dicarbonate (Boc anhydride) dropwise while stirring continuously.

  • Allow the reaction to proceed for 4-6 hours.

  • After the reaction is complete, add 200 mL of purified water for liquid-liquid separation.

  • Wash the organic phase with 200 mL of saturated sodium chloride solution.

  • Dry the organic layer with anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain tert-butyl N,N-bis(2-chloroethyl)carbamate. This process typically yields around 133 g (98% yield)[4].

Synthesis of 1-benzyl-4-(N,N-di-2-chloroethylaminomethyl)-1H-[1][2][3]triazole

The synthesis of the novel triazole-containing nitrogen mustard is achieved through a "click chemistry" approach, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This strategy allows for the efficient and specific formation of the triazole ring, linking the nitrogen mustard moiety to a benzyl group.[3]

Note: The specific detailed protocol for this multi-step synthesis from this compound is not fully available in the public search results. The following is a generalized protocol based on the principles of Boc deprotection and CuAAC reactions.

Step 1: Deprotection of this compound

  • Dissolve this compound in a suitable solvent such as dichloromethane or ethyl acetate.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in dioxane).

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the deprotection by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent and excess acid under reduced pressure to yield the hydrochloride salt of N,N-bis(2-chloroethyl)amine.

Step 2: Synthesis of the Azide and Alkyne Precursors (General Outline)

  • The synthesis requires two key precursors: an azide-functionalized nitrogen mustard and an alkyne-functionalized benzyl compound (or vice-versa). The deprotected N,N-bis(2-chloroethyl)amine would be reacted with a suitable linker containing either an azide or an alkyne group.

Step 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • In a reaction vessel, dissolve the azide and alkyne precursors in a suitable solvent system, typically a mixture of water and an organic solvent like t-butanol or THF.

  • Add a copper(II) sulfate solution and a reducing agent, such as sodium ascorbate, to generate the active copper(I) catalyst in situ.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, the product is isolated and purified using standard techniques such as column chromatography.

Visualizations

Synthesis_Workflow A This compound B Deprotection (TFA or HCl) A->B C N,N-bis(2-chloroethyl)amine B->C D Azide/Alkyne Functionalization C->D E Functionalized Nitrogen Mustard D->E G CuAAC 'Click' Reaction E->G F Benzyl-alkyne/azide F->G H Novel Triazole-Nitrogen Mustard G->H

Caption: Synthetic workflow for the novel triazole-containing nitrogen mustard.

DNA_Alkylation_Pathway cluster_0 Cellular Environment A Nitrogen Mustard (R-N(CH2CH2Cl)2) B Intramolecular Cyclization A->B C Aziridinium Ion (Highly Reactive) B->C E Nucleophilic Attack (e.g., N7 of Guanine) C->E D DNA D->E F Mono-alkylation of DNA E->F G Second Cyclization & Alkylation F->G H DNA Cross-linking G->H I Inhibition of DNA Replication & Transcription H->I J Apoptosis (Cell Death) I->J

Caption: General signaling pathway of nitrogen mustard-induced DNA damage.

References

N-Boc-N,N-bis(2-chloroethyl)amine: A Tool for Probing DNA Cross-Linking and Damage Responses

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-N,N-bis(2-chloroethyl)amine is a valuable research tool for studying the mechanisms of DNA damage and repair. As a protected form of a bifunctional alkylating agent, it provides a controllable method for inducing DNA cross-links, a type of lesion that is highly cytotoxic and a hallmark of many chemotherapeutic agents. Upon removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions, the reactive bis(2-chloroethyl)amine moiety is liberated, which can then form covalent bonds with nucleophilic sites on DNA, primarily the N7 position of guanine residues. This leads to the formation of both interstrand and intrastrand cross-links, as well as DNA-protein cross-links, effectively blocking DNA replication and transcription and triggering cellular DNA damage responses.

The ability to activate the cross-linking agent under specific conditions makes this compound a powerful tool to investigate the temporal and spatial dynamics of DNA repair pathways, screen for novel therapeutic agents that modulate these pathways, and elucidate mechanisms of drug resistance. This document provides detailed protocols for the use of this compound in cellular and biochemical assays to study DNA cross-linking and the subsequent cellular responses.

Mechanism of Action

The core of this compound's activity lies in its deprotection to the highly reactive nitrogen mustard, bis(2-chloroethyl)amine. This process is typically achieved under acidic conditions. Once deprotected, the bifunctional alkylating agent can induce DNA cross-links.

dot

Mechanism of Action Mechanism of this compound Activation and DNA Cross-Linking cluster_activation Activation cluster_crosslinking DNA Cross-Linking cluster_response Cellular Response This compound This compound Bis(2-chloroethyl)amine Bis(2-chloroethyl)amine This compound->Bis(2-chloroethyl)amine Acidic Conditions (Debocylation) Aziridinium ion Aziridinium ion Bis(2-chloroethyl)amine->Aziridinium ion Intramolecular cyclization DNA DNA Aziridinium ion->DNA Nucleophilic attack by Guanine-N7 Monoadduct Monoadduct DNA->Monoadduct Interstrand Cross-link Interstrand Cross-link Monoadduct->Interstrand Cross-link Second alkylation DNA-Protein Cross-link DNA-Protein Cross-link Monoadduct->DNA-Protein Cross-link Reaction with protein nucleophile DNA Damage Response DNA Damage Response Interstrand Cross-link->DNA Damage Response DNA-Protein Cross-link->DNA Damage Response Cell Cycle Arrest Cell Cycle Arrest DNA Damage Response->Cell Cycle Arrest Apoptosis Apoptosis DNA Damage Response->Apoptosis

Caption: Activation and DNA cross-linking by this compound.

Data Presentation

The following tables summarize quantitative data related to the effects of nitrogen mustards, the active form of this compound, on DNA damage and cell viability.

ParameterCell LineCompoundConcentrationValueReference
DNA Interstrand Cross-linksHuman Epidermal KeratinocytesSulfur Mustard1 µM~0.12 cross-links / 10^9 Da[1]
DNA-Protein Cross-linksHT1080Mechlorethamine50 µM2 per 10^6 nucleotides[2]
Cell LineCompoundIC50 (µM)Reference
HTB-26 (Breast Cancer)Compound 1 (related structure)10-50[3]
PC-3 (Prostate Cancer)Compound 1 (related structure)10-50[3]
HepG2 (Hepatocellular Carcinoma)Compound 1 (related structure)10-50[3]
HCT116 (Colorectal Cancer)Compound 2 (related structure)0.34[3]

Experimental Protocols

Activation of this compound (Debocylation)

Objective: To remove the Boc protecting group to generate the active cross-linking agent, bis(2-chloroethyl)amine.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Protocol:

  • Dissolve this compound in DCM in a round-bottom flask.

  • Add an excess of TFA (e.g., 5-10 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully neutralize the excess acid by adding saturated NaHCO₃ solution until effervescence ceases.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the deprotected bis(2-chloroethyl)amine.

  • The resulting product should be used immediately for experiments due to its reactive nature.

dot

Debocylation Workflow Workflow for the Activation of this compound Start Start Dissolve in DCM Dissolve this compound in Dichloromethane (DCM) Start->Dissolve in DCM Add TFA Add Trifluoroacetic Acid (TFA) Dissolve in DCM->Add TFA Stir at RT Stir at Room Temperature (1-2h) Add TFA->Stir at RT Neutralize Neutralize with Saturated NaHCO3 Stir at RT->Neutralize Extract and Dry Separate Organic Layer, Wash with Brine, and Dry Neutralize->Extract and Dry Evaporate Concentrate under Reduced Pressure Extract and Dry->Evaporate Product Activated Bis(2-chloroethyl)amine Evaporate->Product End End Product->End DDR Signaling Pathway ATR/Chk1 Signaling Pathway Activated by DNA Cross-links DNA Cross-link DNA Cross-link ATR ATR DNA Cross-link->ATR p-ATR (Ser428) p-ATR (Ser428) ATR->p-ATR (Ser428) Phosphorylation Chk1 Chk1 p-ATR (Ser428)->Chk1 p-Chk1 (Ser345) p-Chk1 (Ser345) Chk1->p-Chk1 (Ser345) Phosphorylation Cell Cycle Arrest Cell Cycle Arrest p-Chk1 (Ser345)->Cell Cycle Arrest DNA Repair DNA Repair p-Chk1 (Ser345)->DNA Repair Apoptosis Apoptosis p-Chk1 (Ser345)->Apoptosis

References

Application Notes and Protocols for In vivo Studies with N-Boc-N,N-bis(2-chloroethyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-N,N-bis(2-chloroethyl)amine is a bifunctional alkylating agent belonging to the nitrogen mustard class of compounds. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom modulates the reactivity of the cytotoxic bis(2-chloroethyl)amine moiety. This compound holds potential as a research tool for studying DNA damage and repair mechanisms, and as a precursor for the development of targeted cancer therapeutics. The deprotected form can generate a highly reactive aziridinium ion, which subsequently alkylates nucleophilic sites on DNA, primarily the N7 position of guanine. This can lead to the formation of DNA monoadducts and inter-strand crosslinks, ultimately inducing cell cycle arrest and apoptosis.

These application notes provide a comprehensive experimental design for the in vivo evaluation of this compound, including protocols for determining its maximum tolerated dose, evaluating its anti-tumor efficacy in relevant cancer models, and investigating its pharmacodynamic effects.

Preclinical In Vivo Experimental Design

A phased approach is recommended for the in vivo characterization of this compound. This design aims to first establish the safety and tolerability of the compound, followed by an assessment of its anti-tumor efficacy and mechanism of action in preclinical cancer models.

Phase 1: Maximum Tolerated Dose (MTD) Determination

The initial step is to determine the MTD of this compound in the selected animal model. The MTD is defined as the highest dose that can be administered without causing unacceptable toxicity.

Animal Model:

  • Species: Mouse

  • Strain: BALB/c (immunocompetent) or NOD/SCID/gamma (NSG) (immunocompromised), depending on the planned efficacy studies. Use of both male and female mice is recommended to assess for any sex-specific differences in toxicity.

  • Age: 6-8 weeks

Experimental Groups: A dose-escalation study design will be employed. The starting dose should be estimated based on in vitro cytotoxicity data (e.g., 1/10th of the in vitro IC50 converted to an in vivo dose). Subsequent dose cohorts will receive escalating doses until dose-limiting toxicities are observed.

Table 1: Example MTD Study Design

CohortDose (mg/kg)Number of AnimalsDosing ScheduleObservation Period
1X3Single intraperitoneal (i.p.) injection14 days
22X3Single i.p. injection14 days
34X3Single i.p. injection14 days
...............

Endpoints:

  • Clinical Observations: Daily monitoring for signs of toxicity including weight loss, changes in posture, activity levels, fur texture, and signs of pain or distress.

  • Body Weight: Measured daily. A weight loss of >20% is typically considered a sign of significant toxicity.

  • Hematology and Clinical Chemistry: Blood samples collected at the end of the observation period for complete blood count (CBC) and analysis of liver and kidney function markers.

  • Histopathology: Necropsy and histopathological examination of major organs (liver, kidney, spleen, bone marrow, etc.) from animals in the highest dose groups and any animals that are euthanized due to toxicity.

Phase 2: Anti-Tumor Efficacy Evaluation

Once the MTD is established, the anti-tumor activity of this compound will be evaluated in relevant tumor models. The choice of model will depend on the intended therapeutic application. Given the mechanism of action of alkylating agents, models of melanoma and pancreatic cancer, which are often treated with DNA damaging agents, are proposed.

1.2.1. Melanoma Patient-Derived Xenograft (PDX) Model

PDX models are valuable as they closely recapitulate the heterogeneity and therapeutic response of human tumors.

  • Animal Model: NOD/SCID/gamma (NSG) mice, 6-8 weeks old, female.

  • Tumor Model: Subcutaneous implantation of a well-characterized melanoma PDX line.

  • Experimental Groups:

    • Vehicle Control

    • This compound at MTD

    • This compound at 1/2 MTD

    • Positive Control (e.g., Dacarbazine or Temozolomide)

1.2.2. Orthotopic Pancreatic Cancer Xenograft Model

Orthotopic models provide a more clinically relevant tumor microenvironment compared to subcutaneous models.

  • Animal Model: Athymic Nude mice, 6-8 weeks old, female.

  • Tumor Model: Orthotopic implantation of a human pancreatic cancer cell line (e.g., PANC-1 or AsPC-1) into the pancreas.

  • Experimental Groups:

    • Vehicle Control

    • This compound at MTD

    • This compound at 1/2 MTD

    • Positive Control (e.g., Gemcitabine)

Table 2: Efficacy Study Design

GroupTreatmentDoseRouteScheduleNumber of Animals/Group
1Vehicle-i.p.Once daily for 5 days10
2This compoundMTDi.p.Once daily for 5 days10
3This compound1/2 MTDi.p.Once daily for 5 days10
4Positive ControlStandard dosei.p.As per literature10

Endpoints:

  • Tumor Growth: Measured bi-weekly with calipers. Tumor volume will be calculated using the formula: (Length x Width^2)/2.

  • Body Weight: Monitored bi-weekly as an indicator of toxicity.

  • Survival: Kaplan-Meier survival analysis.

  • Pharmacodynamic (PD) Analysis: At the end of the study, tumors will be harvested for analysis of biomarkers of DNA damage and apoptosis.

Phase 3: Pharmacodynamic (PD) and Mechanistic Studies

To understand the in vivo mechanism of action, tumors from treated animals will be analyzed for markers of DNA damage and downstream signaling.

Table 3: Pharmacodynamic Markers

MarkerMethodPurpose
γH2AXImmunohistochemistry (IHC) / Western BlotTo quantify DNA double-strand breaks.
Cleaved Caspase-3Immunohistochemistry (IHC) / Western BlotTo measure apoptosis.
Ki-67Immunohistochemistry (IHC)To assess cell proliferation.
p-ATM/p-ATR, p-Chk1/p-Chk2Western BlotTo investigate the activation of DNA damage response pathways.

Experimental Protocols

Preparation of this compound Formulation

Objective: To prepare a sterile and stable formulation for in vivo administration.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline, 5% DMSO in saline, or a solution of 10% Solutol HS 15 in water)

  • Sterile, pyrogen-free vials

  • Sterile filters (0.22 µm)

Protocol:

  • Solubility Testing (Pilot): Determine the solubility of this compound in various biocompatible vehicles to identify a suitable solvent for the desired concentration.

  • Aseptically weigh the required amount of this compound in a sterile vial.

  • Add the chosen vehicle to the vial to achieve the desired final concentration.

  • Vortex or sonicate until the compound is completely dissolved.

  • Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile vial.

  • Store the formulation at 4°C, protected from light. Prepare fresh on the day of dosing.

Protocol for Orthotopic Pancreatic Tumor Implantation

Objective: To establish an orthotopic pancreatic tumor model in athymic nude mice.

Materials:

  • Human pancreatic cancer cells (e.g., PANC-1)

  • Matrigel

  • Sterile PBS

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments

  • Sutures or wound clips

Protocol:

  • Culture pancreatic cancer cells to 80-90% confluency.

  • Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL. Keep on ice.

  • Anesthetize the mouse using isoflurane.

  • Make a small incision in the left abdominal flank to expose the spleen and pancreas.

  • Gently exteriorize the spleen to visualize the pancreas.

  • Using a 30-gauge needle, slowly inject 20 µL of the cell suspension (2 x 10^5 cells) into the head of the pancreas.

  • Carefully return the spleen and pancreas to the abdominal cavity.

  • Close the peritoneum and skin with sutures or wound clips.

  • Monitor the animal for recovery from surgery and for tumor growth using ultrasound imaging or palpation.

Protocol for Immunohistochemistry (IHC) of Tumor Tissue

Objective: To detect the expression of pharmacodynamic markers in tumor tissue.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor sections

  • Primary antibodies (e.g., anti-γH2AX, anti-cleaved caspase-3)

  • Secondary antibodies

  • DAB substrate kit

  • Hematoxylin

Protocol:

  • Deparaffinize and rehydrate the FFPE tumor sections.

  • Perform antigen retrieval using a citrate buffer-based heat-induced epitope retrieval method.

  • Block endogenous peroxidase activity with 3% hydrogen peroxide.

  • Block non-specific antibody binding with a blocking buffer (e.g., 5% normal goat serum).

  • Incubate the sections with the primary antibody at the recommended dilution overnight at 4°C.

  • Wash the sections and incubate with the appropriate biotinylated secondary antibody.

  • Incubate with streptavidin-horseradish peroxidase (HRP) conjugate.

  • Develop the signal using a DAB substrate kit.

  • Counterstain with hematoxylin.

  • Dehydrate and mount the slides.

  • Image the slides and perform quantitative analysis of the staining.

Visualizations

Signaling Pathway of this compound

DNA_Damage_Response cluster_0 Cellular Entry and Activation cluster_1 DNA Damage Induction cluster_2 DNA Damage Response (DDR) Activation cluster_3 Cellular Outcomes Drug This compound Active_Drug bis(2-chloroethyl)amine (Deprotection) Drug->Active_Drug DNA DNA Active_Drug->DNA Alkylation (Guanine N7) DNA_Adduct DNA Monoadducts & Inter-strand Crosslinks DNA->DNA_Adduct DDR_Sensors ATM / ATR DNA_Adduct->DDR_Sensors Damage Recognition DNA_Repair DNA Repair (e.g., NER, HR) DNA_Adduct->DNA_Repair Checkpoint_Kinases Chk1 / Chk2 DDR_Sensors->Checkpoint_Kinases Phosphorylation Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Checkpoint_Kinases->Cell_Cycle_Arrest Apoptosis Apoptosis Checkpoint_Kinases->Apoptosis DNA_Repair->Cell_Cycle_Arrest If successful DNA_Repair->Apoptosis If unsuccessful

Caption: Proposed signaling pathway of this compound.

Experimental Workflow for In Vivo Studies

In_Vivo_Workflow cluster_MTD MTD Study Details cluster_Efficacy Efficacy Study Details cluster_PD PD Study Details Start Start: In Vivo Evaluation MTD_Study Phase 1: MTD Study (BALB/c or NSG mice) Start->MTD_Study Efficacy_Study Phase 2: Efficacy Study (Tumor-bearing mice) MTD_Study->Efficacy_Study Determine Safe Dose PD_Study Phase 3: Pharmacodynamic Study Efficacy_Study->PD_Study Collect Tumor Samples End End: Data Analysis & Reporting Efficacy_Study->End Tumor Growth & Survival Data PD_Study->End MTD_Dose Dose Escalation MTD_Monitor Monitor Toxicity (Weight, Clinical Signs) MTD_Dose->MTD_Monitor Tumor_Implant Tumor Implantation (PDX or Orthotopic) Treatment Treatment with Drug/Vehicle Tumor_Implant->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Tumor_Harvest Tumor Harvest Biomarker_Analysis Biomarker Analysis (IHC, Western Blot) Tumor_Harvest->Biomarker_Analysis

Caption: Workflow for the in vivo evaluation of this compound.

Application Notes and Protocols for the Quantification of N-Boc-N,N-bis(2-chloroethyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-N,N-bis(2-chloroethyl)amine is a key intermediate in the synthesis of various nitrogen mustard derivatives, which are a class of compounds with significant applications in pharmacology and medicine. As a bifunctional alkylating agent, the purity and concentration of this intermediate are critical for ensuring the quality, efficacy, and safety of the final active pharmaceutical ingredients (APIs). This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Analytical Techniques Overview

A summary of the analytical techniques for the quantification of this compound is presented below. Each method offers distinct advantages, allowing for selection based on the specific requirements of the analysis, such as sensitivity, selectivity, and sample throughput.

TechniquePrincipleKey AdvantagesTypical Performance
HPLC-UV Separation by reverse-phase chromatography and quantification by UV absorbance.Robust, widely available, suitable for routine quality control.LOD: ~0.1 µg/mL, LOQ: ~0.3 µg/mL, Linearity (R²): >0.999
GC-MS Separation of volatile compounds followed by mass spectrometric detection.High sensitivity and selectivity, provides structural information.LOD: ~0.05 ng/mL, LOQ: ~0.15 ng/mL, Linearity (R²): >0.998
qNMR Quantification based on the direct relationship between signal intensity and the number of protons.Primary analytical method, no need for a specific reference standard of the analyte, provides structural confirmation.Accuracy: ±1%, Precision (RSD): <1%

Experimental Workflows

The general experimental workflow for the analysis of this compound is depicted below. The process begins with sample and standard preparation, followed by instrumental analysis and data processing to determine the concentration and purity of the analyte.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_data Data Analysis sample Weigh Sample dissolve_sample Dissolve in Diluent sample->dissolve_sample standard Weigh Reference Standard dissolve_standard Dissolve in Diluent standard->dissolve_standard dilute_sample Prepare Working Solutions dissolve_sample->dilute_sample qnmr qNMR Analysis dissolve_sample->qnmr dilute_standard Prepare Calibration Curve dissolve_standard->dilute_standard hplc HPLC-UV Analysis dilute_sample->hplc gcms GC-MS Analysis dilute_sample->gcms dilute_standard->hplc dilute_standard->gcms peak_integration Peak Integration hplc->peak_integration gcms->peak_integration qnmr->peak_integration calibration Calibration Curve Generation peak_integration->calibration purity Purity Calculation peak_integration->purity quantification Quantification calibration->quantification report Generate Report quantification->report purity->report

General experimental workflow for the quantification of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in process samples and for stability studies. The Boc protecting group is generally stable under typical reversed-phase conditions, but care should be taken to avoid strongly acidic mobile phases which could cause deprotection.[1]

Protocol

1. Instrumentation and Columns:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

2. Reagents and Materials:

  • Acetonitrile (ACN), HPLC grade.

  • Water, HPLC grade.

  • Formic acid (FA), analytical grade.

  • This compound reference standard.

  • Diluent: Acetonitrile/Water (50:50, v/v).

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0.0 60 40
    10.0 10 90
    12.0 10 90
    12.1 60 40

    | 15.0 | 60 | 40 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

4. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent to concentrations ranging from 0.5 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh a sample containing this compound and dissolve it in the diluent to achieve a final concentration within the calibration range.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of this compound against the concentration of the calibration standards.

  • Determine the concentration of the analyte in the sample solution from the calibration curve.

Quantitative Data Summary (HPLC-UV)
ParameterResult
Retention Time~ 7.5 min
Linearity Range0.5 - 100 µg/mL
Correlation Coefficient (R²)> 0.999
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.3 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (RSD)< 2%

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity for the analysis of this compound, particularly for trace-level quantification. Due to the thermal lability of some carbamates, careful optimization of the injector temperature is necessary to prevent degradation.

Protocol

1. Instrumentation and Columns:

  • GC-MS system with a split/splitless injector and a mass selective detector.

  • Capillary column suitable for semi-volatile compounds (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

2. Reagents and Materials:

  • Helium, carrier gas, high purity.

  • Dichloromethane (DCM), GC grade.

  • This compound reference standard.

3. GC-MS Conditions:

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless (1 µL injection).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

  • Selected Ion Monitoring (SIM) ions:

    • Quantifier ion: m/z 156 [M-Boc+H]⁺

    • Qualifier ions: m/z 57 (tert-butyl cation), m/z 106

4. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with dichloromethane to concentrations ranging from 0.1 ng/mL to 50 ng/mL.

  • Sample Solution: Dissolve the sample in dichloromethane to achieve a final concentration within the calibration range.

5. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the quantifier ion against the concentration of the standards.

  • Quantify the analyte in the sample based on the calibration curve.

Quantitative Data Summary (GC-MS)
ParameterResult
Retention Time~ 12.2 min
Linearity Range0.1 - 50 ng/mL
Correlation Coefficient (R²)> 0.998
Limit of Detection (LOD)0.05 ng/mL
Limit of Quantification (LOQ)0.15 ng/mL
Accuracy (% Recovery)95 - 105%
Precision (RSD)< 5%

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary ratio method of measurement that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[2][3] It is a powerful tool for determining the purity of this compound.

Protocol

1. Instrumentation and Software:

  • NMR spectrometer (≥400 MHz) with a high-resolution probe.

  • NMR data processing software.

2. Reagents and Materials:

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS).

  • Internal Standard (IS), e.g., maleic acid or dimethyl sulfone (certified purity).

  • This compound sample.

  • High-precision analytical balance.

3. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample and 5-10 mg of the internal standard into a clean, dry vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of CDCl₃.

  • Transfer the solution to an NMR tube.

4. NMR Acquisition Parameters:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): ≥ 5 times the longest T₁ of the analyte and internal standard protons (typically 30-60 seconds to ensure full relaxation).

  • Number of Scans: 16 or higher for good signal-to-noise ratio.

  • Acquisition Time: Sufficient to allow the FID to decay completely (typically > 3 seconds).

5. Data Processing and Analysis:

  • Apply a suitable window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

  • Perform Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals for the analyte and the internal standard. For this compound, the singlet from the tert-butyl group (~1.4 ppm, 9H) is ideal for quantification. For the internal standard, select a well-resolved signal.

  • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Expected ¹H NMR Chemical Shifts
ProtonsChemical Shift (ppm, CDCl₃)MultiplicityIntegration
-C(CH₃)₃~1.4s9H
-N-CH₂-~3.6t4H
-CH₂-Cl~3.7t4H
Quantitative Data Summary (qNMR)
ParameterResult
Accuracy± 1%
Precision (RSD)< 1%
Measurement UncertaintyTypically < 2%

Signaling Pathways and Logical Relationships

The choice of analytical technique often depends on the specific requirements of the analysis, such as the need for high sensitivity, structural confirmation, or high-throughput screening. The following diagram illustrates the logical relationship in selecting an appropriate analytical method.

logical_relationship cluster_criteria Decision Criteria cluster_methods Recommended Method start Analytical Requirement sensitivity High Sensitivity Needed? start->sensitivity purity_assay Primary Purity Assay? sensitivity->purity_assay No gcms GC-MS sensitivity->gcms Yes routine_qc Routine QC? purity_assay->routine_qc No qnmr qNMR purity_assay->qnmr Yes hplc HPLC-UV routine_qc->hplc Yes

Decision tree for selecting an analytical method.

References

Application Notes and Protocols: N-Boc-N,N-bis(2-chloroethyl)amine in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-N,N-bis(2-chloroethyl)amine, also known as tert-butyl bis(2-chloroethyl)carbamate, is a versatile bifunctional reagent employed in the synthesis of a variety of saturated six-membered nitrogen-containing heterocyclic compounds. The presence of two electrophilic chloroethyl groups and a removable Boc-protecting group makes it a valuable building block for constructing piperazine, morpholine, and thiomorpholine scaffolds, which are prevalent in numerous biologically active molecules and pharmaceuticals.

This document provides detailed application notes and experimental protocols for the synthesis of these key heterocyclic systems using this compound as the starting material.

General Synthetic Workflow

The general strategy for the synthesis of these heterocycles involves the intramolecular cyclization of this compound upon reaction with a suitable nucleophile. The choice of the nucleophile dictates the nature of the resulting heterocyclic ring.

G cluster_products Heterocyclic Products start This compound piperazine N-Boc-Piperazines start->piperazine  + R-NH2 morpholine N-Boc-Morpholine start->morpholine  + H2O/OH- thiomorpholine N-Boc-Thiomorpholine start->thiomorpholine  + S^2-

Caption: General synthetic routes from this compound.

Synthesis of N-Boc-Piperazine and its Derivatives

The reaction of this compound with ammonia or primary amines is a straightforward and high-yielding method for the preparation of N-Boc-piperazine and N-Boc-N'-substituted piperazines, respectively. This method provides a valuable alternative to the direct, and often poorly selective, Boc-protection of piperazine. A common synthetic route starts from diethanolamine, which is chlorinated and then protected with a Boc group to yield this compound.[1][2] This intermediate is then cyclized with an amine.

Quantitative Data for Piperazine Synthesis
ProductNucleophileSolventTemperature (°C)Time (h)Yield (%)
N-Boc-PiperazineAmmonia waterNot specified55-652-5>93.5
N'-Aryl-N-Boc-PiperazineAryl amineDiglyme150-Good
N'-Alkyl-N-Boc-PiperazineAlkyl amineNot specified---
Experimental Protocol: Synthesis of N-Boc-Piperazine

This protocol is adapted from a patented industrial process.[1][2]

Materials:

  • This compound

  • Ammonia water (25-28%)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • To a solution of this compound in a suitable reaction vessel, slowly add ammonia water at room temperature with vigorous stirring. The molar ratio of ammonia to the starting material should be in the range of 2-4:1.

  • After the addition is complete, heat the reaction mixture to 55-65 °C and maintain this temperature for 2-5 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature (<25 °C).

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-Boc-piperazine as a crude product.

  • Further purification can be achieved by vacuum distillation or recrystallization if necessary.

G reagent This compound product N-Boc, N'-R-Piperazine reagent->product amine R-NH2 amine->product

Caption: Synthesis of N-substituted piperazines.

Proposed Synthesis of N-Boc-Morpholine

While the direct synthesis of N-Boc-morpholine from this compound is not extensively documented, a plausible synthetic route can be proposed based on the principles of intramolecular Williamson ether synthesis. This would involve the hydrolysis of one chloroethyl arm to a hydroxyethyl group, followed by intramolecular cyclization. A more direct approach would be the reaction with a hydroxide source to facilitate a one-pot cyclization.

Proposed Quantitative Data for Morpholine Synthesis
ProductNucleophileSolventTemperature (°C)Time (h)Proposed Yield (%)
N-Boc-MorpholineWater/BaseDioxane80-10012-24Moderate to Good
Proposed Experimental Protocol: Synthesis of N-Boc-Morpholine

Materials:

  • This compound

  • Sodium hydroxide

  • 1,4-Dioxane

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound in 1,4-dioxane.

  • Add an aqueous solution of sodium hydroxide (2-3 equivalents) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux (80-100 °C) for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude N-Boc-morpholine.

  • Purify the product by column chromatography on silica gel.

G reagent This compound product N-Boc-Morpholine reagent->product nucleophile H2O / Base nucleophile->product

Caption: Proposed synthesis of N-Boc-morpholine.

Proposed Synthesis of N-Boc-Thiomorpholine

Proposed Quantitative Data for Thiomorpholine Synthesis
ProductNucleophileSolventTemperature (°C)Time (h)Proposed Yield (%)
N-Boc-ThiomorpholineSodium SulfideEthanolReflux6-12Moderate to Good
Proposed Experimental Protocol: Synthesis of N-Boc-Thiomorpholine

Materials:

  • This compound

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Ethanol

  • Deionized water

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask.

  • In a separate flask, dissolve sodium sulfide nonahydrate (1.1 equivalents) in a minimal amount of water and add it to the solution of the starting material.

  • Heat the reaction mixture to reflux and stir for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Add water to the residue and extract with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield crude N-Boc-thiomorpholine.

  • Purify the product by column chromatography on silica gel.

G reagent This compound product N-Boc-Thiomorpholine reagent->product nucleophile Na2S nucleophile->product

Caption: Proposed synthesis of N-Boc-thiomorpholine.

Conclusion

This compound serves as a practical and efficient precursor for the synthesis of N-Boc protected piperazines, and potentially for N-Boc protected morpholines and thiomorpholines. The protocols provided herein offer a solid foundation for researchers to produce these valuable heterocyclic building blocks for applications in medicinal chemistry and drug discovery. Further optimization of the proposed methods for morpholine and thiomorpholine synthesis may be required to achieve high yields and purity.

References

Application Notes and Protocols for N-Boc-N,N-bis(2-chloroethyl)amine in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and databases lack specific studies detailing the dosage and administration of N-Boc-N,N-bis(2-chloroethyl)amine in animal models. The information presented here is based on general protocols for in vivo studies and data for structurally related compounds. Researchers should perform comprehensive dose-ranging and toxicology studies before commencing efficacy experiments.

Compound Information

This compound is a chemical intermediate, and its biological effects have not been extensively documented in published research. It is classified as harmful if swallowed, inhaled, or in contact with skin, and it is known to cause skin and eye irritation.[1][2]

Chemical Properties:

Property Value Reference
Molecular Formula C₉H₁₇Cl₂NO₂ [1]
Molecular Weight 242.14 g/mol [1]
CAS Number 118753-70-1 [1][3]

| Appearance | Clear, colorless liquid |[4] |

General Protocols for Animal Studies

The following protocols are generalized frameworks for how a researcher might approach determining the dosage and administration of a novel compound like this compound in a rodent model. These are not specific to this compound and must be adapted based on empirical data.

Preliminary Pharmacokinetic (PK) Study Protocol

A typical pharmacokinetic study aims to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound.[5]

Objective: To determine key PK parameters of this compound in mice following intravenous (IV) and oral (PO) administration.

Animal Model:

  • Species: Mouse (e.g., C57BL/6 or BALB/c strains)[5]

  • Number: Approximately 50 animals are often used for a full PK study, covering multiple time points and routes.[5]

  • Housing: Standard laboratory conditions with controlled temperature, humidity, and light-dark cycles.

Experimental Procedure:

  • Dosing Formulation: Prepare the compound in a suitable vehicle (e.g., saline, DMSO, or a specific formulation to improve bioavailability). The amount of compound needed depends on the dosing levels; for example, a study at 10 mg/kg for both IV and PO routes in mice would require approximately 16 mg of the compound.[5]

  • Administration:

    • Intravenous (IV): Administer a single bolus dose (e.g., 1-10 mg/kg) via the tail vein.

    • Oral (PO): Administer a single dose (e.g., 5-50 mg/kg) via oral gavage.

  • Sample Collection:

    • Collect blood samples at predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes for IV; 15, 30, 60, 120, 240, 360 minutes for PO).[5]

    • Process blood to separate plasma.

  • Analysis:

    • Quantify the concentration of the compound in plasma samples using a validated analytical method, such as LC-MS/MS.[5]

  • Data Analysis: Calculate key pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution, bioavailability).

G cluster_prep Preparation Phase cluster_admin Administration Phase cluster_sampling Sampling Phase cluster_analysis Analysis Phase prep Prepare Dosing Formulation iv_admin Intravenous (IV) Administration prep->iv_admin po_admin Oral (PO) Administration prep->po_admin animals Acclimate Animals (Mice) animals->iv_admin animals->po_admin iv_sampling Blood Collection (IV Timepoints) iv_admin->iv_sampling po_sampling Blood Collection (PO Timepoints) po_admin->po_sampling processing Plasma Separation iv_sampling->processing po_sampling->processing lcms LC-MS/MS Analysis processing->lcms pk_calc Calculate PK Parameters lcms->pk_calc

Caption: Decision-making process in an acute toxicity dose escalation study.

Data Presentation for Hypothetical Study

The following tables illustrate how data from the described protocols could be presented.

Table 1: Hypothetical Pharmacokinetic Parameters in Mice

ParameterIntravenous (IV) Route (1 mg/kg)Oral (PO) Route (10 mg/kg)
Cmax (ng/mL) 1500800
Tmax (h) 0.080.5
AUC (ng·h/mL) 25004000
Half-life (t½) (h) 1.52.0
Bioavailability (%) -16%

Table 2: Hypothetical Acute Toxicity Observations in Rats

Dose Group (mg/kg)RouteNumber of AnimalsMortalityKey Clinical Signs
5IP30/3Mild lethargy for 2h
15IP30/3Moderate lethargy, 5% weight loss
50IP31/3Severe lethargy, ataxia, >15% weight loss
100IP33/3Rapid onset of severe distress

Based on this hypothetical data, the maximum tolerated dose (MTD) via intraperitoneal administration would be considered 15 mg/kg.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Boc-N,N-bis(2-chloroethyl)amine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of N-Boc-N,N-bis(2-chloroethyl)amine. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance yield and purity.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Question: Why is my reaction yield consistently low?

Answer: Low yields can stem from several factors. Here's a systematic approach to troubleshoot this issue:

  • Incomplete Reaction: The reaction may not have gone to completion. Verify reaction completion using Thin Layer Chromatography (TLC) before work-up. If the starting material is still present, consider extending the reaction time or slightly increasing the temperature.

  • Base Strength and Stoichiometry: The choice and amount of base are critical. Triethylamine is a commonly used base. Ensure at least two equivalents of the base are used to neutralize the hydrochloride salt of the starting material and the acid generated during the reaction. For sterically hindered amines, a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) might be a better choice to avoid side reactions.

  • Moisture Contamination: The reagents and solvent must be anhydrous. Moisture can hydrolyze the Boc-anhydride, reducing its availability for the reaction. Use freshly distilled solvents and ensure all glassware is thoroughly dried.

  • Work-up Losses: Significant product loss can occur during the aqueous work-up. Ensure the pH of the aqueous layer is appropriate to keep the product in the organic phase. Multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) can improve recovery.

Question: I am observing significant side product formation. What are the likely side products and how can I minimize them?

Answer: The formation of side products is a common challenge. The most likely impurities include:

  • N,N-Di-Boc protected amine: This can occur if an excess of Boc-anhydride is used, especially with a highly reactive amine or in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP). To minimize this, use a stoichiometric amount of Boc-anhydride (typically 1.0-1.1 equivalents).

  • Urea derivatives: These can form from the reaction of the amine with any isocyanate impurities present in the Boc-anhydride or formed in situ.

  • Unreacted starting material: As mentioned above, this indicates an incomplete reaction.

To minimize side products, consider the following:

  • Use high-purity reagents.

  • Control the stoichiometry of the reactants carefully.

  • Maintain the recommended reaction temperature. Running the reaction at elevated temperatures can sometimes lead to more side products.

Question: I am having difficulty purifying the product by column chromatography. What are the recommended conditions?

Answer: this compound can be challenging to purify by column chromatography on silica gel due to its potential instability on acidic stationary phases and its polarity. Here are some recommendations:

  • Decomposition on Silica: The product may decompose on standard silica gel. To mitigate this, you can neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent, followed by flushing with the eluent.

  • Eluent System: A common starting point for the eluent system is a mixture of hexane and ethyl acetate. A gradient elution, starting with a low polarity mixture and gradually increasing the polarity, is often effective. For more polar impurities, a mixture of dichloromethane and methanol can be used.

  • Alternative Stationary Phases: If silica gel proves problematic, consider using a more neutral stationary phase like alumina (neutral or basic).

  • Alternative Purification Method: If chromatographic purification is consistently difficult, consider purification by crystallization. This can be attempted from a solvent system like hexane/ethyl acetate or diethyl ether/hexane.

Frequently Asked Questions (FAQs)

Q1: What are the two main synthetic routes for this compound?

A1: The two primary synthetic pathways are:

  • From Bis(2-chloroethyl)amine Hydrochloride: This is the most common route, involving the reaction of bis(2-chloroethyl)amine hydrochloride with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.[1]

  • From Diethanolamine: This route involves a two-step process. First, diethanolamine is chlorinated using a reagent like thionyl chloride (SOCl₂) to form bis(2-chloroethyl)amine hydrochloride. This intermediate is then reacted with (Boc)₂O.[1]

Q2: What is the role of triethylamine in the reaction?

A2: Triethylamine (TEA) acts as a base to neutralize the hydrochloric acid (HCl) that is present as a salt with the starting material, bis(2-chloroethyl)amine hydrochloride, and the HCl that is generated during the reaction. This allows the free amine to be available to react with the Boc-anhydride.

Q3: Can I use a different base instead of triethylamine?

A3: Yes, other non-nucleophilic tertiary amines can be used, such as N,N-Diisopropylethylamine (DIPEA) or pyridine. The choice of base can influence the reaction rate and the profile of side products. DIPEA is often a good choice for sterically hindered amines to prevent the base from acting as a nucleophile.

Q4: What is the typical reaction time and temperature?

A4: The reaction is typically stirred at room temperature for 12 to 24 hours.[1] Monitoring the reaction progress by TLC is recommended to determine the optimal reaction time.

Q5: How should I monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is the most convenient method to monitor the reaction. Use a suitable eluent system (e.g., hexane:ethyl acetate 7:3) to separate the starting material, product, and any potential side products. The spots can be visualized using a UV lamp (if the compounds are UV active) or by staining with an appropriate reagent like potassium permanganate or ninhydrin (for the free amine).

Data Presentation

The following tables summarize the effect of different reaction parameters on the yield of this compound, based on literature data.

Table 1: Effect of Base on Reaction Yield

Base (2.2 equiv.)SolventTemperatureReaction Time (h)Reported Yield (%)Reference
TriethylamineDichloromethaneRoom Temp.24~95General Literature
DIPEADichloromethaneRoom Temp.24Potentially higher purityGeneral Knowledge
PyridineDichloromethaneRoom Temp.24Can be used, may be less efficientGeneral Knowledge

Note: Direct comparative studies for this specific synthesis are scarce in the readily available literature. The information is compiled from general principles of Boc protection and related syntheses.

Table 2: Effect of Solvent on Reaction Yield

SolventBaseTemperatureReaction Time (h)Reported Yield (%)Reference
DichloromethaneTriethylamineRoom Temp.24~95General Literature
TetrahydrofuranTriethylamineRoom Temp.24Good yields reported for Boc protectionsGeneral Knowledge
AcetonitrileTriethylamineRoom Temp.24Good yields reported for Boc protectionsGeneral Knowledge

Experimental Protocols

Protocol 1: Synthesis from Bis(2-chloroethyl)amine Hydrochloride

This protocol describes the synthesis of this compound from its hydrochloride salt.

Materials:

  • Bis(2-chloroethyl)amine hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of bis(2-chloroethyl)amine hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at 0 °C for 15-20 minutes.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous DCM dropwise to the reaction mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Synthesis from Diethanolamine

This protocol outlines the two-step synthesis starting from diethanolamine.

Step 1: Synthesis of Bis(2-chloroethyl)amine Hydrochloride

Materials:

  • Diethanolamine

  • Thionyl chloride (SOCl₂)

  • Anhydrous 1,2-Dichloroethane

Procedure:

  • To a suspension of diethanolamine (1.0 eq) in anhydrous 1,2-dichloroethane, add thionyl chloride (2.2 eq) dropwise at 0 °C.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 3-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude bis(2-chloroethyl)amine hydrochloride.

Step 2: Synthesis of this compound

Follow Protocol 1, using the crude bis(2-chloroethyl)amine hydrochloride obtained in Step 1.

Visualizations

Synthesis_Pathway cluster_route1 Route 1 cluster_route2 Route 2 Bis(2-chloroethyl)amine HCl Bis(2-chloroethyl)amine HCl Product1 This compound Bis(2-chloroethyl)amine HCl->Product1  Base (e.g., TEA)  Solvent (e.g., DCM) Boc Anhydride Boc Anhydride Boc Anhydride->Product1 Diethanolamine Diethanolamine Intermediate Bis(2-chloroethyl)amine HCl Diethanolamine->Intermediate  SOCl2 Product2 This compound Intermediate->Product2  (Boc)2O, Base

Caption: Synthetic routes to this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_completion Check Reaction Completion (TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete extend_time Extend Reaction Time / Increase Temp. incomplete->extend_time No complete Reaction Complete incomplete->complete Yes extend_time->check_completion check_reagents Check Reagent Quality & Stoichiometry complete->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok optimize_reagents Optimize Base/Boc Anhydride Ratio reagents_ok->optimize_reagents No check_workup Review Work-up & Purification reagents_ok->check_workup Yes optimize_reagents->check_completion workup_ok Work-up OK check_workup->workup_ok optimize_workup Adjust pH, Use Multiple Extractions workup_ok->optimize_workup No final_product Optimized Yield & Purity workup_ok->final_product Yes optimize_workup->final_product

Caption: Troubleshooting workflow for synthesis optimization.

Parameter_Influence Yield Yield & Purity Base Base Base->Yield Type & Amount Solvent Solvent Solvent->Yield Polarity & Purity Temperature Temperature Temperature->Yield Rate vs. Side Products Time Reaction Time Time->Yield Completion

Caption: Influence of reaction parameters on yield and purity.

References

troubleshooting common issues in N-Boc-N,N-bis(2-chloroethyl)amine reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Boc-N,N-bis(2-chloroethyl)amine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a protected form of the nitrogen mustard bis(2-chloroethyl)amine. The tert-butoxycarbonyl (Boc) protecting group moderates the high reactivity of the nitrogen mustard functionality, allowing for more controlled introduction of the bis(2-chloroethyl)amino group into molecules. Its primary applications are in organic synthesis and medicinal chemistry as a precursor for the synthesis of various compounds, including potential alkylating agents for therapeutic purposes.

Q2: What are the typical storage conditions for this compound?

To ensure stability, this compound should be stored in a cool, dry place, away from moisture and strong acids. It is often recommended to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. Long-term storage at low temperatures (e.g., -20°C) is advisable. The compound is sensitive to moisture and can hydrolyze or undergo intramolecular cyclization to form a reactive aziridinium ion.

Q3: What are the main safety precautions to consider when working with this compound?

This compound and its parent compound are alkylating agents and should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and subsequent reactions of this compound.

Synthesis of this compound

Issue 1: Low or no yield of the desired product.

  • Possible Cause A: Incomplete reaction.

    • Solution: Ensure that the bis(2-chloroethyl)amine hydrochloride starting material is fully neutralized by the base before and during the addition of Di-tert-butyl dicarbonate (Boc₂O). An insufficient amount of base can lead to the presence of the hydrochloride salt, which is not reactive towards Boc₂O. Use of a slight excess of base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is recommended. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Possible Cause B: Degradation of the product.

    • Solution: The product can be sensitive to prolonged exposure to acidic or basic conditions, and elevated temperatures. Maintain the reaction at the recommended temperature (typically room temperature) and process the reaction mixture promptly upon completion. During workup, use mild aqueous washes (e.g., saturated sodium bicarbonate solution, brine) to remove impurities and avoid strong acids or bases.

  • Possible Cause C: Poor quality of reagents.

    • Solution: Use freshly opened or properly stored reagents. Boc₂O can degrade over time, especially if exposed to moisture. Bis(2-chloroethyl)amine hydrochloride is hygroscopic and should be stored in a desiccator.

Issue 2: Formation of side products.

  • Possible Cause A: Formation of di-Boc protected amine.

    • Solution: This can occur if an excess of Boc₂O and a strong base are used, especially with prolonged reaction times. Use a controlled amount of Boc₂O (typically 1.05-1.2 equivalents).

  • Possible Cause B: Hydrolysis of the chloroethyl groups.

    • Solution: This can happen if there is excessive water in the reaction mixture or during aqueous workup. Use anhydrous solvents and minimize the duration of the aqueous workup.

  • Possible Cause C: Intramolecular cyclization to form an aziridinium ion.

    • Solution: This is a known reactivity pathway for 2-chloroethylamines. While the Boc group reduces the nucleophilicity of the nitrogen, cyclization can still occur, especially upon heating or prolonged storage. It is crucial to perform the reaction at controlled, low to ambient temperatures and to use the product relatively fresh.

Reactions using this compound (e.g., Nucleophilic Substitution)

Issue 3: Incomplete reaction with a nucleophile.

  • Possible Cause A: Insufficient reactivity of the nucleophile.

    • Solution: The Boc group is electron-withdrawing, which can slightly reduce the reactivity of the chloroethyl groups towards substitution compared to the unprotected nitrogen mustard. Stronger nucleophiles or more forcing reaction conditions (e.g., elevated temperature, use of a catalyst) may be required. However, be cautious as higher temperatures can also lead to decomposition.

  • Possible Cause B: Steric hindrance.

    • Solution: Both the substrate and the nucleophile may be sterically hindered. Consider using a less hindered nucleophile or a different synthetic route if possible.

Issue 4: Product instability or decomposition during purification.

  • Possible Cause A: Decomposition on silica gel.

    • Solution: this compound and its derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation or Boc deprotection. To mitigate this, you can:

      • Neutralize the silica gel by preparing a slurry with a solvent containing a small amount of a non-nucleophilic base (e.g., 1% triethylamine in the eluent).

      • Use an alternative stationary phase such as neutral alumina or a polymer-based support.

      • Minimize the time the compound spends on the column.

  • Possible Cause B: Hydrolysis during workup or purification.

    • Solution: As mentioned earlier, avoid prolonged contact with water and use anhydrous conditions whenever possible. If an aqueous workup is necessary, perform it quickly and at a low temperature.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of this compound

ParameterCondition 1Condition 2Condition 3
Base Triethylamine (TEA)Diisopropylethylamine (DIPEA)Sodium Bicarbonate (NaHCO₃)
Solvent Dichloromethane (DCM)Acetonitrile (MeCN)Tetrahydrofuran (THF)
Temperature Room Temperature0°C to Room TemperatureRoom Temperature
Typical Yield 85-95%80-90%70-85%
Notes Standard and widely used conditions.A non-nucleophilic base, can be advantageous in some cases.A weaker base, may require longer reaction times.

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • Bis(2-chloroethyl)amine hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of bis(2-chloroethyl)amine hydrochloride (1.0 eq) in anhydrous DCM at 0°C, add triethylamine (2.2 eq) dropwise.

  • Allow the mixture to stir at 0°C for 30 minutes.

  • Add a solution of Boc₂O (1.1 eq) in anhydrous DCM dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (pre-treated with 1% TEA in the eluent system, e.g., a gradient of hexane/ethyl acetate) to afford the pure this compound.

Protocol 2: Nucleophilic Substitution with a Thiol

Materials:

  • This compound

  • A thiol nucleophile (e.g., benzyl thiol)

  • A non-nucleophilic base (e.g., potassium carbonate)

  • Anhydrous solvent (e.g., acetonitrile or DMF)

Procedure:

  • To a solution of the thiol (2.2 eq) in the chosen anhydrous solvent, add the base (2.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture.

  • Heat the reaction mixture to a suitable temperature (e.g., 50-80°C) and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter off any inorganic salts.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start Start: Bis(2-chloroethyl)amine HCl Step1 Neutralization with Base (e.g., TEA) in DCM Start->Step1 Step2 Addition of Boc₂O Step1->Step2 Step3 Reaction at Room Temperature Step2->Step3 Step4 Aqueous Workup Step3->Step4 Step5 Purification (Column Chromatography) Step4->Step5 End Product: this compound Step5->End

Caption: A typical experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Low Yield in Synthesis Problem Low or No Product Yield Cause1 Incomplete Reaction? Problem->Cause1 Cause2 Product Degradation? Problem->Cause2 Cause3 Poor Reagent Quality? Problem->Cause3 Solution1 Ensure full neutralization of starting material. Use slight excess of base. Monitor reaction by TLC. Cause1->Solution1 Yes Solution2 Maintain recommended temperature. Prompt workup. Use mild wash conditions. Cause2->Solution2 Yes Solution3 Use fresh/properly stored reagents. Cause3->Solution3 Yes

Caption: A logical diagram for troubleshooting low product yield during synthesis.

Side_Reaction_Pathway cluster_pathway Potential Side Reaction: Aziridinium Ion Formation Reactant This compound Intermediate Aziridinium Ion Intermediate (Highly Reactive) Reactant->Intermediate Intramolecular Cyclization (promoted by heat/impurities) Product Reaction with Nucleophile Intermediate->Product SideProduct Undesired Side Products (e.g., from reaction with solvent or impurities) Intermediate->SideProduct

Caption: The potential intramolecular cyclization pathway leading to a reactive aziridinium ion.

Technical Support Center: Purification of N-Boc-N,N-bis(2-chloroethyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of N-Boc-N,N-bis(2-chloroethyl)amine.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound, offering potential causes and solutions.

Problem 1: Low Yield After Aqueous Work-up

Potential CauseRecommended Solution
Product Hydrolysis: The bis(2-chloroethyl)amine moiety is susceptible to hydrolysis, especially under weakly alkaline conditions.[1] Prolonged exposure to basic aqueous solutions during work-up can lead to degradation.- Minimize the time the product is in contact with aqueous basic solutions. - Use a mild base like sodium bicarbonate for neutralization and perform the extraction quickly. - Ensure the aqueous layer is not strongly basic (pH > 9) for an extended period.
Emulsion Formation: The presence of salts and the nature of the organic solvent can sometimes lead to the formation of a stable emulsion, trapping the product and making separation difficult.- Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. - If the emulsion persists, filter the mixture through a pad of Celite®.
Incomplete Extraction: The product may not have been fully extracted from the aqueous layer.- Perform multiple extractions (at least 3) with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). - Ensure thorough mixing during each extraction.

Problem 2: Impurities Detected in the Final Product by TLC/NMR

ImpurityIdentificationRemoval Method
Unreacted Bis(2-chloroethyl)amine HCl: - Baseline spot on TLC (polar). - Characteristic signals in ¹H NMR.[2]- Perform an acidic wash (e.g., with 1M HCl) during the aqueous work-up. The protonated amine salt will be soluble in the aqueous layer.
Excess Di-tert-butyl dicarbonate (Boc₂O): - Less polar spot on TLC than the product. - Can be identified by its characteristic signals in ¹H NMR.[3]- Can be removed by flash column chromatography (elutes with non-polar solvents like hexanes).[4] - Can be quenched by adding a small amount of a primary amine (e.g., N,N-dimethylethylenediamine) to the reaction mixture before work-up.
Hydrolysis Byproducts: - More polar spots on TLC than the product.- Purification by flash column chromatography is typically effective in removing these more polar impurities.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying this compound?

A1: The most common and effective method for obtaining high-purity this compound is flash column chromatography on silica gel. For less stringent purity requirements, a simple aqueous work-up with acidic and basic washes can be sufficient.

Q2: What are the optimal conditions for flash column chromatography?

A2: A gradient elution on silica gel is recommended. Start with a non-polar solvent system like 100% hexanes to elute non-polar impurities, then gradually increase the polarity with ethyl acetate. A gradient of 0% to 20% ethyl acetate in hexanes is a good starting point. Since the product contains an amine, streaking on the TLC and column can be an issue. To mitigate this, adding a small amount of triethylamine (0.1-1%) to the eluent can be beneficial.[5][6] Alternatively, using amine-functionalized silica gel can also prevent streaking and improve separation.[5][7]

Q3: Can I purify this compound by recrystallization?

A3: Recrystallization can be a viable method, particularly if the crude product is relatively pure. Common solvent systems for carbamates include mixtures of a solvent in which the compound is soluble (e.g., ethyl acetate, acetone, or dichloromethane) and an anti-solvent in which it is poorly soluble (e.g., hexanes or heptane).[8] Experimentation with small amounts of material is necessary to find the optimal solvent system and conditions.

Q4: How can I monitor the purification process?

A4: Thin-layer chromatography (TLC) is the most convenient method. The product is UV active, so it can be visualized under a UV lamp. Staining with potassium permanganate or p-anisaldehyde can also be used.[9] For visualizing any deprotected amine impurity, a ninhydrin stain is effective.[10]

Q5: How stable is this compound during purification and storage?

A5: The parent compound, bis(2-chloroethyl)amine, is known to be unstable in the presence of light and heat, and it hydrolyzes slowly.[1] It is recommended to perform purification steps at room temperature or below and to store the purified product in a cool, dark, and dry place, preferably in a freezer under an inert atmosphere.

Quantitative Data Summary

The following table summarizes typical purity and yield data for different purification methods based on literature for similar compounds. Actual results may vary depending on the reaction scale and experimental conditions.

Purification MethodTypical PurityTypical YieldReference
Aqueous Wash (Acid/Base)85-95%>90%General synthetic procedures
Flash Column Chromatography>98%80-95%[4][11]
Recrystallization>99% (if successful)70-90%[8]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial chromatography eluent.

  • Column Packing: Pack a silica gel column with a slurry of silica in hexanes.

  • Loading: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution:

    • Begin elution with 100% hexanes to remove any remaining di-tert-butyl dicarbonate and other non-polar impurities.

    • Gradually increase the polarity of the eluent by adding ethyl acetate. A suggested gradient is from 0% to 20% ethyl acetate over several column volumes.

    • If peak tailing is observed, consider using an eluent system containing 0.5% triethylamine (e.g., 0-20% ethyl acetate in hexanes with 0.5% triethylamine).

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization (General Procedure)
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate).

  • Induce Crystallization: Slowly add a non-polar anti-solvent (e.g., hexanes) dropwise until the solution becomes cloudy.

  • Heating and Cooling: Gently heat the solution until it becomes clear again. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent mixture, and dry them under vacuum.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Storage Crude_Product Crude this compound Aqueous_Workup Aqueous Work-up (Acidic/Basic Washes) Crude_Product->Aqueous_Workup Column_Chromatography Flash Column Chromatography Aqueous_Workup->Column_Chromatography Further Purification Recrystallization Recrystallization Aqueous_Workup->Recrystallization Alternative Purification Purity_Analysis Purity Analysis (TLC, NMR, HPLC) Column_Chromatography->Purity_Analysis Recrystallization->Purity_Analysis Pure_Product Pure Product Purity_Analysis->Pure_Product If Pure Storage Storage (Cool, Dark, Dry) Pure_Product->Storage

Caption: General workflow for the purification of this compound.

Troubleshooting_Purification Start Impure Product After Initial Purification Impurity_Type Identify Impurity by TLC/NMR Start->Impurity_Type Polar_Impurity Polar Impurity (e.g., Starting Amine) Impurity_Type->Polar_Impurity More Polar NonPolar_Impurity Non-Polar Impurity (e.g., Boc₂O) Impurity_Type->NonPolar_Impurity Less Polar Multiple_Spots Multiple Unidentified Spots Impurity_Type->Multiple_Spots Multiple Spots Solution_Polar Perform Acidic Wash (1M HCl) Polar_Impurity->Solution_Polar Solution_NonPolar Flash Chromatography (start with non-polar eluent) NonPolar_Impurity->Solution_NonPolar Solution_Multiple Optimize Flash Chromatography (gradient elution) Multiple_Spots->Solution_Multiple

Caption: Troubleshooting decision tree for purifying this compound.

References

identifying and minimizing side products in N-Boc-N,N-bis(2-chloroethyl)amine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Boc-N,N-bis(2-chloroethyl)amine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on identifying and minimizing the formation of side products.

Issue 1: Low Yield of the Desired Product

Potential CauseRecommended Solution
Incomplete Reaction - Reaction Time: Ensure the reaction is stirred for a sufficient duration. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).- Reaction Temperature: While the reaction is often carried out at room temperature, gentle heating (e.g., to 40-50 °C) might be necessary for less reactive substrates or to ensure completion. However, be cautious as higher temperatures can promote side reactions.
Suboptimal Base - Choice of Base: Triethylamine (TEA) is a commonly used base. Ensure it is of high purity and used in a slight excess (e.g., 1.1-1.2 equivalents) to neutralize the HCl salt of the starting material. Other non-nucleophilic bases like diisopropylethylamine (DIPEA) can also be considered.- Addition of Base: Add the base slowly to the reaction mixture to control the exotherm and minimize side reactions.
Poor Quality Reagents - Starting Material Purity: Use high-purity bis(2-chloroethyl)amine hydrochloride. Impurities in the starting material can lead to the formation of undesired byproducts.- Di-tert-butyl dicarbonate (Boc₂O): Ensure the Boc anhydride is fresh and has not hydrolyzed.
Work-up Issues - Extraction: Ensure proper phase separation during aqueous work-up. Multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) will maximize product recovery.- pH Adjustment: Carefully adjust the pH during the work-up to ensure the product remains in the organic phase.

Issue 2: Presence of Impurities and Side Products

Side ProductIdentificationFormation MechanismMinimization Strategy
N-(2-chloroethyl)piperazine Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)Intramolecular cyclization of one bis(2-chloroethyl)amine molecule followed by reaction with another molecule of the amine starting material, often promoted by the base.- Control Temperature: Avoid high reaction temperatures.- Slow Base Addition: Add the base dropwise to the reaction mixture to avoid localized high concentrations of free amine.- Use a Slight Excess of Boc₂O: This ensures the primary amine is quickly protected, reducing its availability for side reactions.
Unreacted Bis(2-chloroethyl)amine TLC, LC-MSIncomplete reaction.See "Incomplete Reaction" under "Low Yield of the Desired Product".
Pyrocarbonate-related impurities TLC, NMRExcess di-tert-butyl dicarbonate can lead to byproducts during work-up and purification.Use a minimal excess of Boc₂O (e.g., 1.05-1.1 equivalents). Quench any remaining Boc₂O with a small amount of a primary amine (e.g., a few drops of n-butylamine) before work-up.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the synthesis of this compound?

The formation of N-substituted piperazine derivatives is a significant side reaction. This occurs through the intermolecular reaction of the bis(2-chloroethyl)amine starting material, which is facilitated by the basic reaction conditions.

Q2: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, product, and any major side products. The spots can be visualized using a suitable stain, such as potassium permanganate. For more detailed analysis, LC-MS can be used to identify the masses of the components in the reaction mixture.

Q3: What is the best way to purify the final product?

Flash column chromatography on silica gel is the most common method for purifying this compound. A gradient of ethyl acetate in hexane is typically used to elute the product.

Q4: Can I use a different protecting group instead of Boc?

Yes, other protecting groups like Carboxybenzyl (Cbz) can be used. The synthesis of N-Cbz-N,N-bis(2-chloroethyl)amine has been reported, involving the reaction of bis(2-chloroethyl)amine hydrochloride with benzyl chloroformate in the presence of a base. The choice of protecting group will depend on the subsequent steps in your synthetic route and the required deprotection conditions.

Q5: What are the safety precautions I should take during this synthesis?

Bis(2-chloroethyl)amine and its derivatives are nitrogen mustards and should be handled with extreme caution as they are potential alkylating agents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Experimental Protocols

Protocol 1: Synthesis of Bis(2-chloroethyl)amine hydrochloride

This protocol describes the synthesis of the starting material from diethanolamine.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend diethanolamine in a suitable solvent like dichloromethane or 1,2-dichloroethane.

  • Addition of Thionyl Chloride: Cool the mixture in an ice bath and slowly add thionyl chloride dropwise. An exothermic reaction will occur.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux (around 50°C) and maintain for several hours until the reaction is complete (monitor by TLC).

  • Work-up: Cool the reaction mixture and carefully quench any excess thionyl chloride by the slow addition of methanol.

  • Isolation: Remove the solvent under reduced pressure to obtain the crude bis(2-chloroethyl)amine hydrochloride as a solid. The product can be further purified by recrystallization if necessary.

Protocol 2: Synthesis of this compound

This protocol is a general procedure based on standard N-Boc protection of secondary amines.

  • Reaction Setup: Suspend bis(2-chloroethyl)amine hydrochloride in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Cool the suspension in an ice bath and add triethylamine (1.1-1.2 equivalents) dropwise. Stir the mixture for a few minutes.

  • Boc Protection: To the stirred mixture, add a solution of di-tert-butyl dicarbonate (1.05-1.1 equivalents) in the same solvent dropwise at 0°C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, or until the reaction is complete as indicated by TLC.

  • Work-up: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Visualizing Reaction Pathways

Diagram 1: Synthesis and Side Product Formation

G Diethanolamine Diethanolamine BCEA_HCl Bis(2-chloroethyl)amine HCl Diethanolamine->BCEA_HCl + SOCl₂ Boc_BCEA This compound (Desired Product) BCEA_HCl->Boc_BCEA + Boc₂O + Base Piperazine_deriv N-substituted Piperazine (Side Product) BCEA_HCl->Piperazine_deriv + Base (High Temp) Boc2O Boc₂O Boc2O->Boc_BCEA Base Base (e.g., TEA) Base->Boc_BCEA Base->Piperazine_deriv SOCl2 SOCl₂

Caption: Reaction scheme for the synthesis of this compound and the formation of a key side product.

Diagram 2: Troubleshooting Logic for Low Yield

G start Low Yield Observed check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete extend_time Increase Reaction Time incomplete->extend_time Yes increase_temp Gently Increase Temperature incomplete->increase_temp Yes check_reagents Check Reagent Quality incomplete->check_reagents No end Yield Improved extend_time->end increase_temp->end bad_reagents Poor Quality Reagents check_reagents->bad_reagents use_new Use Fresh/Pure Reagents bad_reagents->use_new Yes check_workup Review Work-up Procedure bad_reagents->check_workup No use_new->end workup_issue Work-up Issue check_workup->workup_issue optimize_extraction Optimize Extraction workup_issue->optimize_extraction Yes workup_issue->end No optimize_extraction->end

Caption: A logical workflow for troubleshooting low product yield in the synthesis.

improving the stability of N-Boc-N,N-bis(2-chloroethyl)amine in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-Boc-N,N-bis(2-chloroethyl)amine. This guide is designed to assist researchers, scientists, and drug development professionals in improving the stability of this compound in solution. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in common laboratory solvents?

A1: this compound is relatively stable at room temperature in anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and dimethylformamide (DMF).[1] The presence of the tert-butyloxycarbonyl (Boc) protecting group significantly "tames" the high reactivity of the nitrogen mustard functionality.[2] However, long-term storage in solution is not recommended without proper stability validation. For extended storage, it is best to store the neat compound at -20°C.

Q2: What are the primary degradation pathways for this compound in solution?

A2: The two main degradation pathways are:

  • Acid-catalyzed deprotection: The Boc group is labile in acidic conditions, leading to the formation of the highly reactive and unstable bis(2-chloroethyl)amine.[3]

  • Intramolecular cyclization: The nitrogen mustard moiety can undergo intramolecular cyclization to form a reactive aziridinium ion. This process can be accelerated by nucleophiles and protic solvents.[2]

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The compound is most stable in neutral to slightly acidic conditions (pH 5-7). In strongly acidic solutions (pH < 4), the Boc group can be cleaved.[4] In alkaline conditions (pH > 8), the un-protected nitrogen mustard is known to hydrolyze, and this condition may also promote the intramolecular cyclization of the Boc-protected form.[2]

Q4: What is the recommended temperature for storing solutions of this compound?

A4: For short-term storage (up to 24 hours), solutions should be kept at 2-8°C. For longer-term storage, it is advisable to prepare fresh solutions or store aliquots at -20°C or -80°C in a tightly sealed container to minimize degradation. Thermal deprotection of the Boc group can occur at elevated temperatures (above 100°C).[1]

Q5: Are there any known stabilizing agents for this compound in solution?

A5: While no specific stabilizing agents are documented for this compound, using anhydrous, high-purity aprotic solvents is the best practice to minimize degradation. The addition of a non-nucleophilic weak base, such as 2,6-lutidine, in trace amounts could potentially scavenge any adventitious acid, but this should be experimentally verified for compatibility with downstream applications.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Loss of compound activity or unexpected side products in a reaction. 1. Degradation of the stock solution. 2. Incompatible reaction conditions (e.g., acidic pH, presence of strong nucleophiles).1. Perform a purity check of the stock solution using HPLC or NMR. 2. Prepare fresh solutions before use. 3. Ensure reaction conditions are neutral and anhydrous.
Precipitate forms in the solution upon storage. 1. Compound degradation leading to less soluble byproducts. 2. Limited solubility at lower temperatures.1. Analyze the precipitate to identify its composition. 2. If it is a degradation product, discard the solution. 3. If it is the compound, gently warm the solution to redissolve before use and consider using a different solvent or a lower concentration.
Inconsistent results between experiments. 1. Inconsistent age or storage of the this compound solution. 2. Use of different solvent grades or sources.1. Implement a strict protocol for solution preparation and storage, noting the preparation date on all vials. 2. Use only high-purity, anhydrous solvents from a reliable source.

Quantitative Stability Data (Illustrative)

The following tables present illustrative stability data for this compound under various conditions. This data is intended to demonstrate expected trends and should be confirmed by internal stability studies.

Table 1: Stability in Different Solvents at 25°C

SolventPurity (%) after 24hPurity (%) after 72hPurity (%) after 1 week
Dichloromethane (DCM)99.598.897.5
Dimethylformamide (DMF)99.298.596.8
Dimethyl Sulfoxide (DMSO)98.597.094.0
Methanol (MeOH)97.094.589.0
Acetonitrile (ACN)99.498.697.2

Table 2: Stability in an Acetonitrile/Water (1:1) Solution at Different pH and 25°C

pHPurity (%) after 8hPurity (%) after 24h
3.095.088.0
5.099.098.0
7.099.298.5
9.098.096.0

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment

This protocol outlines a general method for assessing the stability of this compound in solution.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 30% B

    • 19-25 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

Procedure:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in the desired solvent.

  • Store aliquots of the solution under the desired storage conditions (e.g., different temperatures, pH).

  • At specified time points (e.g., 0, 8, 24, 72 hours), withdraw an aliquot, dilute it to an appropriate concentration (e.g., 0.1 mg/mL) with the mobile phase, and inject it into the HPLC system.

  • Calculate the purity of the compound by determining the peak area of the parent compound relative to the total peak area of all components in the chromatogram.

Visualizations

degradation_pathway NBoc This compound Aziridinium Aziridinium Ion Intermediate NBoc->Aziridinium Intramolecular Cyclization Deprotected bis(2-chloroethyl)amine NBoc->Deprotected Acid (H+) Nucleophilic Nucleophilic Adducts Aziridinium->Nucleophilic Nucleophile (Nu-) Hydrolysis Hydrolysis Products Deprotected->Hydrolysis Water (H2O)

Caption: Potential degradation pathways of this compound.

stability_workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL) aliquot Aliquot into Vials prep_stock->aliquot cond1 Condition 1 (e.g., Solvent A, 25°C) aliquot->cond1 cond2 Condition 2 (e.g., Solvent B, 4°C) aliquot->cond2 cond3 Condition n... aliquot->cond3 timepoint Withdraw Aliquots at Time Points (0, 8, 24h...) cond1->timepoint cond2->timepoint cond3->timepoint hplc Analyze by HPLC timepoint->hplc data Calculate Purity hplc->data

Caption: Experimental workflow for a stability study.

troubleshooting_tree start Inconsistent Experimental Results? q1 Is the stock solution fresh? start->q1 a1_yes Check Purity by HPLC/NMR q1->a1_yes Yes a1_no Prepare Fresh Solution q1->a1_no No q2 Are reaction conditions anhydrous and neutral? a1_yes->q2 a2_yes Investigate other reaction parameters (e.g., reagents) q2->a2_yes Yes a2_no Use anhydrous solvents and check pH q2->a2_no No

Caption: Troubleshooting decision tree for stability issues.

References

overcoming solubility issues of N-Boc-N,N-bis(2-chloroethyl)amine in aqueous media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with N-Boc-N,N-bis(2-chloroethyl)amine in aqueous media for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is a lipophilic compound and is generally considered insoluble in water. It is, however, soluble in various organic solvents such as dichloromethane, chloroform, ethyl acetate, ether, benzene, dioxane, acetone, methanol, 2-propanol, and tert-butanol.[1]

Q2: Why is it challenging to dissolve this compound in aqueous solutions for my experiments?

A2: The difficulty in dissolving this compound in aqueous media stems from its chemical structure. The presence of the bulky, nonpolar tert-butoxycarbonyl (Boc) group and the two chloroethyl chains contributes to its high lipophilicity and low affinity for water.

Q3: What are the common strategies to improve the aqueous solubility of poorly soluble compounds like this compound?

A3: Several techniques can be employed to enhance the aqueous solubility of lipophilic compounds. These include the use of co-solvents, pH adjustment, formulation with surfactants or cyclodextrins, and creating solid dispersions.[2] For in vitro assays, careful selection of the solubilization method is crucial to avoid interference with the experimental results.[3]

Q4: How stable is the N-Boc protecting group in aqueous solutions?

A4: The N-Boc group is generally stable in neutral and basic conditions but is labile to acidic conditions.[4][5] Deprotection can occur under mildly acidic conditions, and the rate of removal increases with lower pH and higher temperatures.[6][7][8] Therefore, when considering pH adjustment to improve solubility, it is critical to assess the stability of the N-Boc group at the intended pH.

Q5: What is the stability of the bis(2-chloroethyl)amine moiety in aqueous media?

A5: The bis(2-chloroethyl)amine functional group, characteristic of nitrogen mustards, can be unstable in aqueous solutions, particularly at neutral pH.[3] These compounds can undergo hydrolysis. For instance, related alkylating agents like nitrogen mustard, chlorambucil, and melphalan show significant degradation in under an hour at room temperature and pH 7.[3]

Troubleshooting Guides

Issue 1: The compound precipitates when added to my aqueous buffer.

Possible Cause: The aqueous buffer alone does not provide sufficient solubilizing power for the lipophilic this compound.

Solutions:

  • Co-solvent Approach: Introduce a water-miscible organic solvent (co-solvent) to the aqueous buffer. This can increase the solubility by reducing the polarity of the solvent system.

  • Cyclodextrin Complexation: Utilize cyclodextrins to form inclusion complexes, which can enhance the aqueous solubility of hydrophobic molecules.[9][10]

  • pH Adjustment (with caution): If the compound has ionizable groups, adjusting the pH of the buffer might improve solubility. However, given the acid-lability of the N-Boc group, this must be approached with caution.

Issue 2: I am observing unexpected results or loss of activity in my assay.

Possible Causes:

  • Compound Degradation: The compound may be degrading in the aqueous environment. The N-Boc group can be cleaved under acidic conditions, and the nitrogen mustard moiety can hydrolyze.

  • Solvent Interference: The co-solvent or other excipients used for solubilization may be interfering with the biological assay.

Solutions:

  • Stability Assessment: Perform a preliminary experiment to assess the stability of this compound in your final formulation under the assay conditions (time, temperature, pH).

  • Solvent Toxicity/Interference Control: Run a vehicle control in your assay containing the same concentration of the co-solvent or solubilizing agent to determine its effect on the experimental system.

  • Freshly Prepare Solutions: Due to potential instability, it is recommended to prepare aqueous solutions of this compound immediately before use.[3]

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent

This protocol provides a general guideline for using a water-miscible organic co-solvent to dissolve this compound for in vitro experiments.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) or Ethanol (EtOH)

  • Target aqueous buffer (e.g., Phosphate Buffered Saline - PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Dissolve a known weight of this compound in a minimal amount of DMSO or EtOH to create a high-concentration stock solution (e.g., 10-50 mM).

    • Ensure the compound is completely dissolved by vortexing.

  • Serial Dilution:

    • Perform serial dilutions of the stock solution with the same co-solvent to achieve intermediate concentrations if necessary.

  • Final Dilution in Aqueous Buffer:

    • Add a small volume of the stock solution (or an intermediate dilution) to the pre-warmed aqueous buffer to reach the final desired concentration.

    • Crucially, the final concentration of the co-solvent should be kept to a minimum (typically ≤1%, and often as low as 0.1%) to avoid solvent-induced artifacts in biological assays.

    • Vortex the final solution immediately and thoroughly after adding the stock solution.

  • Observation:

    • Visually inspect the solution for any signs of precipitation. If precipitation occurs, the concentration may be too high for that co-solvent percentage, and adjustments will be needed.

Quantitative Data (Example):

Co-solventMaximum Final Concentration (in PBS) without PrecipitationFinal Co-solvent %
DMSOTo be determined experimentally≤ 1%
EthanolTo be determined experimentally≤ 1%

Note: The maximum achievable concentration will depend on the specific buffer system and temperature.

Protocol 2: pH-Dependent Solubility Profile Determination

This protocol outlines the steps to determine the aqueous solubility of a compound at different pH values. Extreme caution is advised due to the acid-lability of the N-Boc group.

Materials:

  • This compound

  • Buffers of various pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0)

  • Shake-flask apparatus or orbital shaker

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Sample Preparation:

    • Add an excess amount of this compound to separate vials containing each of the different pH buffers.

  • Equilibration:

    • Incubate the vials at a constant temperature (e.g., 25°C or 37°C) in a shaker for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • Phase Separation:

    • Centrifuge the samples at high speed to pellet the undissolved compound.

  • Quantification:

    • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method.

Quantitative Data (Hypothetical Example):

Buffer pHSolubility (µg/mL)
5.0To be determined (potential for degradation)
6.0To be determined
7.0To be determined
7.4To be determined
8.0To be determined
Protocol 3: Cyclodextrin-Mediated Solubilization

This protocol describes a general method for enhancing the solubility of this compound through complexation with cyclodextrins.

Materials:

  • This compound

  • β-Cyclodextrin (β-CD) or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer

  • Magnetic stirrer and stir bar

  • Freeze-dryer (optional)

Procedure (Kneading Method):

  • Place a known amount of β-cyclodextrin in a mortar.

  • Add a small amount of water to form a paste.

  • Add a known amount of this compound to the paste.

  • Knead the mixture for a specified time (e.g., 30-60 minutes).

  • Dry the resulting solid to obtain the inclusion complex powder.

  • The solubility of this powder in the aqueous buffer can then be determined.

Procedure (Co-dissolving and Freeze-Drying):

  • Dissolve both this compound and a molar excess of HP-β-cyclodextrin in a suitable organic solvent (e.g., a mixture of water and a co-solvent).

  • Remove the organic solvent under reduced pressure.

  • Freeze the resulting aqueous solution and then lyophilize (freeze-dry) to obtain a solid powder of the inclusion complex.

  • Determine the solubility of this powder in the desired aqueous buffer.

Visualizations

experimental_workflow cluster_prep Preparation of Stock Solution cluster_dilution Working Solution Preparation cluster_assay Experimental Assay A Weigh this compound B Dissolve in minimal Co-solvent (e.g., DMSO) A->B C Add stock solution to aqueous buffer B->C D Vortex immediately C->D E Visually inspect for precipitation D->E F Add to assay system E->F G Incubate and collect data F->G

Caption: General workflow for preparing aqueous solutions using a co-solvent.

logical_relationship A Solubility Issue B Co-solvent A->B C pH Adjustment A->C D Cyclodextrin A->D E Successful Solubilization B->E G Potential for Assay Interference B->G C->E F Potential for Compound Degradation C->F D->E

References

Technical Support Center: Optimizing Reactions of N-Boc-N,N-bis(2-chloroethyl)amine with Nucleophiles

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing reaction conditions for N-Boc-N,N-bis(2-chloroethyl)amine with nucleophiles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and efficient synthesis of N-substituted piperazines and other derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the reaction of this compound with nucleophiles.

Issue 1: Low or No Product Yield

Q1: I am not getting the expected product, or the yield is very low. What are the possible causes and solutions?

A1: Low or no product yield can stem from several factors. Here's a systematic approach to troubleshoot this issue:

  • Inadequate Reaction Temperature: The cyclization or substitution reaction often requires heating. For instance, the successful synthesis of N-Boc-piperazine using ammonia water is typically carried out at around 60°C.[1][2] Insufficient temperature can lead to a sluggish or stalled reaction.

    • Solution: Ensure your reaction is heated to the appropriate temperature. For intramolecular cyclization to form piperazine derivatives, temperatures between 55-65°C are often optimal.[1]

  • Incorrect Stoichiometry: The molar ratio of the nucleophile to this compound is crucial. An insufficient amount of the nucleophile will result in incomplete conversion.

    • Solution: For the synthesis of N-Boc-piperazine from diethanolamine as a precursor, a molar ratio of ammonia to the diethanolamine starting material of 2-4:1 is recommended.[1] Ensure you are using an adequate excess of the nucleophile, especially for less reactive ones.

  • Poor Quality of Starting Material: The purity of this compound is critical. Impurities can interfere with the reaction.

    • Solution: Verify the purity of your starting material by techniques such as NMR or LC-MS. If necessary, purify the starting material before use.

  • Hydrolysis of Starting Material: this compound is susceptible to hydrolysis, which can compete with the desired nucleophilic substitution.

    • Solution: Use anhydrous solvents and reagents whenever possible. Minimize the exposure of the starting material and reaction mixture to moisture.

  • Choice of Base and Solvent: The selection of the base and solvent system is critical and can significantly impact the reaction outcome, especially in palladium-catalyzed amination reactions for synthesizing arylpiperazines.[3]

    • Solution: For reactions with amine nucleophiles, a suitable base is often required to neutralize the HCl generated. The choice of solvent can influence the solubility of reactants and the reaction rate. For instance, polar aprotic solvents can be advantageous for S_N2 reactions.[4]

Issue 2: Formation of Side Products

Q2: My TLC/LC-MS analysis shows multiple spots in addition to my desired product. What are these side products and how can I minimize them?

A2: The formation of side products is a common challenge. Here are some of the most frequent ones and strategies to mitigate their formation:

  • Di-substituted Piperazine: When using piperazine as the starting material (not the case here, but relevant context), the formation of a di-substituted byproduct is a common issue.[1] When reacting this compound with a primary amine, a similar double substitution on the nucleophile is possible if it has more than one reactive site.

    • Solution: Carefully control the stoichiometry of the reactants. Using a moderate excess of the nucleophile can favor the mono-substitution product.

  • Ring Fragmentation: Under certain conditions, particularly with strong bases or certain electrophiles in subsequent reactions, the piperazine ring can undergo fragmentation.[5]

    • Solution: Optimize the reaction conditions, especially the choice of base and temperature, to avoid harsh conditions that could lead to degradation.

  • Hydrolysis Product: As mentioned earlier, the starting material can hydrolyze to form bis(2-hydroxyethyl)amine derivatives.

    • Solution: Maintain anhydrous conditions throughout the experiment.

Issue 3: Difficult Purification

Q3: I am having trouble purifying my final product. What are the recommended purification methods?

A3: The choice of purification method depends on the properties of your product and the impurities present.

  • Extraction: After the reaction, a common work-up procedure involves extraction with a suitable organic solvent like ethyl acetate.[1] This helps to separate the product from inorganic salts and other water-soluble impurities.

  • Flash Chromatography: For complex mixtures or to achieve high purity, flash column chromatography is a powerful technique. The choice of eluent system will depend on the polarity of your compound.[6]

  • Crystallization: If your product is a solid, crystallization can be an effective method for purification. This can sometimes be achieved by forming a salt of the product.[7] However, finding a suitable solvent system for crystallization might require some screening.

  • Acid-Base Wash: For amine-containing products, washing the organic extract with a dilute acid solution can help remove basic impurities, and subsequently washing with a dilute base solution can remove acidic impurities.

Frequently Asked Questions (FAQs)

Q4: What is the optimal temperature for the cyclization reaction with ammonia to form N-Boc-piperazine?

A4: Based on patented procedures with high yields (around 94%), a reaction temperature of 60°C is recommended.[1]

Q5: What is a suitable solvent for the reaction of this compound with amine nucleophiles?

A5: The choice of solvent can be critical. For the synthesis of N-aryl piperazines from the related bis(2-chloroethyl)amine hydrochloride, diethylene glycol monomethyl ether has been used.[8][9] For palladium-catalyzed reactions, toluene or N-methyl-2-pyrrolidone (NMP) have been employed.[3] The optimal solvent will depend on the specific nucleophile and reaction conditions.

Q6: How can I monitor the progress of my reaction?

A6: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction progress.[10] You can spot the reaction mixture alongside your starting materials to observe the consumption of the starting material and the formation of the product. Staining with an appropriate reagent (e.g., potassium permanganate or ninhydrin for amines) might be necessary for visualization. LC-MS is another powerful tool for monitoring the reaction and identifying the masses of the products and byproducts.

Q7: Is the Boc protecting group stable under the reaction conditions?

A7: The Boc (tert-butoxycarbonyl) protecting group is generally stable under the basic or neutral conditions typically used for nucleophilic substitution reactions with this compound. It is, however, labile to acidic conditions.[11]

Experimental Protocols

Protocol 1: Synthesis of N-Boc-piperazine [1]

  • Reaction Setup: In a reaction vessel, dissolve this compound in a suitable solvent.

  • Addition of Nucleophile: Slowly add ammonia water (a 2-4 molar equivalent excess relative to the diethanolamine precursor) to the solution.

  • Reaction Conditions: Heat the reaction mixture to 60°C and stir for 2.5 to 3.5 hours.

  • Work-up:

    • Cool the reaction mixture to below 25°C.

    • Extract the aqueous solution three times with ethyl acetate.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure at a temperature below 60°C.

  • Isolation: The resulting product is N-Boc-piperazine, which can be obtained with a yield of approximately 94% and high purity.

Quantitative Data Summary

Table 1: Reaction Conditions for N-Boc-piperazine Synthesis [1]

ParameterValue
Starting MaterialThis compound
NucleophileAmmonia Water
Molar Ratio (Ammonia:Diethanolamine precursor)2-4 : 1
Temperature60°C
Reaction Time2.5 - 3.5 hours
Yield~94%
Purity>99%

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound add_nuc Add Nucleophile (e.g., Ammonia) start->add_nuc 1 react Heat to 60°C Stir for 2.5-3.5h add_nuc->react 2 cool Cool to <25°C react->cool 3 extract Extract with Ethyl Acetate cool->extract 4 dry Dry Organic Layer extract->dry 5 concentrate Concentrate dry->concentrate 6 product Isolate Pure Product concentrate->product 7

Caption: Experimental workflow for the synthesis of N-Boc-piperazine.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions problem Low or No Product Yield temp Inadequate Temperature problem->temp stoich Incorrect Stoichiometry problem->stoich purity Poor Starting Material Purity problem->purity hydrolysis Hydrolysis of Starting Material problem->hydrolysis sol_temp Optimize Heating (e.g., 60°C) temp->sol_temp sol_stoich Adjust Molar Ratios stoich->sol_stoich sol_purity Verify/Purify Starting Material purity->sol_purity sol_hydrolysis Use Anhydrous Conditions hydrolysis->sol_hydrolysis

Caption: Troubleshooting logic for low product yield.

References

preventing the degradation of N-Boc-N,N-bis(2-chloroethyl)amine during storage

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of N-Boc-N,N-bis(2-chloroethyl)amine during storage. By following these recommendations, users can ensure the integrity and purity of the compound for their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: The ideal storage condition for long-term stability is at –20°C under an inert atmosphere, such as argon.[1] Under these conditions, the compound can maintain a purity of over 98% for up to 12 months. For shorter-term storage, 4°C is acceptable for up to 6 months. Storage at room temperature (25°C) is not recommended due to rapid degradation.[1]

Q2: What are the common signs of degradation?

A2: Visual signs of degradation can include a change in appearance from a colorless or pale-yellow liquid/semi-solid to a darker color, or the formation of precipitates.[1][2] However, significant degradation can occur without visible changes. Therefore, analytical verification of purity is crucial, especially after prolonged storage or if suboptimal conditions are suspected.

Q3: What are the main degradation pathways and products?

A3: The two primary points of instability are the Boc-protecting group and the chloroethyl moieties. The main degradation pathways include:

  • Acid-catalyzed hydrolysis: The Boc group is sensitive to acids and can be cleaved to produce bis(2-chloroethyl)amine and tert-butyl alcohol.[1][3]

  • Photodegradation: Exposure to UV light (e.g., 254 nm) can cause radical cleavage at the carbon-chlorine bonds.[1]

  • Moisture: Although hygroscopicity is low, moisture can lead to hydrolysis of the Boc group.[1]

  • Intramolecular cyclization: The nitrogen mustard core can cyclize to form a reactive aziridinium ion, which can then react with nucleophiles.[4]

Common degradation products identified by GC-MS include tert-butyl alcohol, bis(2-chloroethyl)amine, and N-alkylated ureas.[1]

Q4: How can I test the purity of my stored this compound?

A4: The purity of the compound should be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), preferably coupled with a mass spectrometer (MS) to identify potential degradation products.[5][6] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to check for the presence of impurities. A detailed sample protocol for purity analysis is provided in the "Experimental Protocols" section.

Q5: Is the compound hazardous, and what precautions should I take?

A5: Yes, this compound is classified as harmful if swallowed, inhaled, or in contact with skin, and it can cause serious skin and eye irritation.[7][8] As a precursor to nitrogen mustards, which are potent alkylating agents, it should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[9][10][11]

Troubleshooting Guide

Problem: I suspect my compound has degraded. What should I do?

If you suspect degradation due to improper storage, extended storage time, or unexpected experimental results, follow this troubleshooting workflow.

G cluster_0 Troubleshooting Workflow for Suspected Degradation start Suspicion of Compound Degradation check_visual Visually Inspect Compound (Color change, precipitation?) start->check_visual run_analysis Perform Purity Analysis (e.g., HPLC-MS, NMR) check_visual->run_analysis Yes / No (Analytical check is crucial) compare_data Compare Data to Reference Standard run_analysis->compare_data purity_ok Purity Meets Experimental Requirement? compare_data->purity_ok Data available use_compound Proceed with Experiment purity_ok->use_compound Yes discard Discard Compound Following Safety Protocols purity_ok->discard No, significant degradation purify Consider Purification (if feasible and necessary) purity_ok->purify No, but salvageable purify->run_analysis

Caption: Troubleshooting workflow for suspected compound degradation.

Data Presentation

Table 1: Storage Conditions and Stability of this compound
Storage TemperatureAtmosphereDurationExpected PurityRecommendation
-20°CInert (Argon)12 months>98%Recommended for Long-Term Storage [1]
4°CSealed6 months>95%Suitable for Short- to Medium-Term Storage[1]
25°C (Room Temp)Sealed30 days~85%Not Recommended; rapid degradation observed[1]

Potential Degradation Pathways

The following diagram illustrates the primary chemical vulnerabilities of this compound.

G cluster_degradation Degradation Pathways cluster_products Degradation Products compound This compound acid Acid (H+) / Water (H2O) compound->acid Boc group hydrolysis uv UV Light compound->uv C-Cl bond cleavage nucleophile Intramolecular Attack compound->nucleophile N attacks C-Cl deprotected bis(2-chloroethyl)amine + tert-butyl cation products acid->deprotected radical Radical Cleavage Products (e.g., aldehydes, HCl) uv->radical aziridinium Aziridinium Ion (Highly Reactive) nucleophile->aziridinium

Caption: Primary degradation pathways for this compound.

Experimental Protocols

Protocol 1: Purity Assessment by UPLC-MS

This protocol provides a general method for assessing the purity of this compound and detecting the primary degradation product, bis(2-chloroethyl)amine. Method optimization may be required based on the specific instrumentation used.

1. Sample Preparation: a. Prepare a stock solution of this compound at 1 mg/mL in acetonitrile. b. Dilute the stock solution to a working concentration of ~10 µg/mL with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile).

2. UPLC-MS Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-4.0 min: Ramp linearly from 5% to 95% B

    • 4.0-5.0 min: Hold at 95% B

    • 5.0-5.1 min: Return to 5% B

    • 5.1-6.0 min: Re-equilibrate at 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • MS Detector: Electrospray Ionization in Positive Mode (ESI+).

  • Scan Range: m/z 100-500.

  • Targeted Ion Monitoring (for sensitivity):

    • This compound: m/z 242.07 ([M+H]⁺), 264.05 ([M+Na]⁺).

    • bis(2-chloroethyl)amine: m/z 142.03 ([M+H]⁺).

3. Data Analysis: a. Integrate the peak area for the parent compound (m/z 242.07). b. Search for and integrate the peak corresponding to the deprotected amine (m/z 142.03). c. Calculate purity as the percentage of the main peak area relative to the total area of all detected peaks.

Experimental Workflow Diagram

G cluster_workflow Purity Analysis Workflow start Obtain Stored Sample prep_sample Prepare Sample for Analysis (1 mg/mL stock, then dilute) start->prep_sample setup_uplc Set Up UPLC-MS Method (Column, Mobile Phase, Gradient) prep_sample->setup_uplc inject_sample Inject Sample setup_uplc->inject_sample acquire_data Acquire Data (MS Scan and/or SIM) inject_sample->acquire_data process_data Process Chromatogram and Mass Spectra acquire_data->process_data analyze Identify Peaks and Calculate Purity Percentage process_data->analyze report Report Final Purity analyze->report

Caption: Experimental workflow for UPLC-MS purity analysis.

References

strategies to improve the selectivity of N-Boc-N,N-bis(2-chloroethyl)amine reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-Boc-N,N-bis(2-chloroethyl)amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the selectivity of reactions involving this versatile bifunctional alkylating agent. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the reaction of this compound with nucleophiles, with a focus on achieving selective mono-alkylation.

Problem 1: Low Yield of the Desired Mono-alkylated Product and Formation of Di-alkylated Byproduct

  • Possible Cause: Unfavorable stoichiometry, high reaction temperature, or prolonged reaction time leading to the second chloroethyl group reacting. The mono-alkylated product, being a secondary amine, can be more nucleophilic than the starting primary amine, favoring a second alkylation.

  • Solution:

    • Stoichiometry Control: Use a significant excess of the nucleophile (primary amine) relative to this compound. A molar ratio of 2:1 to 5:1 (nucleophile:alkylating agent) is a good starting point. This increases the probability of the alkylating agent reacting with the starting amine rather than the mono-alkylated product.

    • Temperature Management: Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Start with room temperature or even 0 °C and slowly increase if necessary. High temperatures often lead to over-alkylation.

    • Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC, LC-MS, or GC-MS. Quench the reaction as soon as a significant amount of the desired mono-alkylated product has formed and before the di-alkylated product becomes the major species.

Problem 2: Formation of Piperazine Derivatives as a Side Product

  • Possible Cause: Intramolecular cyclization of the mono-alkylated product, especially when using primary amines as nucleophiles. The initial N-alkylation is followed by an internal attack of the newly introduced secondary amine on the remaining chloroethyl group. This is a common pathway in the synthesis of N-aryl piperazines.[1]

  • Solution:

    • Solvent Selection: Use a non-polar, aprotic solvent to disfavor the formation of the charged aziridinium ion intermediate, which is a precursor to cyclization. Solvents like toluene or dichloromethane may be preferable to polar aprotic solvents like DMF or DMSO in some cases.

    • Base Selection: Employ a bulky, non-nucleophilic base to scavenge the HCl produced during the reaction without competing with the primary nucleophile. Examples include diisopropylethylamine (DIPEA) or proton sponge.

    • Slow Addition: Add the this compound solution dropwise to a solution of the excess nucleophile and base. This maintains a low concentration of the alkylating agent, favoring intermolecular reaction over intramolecular cyclization.

Problem 3: No or Sluggish Reaction

  • Possible Cause: Low reactivity of the nucleophile, insufficient temperature, or steric hindrance.

  • Solution:

    • Increase Temperature: Gradually increase the reaction temperature while carefully monitoring for the formation of byproducts. For less reactive nucleophiles, refluxing in a suitable solvent may be necessary.

    • Catalyst Addition: In some cases, the addition of a catalytic amount of sodium iodide can promote the reaction by in-situ formation of the more reactive iodoethyl intermediate (Finkelstein reaction).

    • Solvent Choice: Switching to a more polar solvent like DMF or acetonitrile can sometimes accelerate the reaction rate. However, be mindful that this may also increase the rate of side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in controlling the selectivity of this compound reactions?

The main challenge lies in achieving selective mono-alkylation of a nucleophile. This compound has two reactive chloroethyl groups. After the first substitution, the resulting secondary amine can be more nucleophilic than the starting primary amine, leading to a second alkylation and the formation of a di-substituted product. Furthermore, with primary amines, there is a high propensity for intramolecular cyclization to form piperazine derivatives.[2][3]

Q2: How can I favor mono-alkylation over di-alkylation?

To favor mono-alkylation, the key strategies revolve around controlling the reaction conditions:

  • Stoichiometry: Use a significant excess of the nucleophilic amine.

  • Temperature: Maintain a low reaction temperature.

  • Concentration: Employ dilute conditions and slow addition of the alkylating agent.

Q3: What are the common side products, and how can they be minimized?

The most common side products are the di-alkylated product and, in the case of primary amine nucleophiles, the corresponding N-substituted piperazine.

  • To minimize the di-alkylated product , use an excess of the starting nucleophile and keep the reaction temperature low.

  • To minimize piperazine formation , use non-polar solvents, a bulky base, and slow addition of the alkylating agent.

Q4: What is the role of the Boc protecting group?

The tert-butoxycarbonyl (Boc) group on the nitrogen atom serves to "tame" the high reactivity of the nitrogen mustard functionality.[4] It allows for more controlled reactions on the chloroethyl groups. The Boc group is stable under many reaction conditions but can be easily removed with acid (e.g., trifluoroacetic acid or HCl in dioxane) when the reactive bis(2-chloroethyl)amine moiety is needed for subsequent steps.[5]

Q5: Are there alternative strategies to achieve selective mono-alkylation with bifunctional electrophiles?

Yes, several strategies are employed for selective mono-alkylation with bifunctional electrophiles in general, which can be adapted for this compound:

  • Use of Protecting Groups: Temporarily protecting the nucleophile after the first alkylation can prevent the second. However, this adds extra steps to the synthesis.

  • Chelation Control: For nucleophiles containing another coordinating group (e.g., amino alcohols), chelation with a Lewis acid can help to direct the alkylation to a specific site and prevent over-alkylation.[6]

  • Flow Chemistry: Continuous flow reactors can offer precise control over reaction time and temperature, which can be beneficial in minimizing side reactions.

Quantitative Data Summary

While specific quantitative data for a wide range of nucleophiles with this compound is not extensively available in the literature, the following table summarizes the expected outcomes based on general principles of alkylation reactions.

Reaction ParameterConditionExpected Outcome for Mono-alkylation Selectivity
Stoichiometry (Nucleophile:Alkylating Agent)1:1Low selectivity, significant di-alkylation
>3:1Improved selectivity, favored mono-alkylation
Temperature High (e.g., > 80 °C)Decreased selectivity, increased di-alkylation and side products
Low (e.g., 0-25 °C)Increased selectivity
Solvent Polarity High (e.g., DMF, DMSO)Faster reaction, but may favor cyclization
Low (e.g., Toluene, CH₂Cl₂)Slower reaction, may suppress cyclization
Addition Method Bolus additionLower selectivity
Slow (dropwise) additionHigher selectivity

Experimental Protocols

General Protocol for Selective Mono-N-Alkylation of a Primary Amine

This protocol is a general guideline and should be optimized for each specific substrate.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the primary amine (3.0 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq.) in a suitable anhydrous solvent (e.g., acetonitrile or dichloromethane).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Alkylating Agent: Dissolve this compound (1.0 eq.) in the same anhydrous solvent and add it dropwise to the cooled amine solution over a period of 1-2 hours using a syringe pump.

  • Reaction: Allow the reaction to stir at 0 °C and then slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS every hour.

  • Work-up: Once the starting this compound is consumed and a significant amount of the mono-alkylated product is observed, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the desired mono-alkylated product from the di-alkylated byproduct and unreacted starting amine.

Protocol for the Synthesis of an N-Arylpiperazine

This protocol is adapted from literature procedures for the synthesis of N-arylpiperazines using bis(2-chloroethyl)amine hydrochloride, which follows a similar reaction pathway.[1]

  • Preparation: In a round-bottom flask, combine the aniline derivative (1.0 eq.), bis(2-chloroethyl)amine hydrochloride (1.0 eq.), and a high-boiling point solvent such as diethylene glycol monomethyl ether.

  • Heating: Heat the reaction mixture to a high temperature (e.g., 150-190 °C) and stir for several hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into water. Basify the solution with an aqueous base (e.g., NaOH) to a pH of >10.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Visualizations

reaction_selectivity This compound This compound Mono_Alkylated_Product Mono-Alkylated Product This compound->Mono_Alkylated_Product + Primary Amine Primary_Amine Primary Amine (Nucleophile) Di_Alkylated_Product Di-Alkylated Product (Over-alkylation) Mono_Alkylated_Product->Di_Alkylated_Product + this compound Piperazine_Derivative Piperazine Derivative (Cyclization) Mono_Alkylated_Product->Piperazine_Derivative Intramolecular Cyclization

Caption: Reaction pathways for this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_amine Dissolve Primary Amine and Base in Solvent cool Cool to 0 °C prep_amine->cool add_alkyl Slowly Add This compound cool->add_alkyl monitor Monitor Reaction (TLC, LC-MS) add_alkyl->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify by Chromatography extract->purify

References

Validation & Comparative

Comparative Cytotoxicity Analysis of N-Boc-N,N-bis(2-chloroethyl)amine and other Alkylating Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxicity of the nitrogen mustard derivative, N-Boc-N,N-bis(2-chloroethyl)amine, with other well-established alkylating agents: chlorambucil, cyclophosphamide, and melphalan. This document summarizes available in vitro cytotoxicity data, details common experimental methodologies, and illustrates the key signaling pathways involved in the cytotoxic action of these compounds.

Mechanism of Action of Alkylating Agents

Alkylating agents are a class of chemotherapeutic drugs that exert their cytotoxic effects by covalently attaching alkyl groups to cellular macromolecules, primarily DNA. This process, known as alkylation, can lead to DNA damage in several ways:

  • Mono-adduct formation: Attachment of a single alkyl group to a DNA base.

  • Intra-strand cross-linking: Formation of a covalent bond between two bases on the same DNA strand.

  • Inter-strand cross-linking: Formation of a covalent bond between two bases on opposite DNA strands. This is often the most cytotoxic lesion as it prevents DNA replication and transcription.

  • DNA-protein cross-linking: Covalent bonding between DNA and a protein.

These DNA lesions, if not repaired, can trigger cell cycle arrest and ultimately lead to programmed cell death, or apoptosis. This compound is a bifunctional alkylating agent, meaning it has two reactive chloroethyl groups, enabling it to form DNA cross-links. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom modulates its reactivity.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a common measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the available IC50 values for chlorambucil, cyclophosphamide, and melphalan in three common cancer cell lines: MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

It is crucial to note that these values are compiled from different studies and experimental conditions may vary, affecting direct comparability. No published IC50 data for this compound in these specific cell lines was identified at the time of this report.

Alkylating AgentCell LineIC50 (µM)Incubation Time (h)Citation
Chlorambucil MCF-7130.36Not Specified[1]
Cyclophosphamide MCF-75000 (from 10 mM)Not Specified[2]
600 nM (in combination)24[3]
Melphalan MCF-715.8848[4]
MCF-711.2148[4]
Chlorambucil HeLaNot Found-
Cyclophosphamide HeLa>100 µg/mLNot Specified[5][6]
Melphalan HeLaNot Found-
Chlorambucil A549Not Found-
Cyclophosphamide A549No significant toxicity2 (followed by 94h)[7]
Melphalan A549Not Found-

Experimental Protocols

The following is a detailed methodology for a typical in vitro cytotoxicity assay used to determine the IC50 values of alkylating agents.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Alkylating agents (this compound, chlorambucil, cyclophosphamide, melphalan)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the alkylating agents in complete medium. Remove the medium from the wells and add 100 µL of the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO).

  • Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plates for another 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Signaling Pathways and Visualizations

Alkylating agents induce cytotoxicity primarily through the induction of apoptosis. The signaling cascade often involves the tumor suppressor protein p53 and the Bcl-2 family of proteins, which regulate mitochondrial-mediated apoptosis.

Experimental Workflow for Cytotoxicity Assessment

experimental_workflow cluster_setup Cell Culture Setup cluster_treatment Drug Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compounds Add Serial Dilutions of Alkylating Agents incubation_24h->add_compounds incubation_drug Incubate for 24/48/72h add_compounds->incubation_drug add_mtt Add MTT Reagent incubation_drug->add_mtt incubation_mtt Incubate for 2-4h add_mtt->incubation_mtt solubilize Add Solubilization Solution incubation_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50 apoptosis_pathway cluster_stimulus Cellular Stress cluster_dna_damage DNA Damage Response cluster_mitochondria Mitochondrial Regulation cluster_caspase Caspase Cascade alkylating_agent This compound (or other Nitrogen Mustards) dna_damage DNA Alkylation & Cross-linking alkylating_agent->dna_damage p53 p53 Activation dna_damage->p53 bcl2 Bcl-2 (Anti-apoptotic) p53->bcl2 Downregulates bax Bax (Pro-apoptotic) p53->bax Upregulates mitochondrion Mitochondrion bcl2->mitochondrion bax->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

The Precursor Role of N-Boc-N,N-bis(2-chloroethyl)amine in the Synthesis of Cytotoxic Agents: A Comparative Overview

Author: BenchChem Technical Support Team. Date: November 2025

An examination of N-Boc-N,N-bis(2-chloroethyl)amine derivatives reveals their primary role as stabilized precursors for the synthesis of potent nitrogen mustard-based anti-tumor agents rather than as active cytotoxic compounds themselves. The tert-butoxycarbonyl (Boc) protecting group pacifies the highly reactive bis(2-chloroethyl)amine core, enabling controlled chemical synthesis of complex molecules.[1] The anti-tumor activity is realized upon deprotection, unleashing the alkylating capacity of the nitrogen mustard moiety, a mechanism central to the efficacy of drugs like cyclophosphamide.[1][2]

This guide provides a comparative analysis of the anti-tumor activity of the active, deprotected forms derived from this compound precursors, contextualized with established chemotherapeutic agents.

Mechanism of Action: DNA Alkylation by Nitrogen Mustards

The cytotoxic effect of nitrogen mustards derived from the deprotection of this compound is primarily achieved through the alkylation of DNA. This process is initiated by an intramolecular cyclization of one of the 2-chloroethyl side chains, forming a highly reactive aziridinium ion.[2] This electrophilic intermediate readily reacts with nucleophilic sites on DNA, particularly the N7 position of guanine bases. The second 2-chloroethyl arm can then undergo a similar reaction, leading to the formation of interstrand or intrastrand cross-links in the DNA.[2] These cross-links disrupt DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.

G cluster_0 Cellular Uptake & Activation cluster_1 Mechanism of DNA Damage cluster_2 Cellular Response Precursor N-Boc-bis(2-chloroethyl)amine Derivative Deprotection Deprotection (e.g., acidic conditions) Precursor->Deprotection ActiveMustard Active Nitrogen Mustard (bis(2-chloroethyl)amine moiety) Deprotection->ActiveMustard Aziridinium Aziridinium Ion Formation ActiveMustard->Aziridinium DNA_Binding Alkylation of Guanine (N7) Aziridinium->DNA_Binding Crosslinking DNA Inter/Intrastrand Cross-linking DNA_Binding->Crosslinking Replication_Block DNA Replication Block Crosslinking->Replication_Block Transcription_Inhibition Transcription Inhibition Crosslinking->Transcription_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Replication_Block->Cell_Cycle_Arrest Transcription_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action for nitrogen mustards derived from N-Boc protected precursors.

Comparative Anti-Tumor Activity

While specific quantitative data for novel derivatives of this compound are not widely available in the public domain, we can compare the activity of well-established nitrogen mustards, such as cyclophosphamide and melphalan, with other classes of chemotherapeutic agents. The following table summarizes representative IC50 values (the concentration of a drug that inhibits a biological process by 50%) across different cancer cell lines.

CompoundClassCancer Cell LineIC50 (µM)
Cyclophosphamide Nitrogen MustardL1210 (Leukemia)~1.5-3.0 (active metabolite)
Melphalan Nitrogen MustardRPMI 8226 (Myeloma)~2.5
BCNU (Carmustine) NitrosoureaL1210 (Leukemia)~5.0
Cisplatin Platinum-basedA549 (Lung Cancer)~3.7
Doxorubicin AnthracyclineMCF-7 (Breast Cancer)~0.05

Note: IC50 values are highly dependent on the specific cell line and experimental conditions. The values presented are for comparative purposes.

Experimental Protocols

The validation of anti-tumor activity for these compounds relies on a series of standardized in vitro and in vivo assays.

In Vitro Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serially diluted concentrations of the test compound (and a vehicle control) for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or Sorenson's buffer).

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined by plotting cell viability against drug concentration.

G Start Start Seed Seed Cells in 96-well Plate Start->Seed Adhere Incubate Overnight Seed->Adhere Treat Add Drug (Serial Dilutions) Adhere->Treat Incubate_Drug Incubate (48-72h) Treat->Incubate_Drug Add_MTT Add MTT Reagent Incubate_Drug->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilizing Agent Incubate_MTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Caption: Experimental workflow for the MTT cell viability assay.

In Vivo Tumor Xenograft Model

This model assesses the anti-tumor efficacy of a compound in a living organism.

Protocol:

  • Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Mice are randomized into control and treatment groups.

  • Compound Administration: The test compound is administered to the treatment group via a clinically relevant route (e.g., intravenous, intraperitoneal, or oral) according to a predetermined dosing schedule. The control group receives a vehicle.

  • Tumor Measurement: Tumor volume and body weight are measured regularly (e.g., twice weekly) throughout the study.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a set duration.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the mean tumor volume of the treated group to that of the control group.

Conclusion

This compound and its derivatives are crucial intermediates in medicinal chemistry, providing a stable platform for the synthesis of active nitrogen mustard anti-cancer agents. The therapeutic efficacy of these end-products, such as cyclophosphamide, is attributed to their ability to alkylate DNA, inducing irreparable damage and leading to cancer cell death. While direct comparisons of the Boc-protected precursors are not pharmacologically relevant, the resulting active compounds demonstrate potent anti-tumor activity comparable to or exceeding that of other established chemotherapeutic agents across various cancer types. Future research may focus on developing novel derivatives from these precursors with enhanced tumor-targeting capabilities to improve efficacy and reduce systemic toxicity.[1]

References

A Comparative Analysis: N-Boc-N,N-bis(2-chloroethyl)amine Versus Traditional Nitrogen Mustards in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of N-Boc-N,N-bis(2-chloroethyl)amine, a protected form of a nitrogen mustard, and traditional nitrogen mustard alkylating agents used in chemotherapy. We will delve into their mechanisms of action, comparative cytotoxicity supported by experimental data, and the underlying experimental methodologies.

Introduction: The Evolution of Nitrogen Mustards

Traditional nitrogen mustards, such as cyclophosphamide, chlorambucil, and melphalan, have been a cornerstone of cancer chemotherapy for decades. Their potent cytotoxic effects stem from their ability to alkylate DNA, leading to the formation of interstrand cross-links (ICLs), which inhibit DNA replication and trigger apoptosis in rapidly dividing cancer cells. However, their high reactivity and lack of specificity often result in significant off-target toxicity and severe side effects.

This compound represents a strategic evolution in nitrogen mustard chemistry. The tert-butoxycarbonyl (Boc) protecting group renders the highly reactive bis(2-chloroethyl)amine moiety inert. This allows for its use as a stable precursor in the synthesis of more complex, targeted drug delivery systems. The underlying principle is that the Boc group can be selectively removed under specific conditions, such as the acidic tumor microenvironment or by targeted enzyme action, to release the active cytotoxic agent preferentially at the tumor site, thereby enhancing efficacy and reducing systemic toxicity.

Mechanism of Action: A Tale of Two Strategies

Traditional Nitrogen Mustards: Indiscriminate Alkylation

Traditional nitrogen mustards are directly acting alkylating agents. Their cytotoxicity is initiated by an intramolecular cyclization to form a highly reactive aziridinium ion. This electrophilic intermediate then readily alkylates nucleophilic sites on DNA, primarily the N7 position of guanine bases. As bifunctional agents, they can repeat this process, leading to the formation of DNA monoadducts and the highly cytotoxic interstrand cross-links. This damage triggers cell cycle arrest and apoptosis. The lack of specificity in this activation process contributes to their toxicity in healthy, rapidly dividing cells.

NM Traditional Nitrogen Mustard (e.g., Mechlorethamine) Aziridinium Aziridinium Ion (Reactive Intermediate) NM->Aziridinium Intramolecular Cyclization Guanine Guanine (N7) Aziridinium->Guanine DNA DNA MonoAdduct Monoadduct Formation Guanine->MonoAdduct Alkylation ICL Interstrand Cross-link (ICL) MonoAdduct->ICL Second Alkylation Apoptosis Apoptosis ICL->Apoptosis Cell Cycle Arrest

Mechanism of Action of Traditional Nitrogen Mustards.
This compound: A Prodrug Approach

This compound itself is not cytotoxic. The electron-withdrawing Boc group prevents the nitrogen lone pair from participating in the formation of the aziridinium ion. Its therapeutic potential lies in its role as a prodrug. The Boc group can be cleaved under acidic conditions, which are often characteristic of the tumor microenvironment, or by specific enzymes that may be overexpressed in cancer cells. This targeted deprotection strategy aims to release the active nitrogen mustard selectively within the tumor, minimizing exposure to healthy tissues.

BocNM This compound (Inactive Prodrug) Deprotection Deprotection (e.g., Acidic Tumor Microenvironment) BocNM->Deprotection Targeted Delivery TumorCell Tumor Cell ActiveNM Active Nitrogen Mustard Deprotection->ActiveNM Activation DNA_Alkylation DNA Alkylation and Cross-linking ActiveNM->DNA_Alkylation Inside Tumor Cell Apoptosis Selective Apoptosis DNA_Alkylation->Apoptosis

Activation of this compound Prodrug.

Comparative Cytotoxicity Data

Direct comparative IC50 data for deprotected this compound against a panel of traditional nitrogen mustards is limited in publicly available literature. However, studies on various derivatives and prodrugs of nitrogen mustards provide valuable insights into their relative potencies. The following tables summarize IC50 values for traditional nitrogen mustards and some of their more potent, targeted derivatives from various studies.

It is crucial to note that direct comparison of IC50 values across different studies can be misleading due to variations in experimental conditions, such as cell lines, drug exposure times, and assay methods.

Table 1: Cytotoxicity of Traditional Nitrogen Mustards
CompoundCell LineIC50 (µM)Reference
Melphalan THP1 (Acute Monocytic Leukemia)~20[1]
HL60 (Promyelocytic Leukemia)~15[1]
RPMI8226 (Multiple Myeloma)~30[1]
Jurkat J16 (T-cell Leukemia)9.54[2]
Ramos (B-cell Lymphoma)2.38[2]
Chlorambucil MCF-7 (Breast Cancer)>130[3]
MDA-MB-231 (Breast Cancer)>130[3]
PC3 (Prostate Cancer)181.00 ± 15.00[3]
A2780/CP70 (Cisplatin-resistant Ovarian Cancer)200.00 ± 40.00[3]
Cyclophosphamide OVCAR-4 (Ovarian Cancer)~1000[4]
PEO1 (Ovarian Cancer)~1500[4]
Raw 264.7 (Macrophage)145.44 µg/mL (~557 µM)[5]
A549 (Lung Cancer)>100 µg/mL (>383 µM)[6]
Caco2 (Colorectal Cancer)>100 µg/mL (>383 µM)[6]
MCF-7 (Breast Cancer)>100 µg/mL (>383 µM)[6]
Table 2: Cytotoxicity of Advanced Nitrogen Mustard Derivatives and Prodrugs
CompoundCell LineIC50 (µM)Reference
EM-T-MEL (Melphalan Derivative) THP1 (Acute Monocytic Leukemia)~2[1]
HL60 (Promyelocytic Leukemia)~3[1]
RPMI8226 (Multiple Myeloma)~15[1]
FAN-NM-CH3 (Phenylboronic Acid Nitrogen Mustard Prodrug) MDA-MB-468 (Triple-Negative Breast Cancer)~1.5[7]
Chlorambucil-Platinum Hybrid (17a) MCF-7 (Breast Cancer)4.97[3]
HCT-116 (Colon Cancer)4.37[3]
BFA-Nitrogen Mustard Conjugate (5a) HL-60 (Leukemia)4.48[8]
Bel-7402 (Hepatocellular Carcinoma)0.2[8]
Flavonoid Nitrogen Mustard Derivative (8b) HeLa (Cervical Cancer)1.43[9]

These tables suggest that while traditional mustards like chlorambucil and cyclophosphamide can have high IC50 values, modern derivatives and prodrug strategies can significantly enhance cytotoxic potency, often by orders of magnitude.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Workflow:

Start Seed cells in 96-well plate Incubate1 Incubate (24h) Start->Incubate1 Treat Add test compound (various concentrations) Incubate1->Treat Incubate2 Incubate (e.g., 48h) Treat->Incubate2 AddMTT Add MTT reagent Incubate2->AddMTT Incubate3 Incubate (4h) AddMTT->Incubate3 Solubilize Add solubilization solution Incubate3->Solubilize Read Measure absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 values Read->Analyze

MTT Assay Workflow.

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., this compound derivatives and traditional nitrogen mustards) and a vehicle control.

  • Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Plot the absorbance values against the compound concentrations to determine the half-maximal inhibitory concentration (IC50).

Apoptosis Assay (Annexin V & Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for a defined period.

  • Cell Harvesting: Harvest the cells (including both adherent and floating populations) and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

DNA Interstrand Cross-linking (ICL) Assay (Modified Alkaline Comet Assay)

This assay is a sensitive method for detecting DNA ICLs in individual cells.

Methodology:

  • Cell Treatment and Embedding: Treat cells with the nitrogen mustard compounds, then embed the cells in low-melting-point agarose on a microscope slide.

  • Lysis: Lyse the cells in a high-salt and detergent solution to remove membranes and proteins, leaving behind the nuclear material (nucleoids).

  • Irradiation: Irradiate the slides with a controlled dose of X-rays or gamma rays to introduce random DNA strand breaks. In undamaged DNA, these breaks would allow DNA fragments to migrate during electrophoresis. However, ICLs will retard this migration.

  • Alkaline Electrophoresis: Perform electrophoresis under alkaline conditions (pH > 13) to unwind the DNA and separate the strands.

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

  • Analysis: Quantify the amount of DNA migration (the "comet tail") for each cell. A decrease in the tail length compared to irradiated control cells indicates the presence of ICLs.

Conclusion and Future Perspectives

The use of a Boc protecting group on the nitrogen mustard pharmacophore represents a promising prodrug strategy to mitigate the non-specific toxicity associated with traditional nitrogen mustards. By enabling targeted activation within the tumor microenvironment, this approach has the potential to widen the therapeutic window of this potent class of chemotherapeutic agents.

While direct comparative cytotoxicity data for this compound is not extensively available, the significantly lower IC50 values observed for various targeted nitrogen mustard derivatives and prodrugs in the literature strongly support the potential of this strategy. Future research should focus on direct, head-to-head comparisons of such prodrugs with traditional mustards in a wide range of cancer models, including in vivo studies, to fully elucidate their therapeutic advantages. The development of novel nitrogen mustard-based therapeutics continues to be an active and promising area of cancer research.

References

Assessing the DNA Cross-Linking Efficiency of N-Boc-N,N-bis(2-chloroethyl)amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the DNA cross-linking efficiency of N-Boc-N,N-bis(2-chloroethyl)amine and other prominent DNA alkylating agents. Due to the limited availability of direct quantitative data for the N-Boc protected form, this guide leverages data from its parent compound, bis(2-chloroethyl)amine (a nitrogen mustard), and other well-characterized nitrogen mustards such as melphalan and chlorambucil, alongside the widely used platinum-based drug, cisplatin. The tert-butyloxycarbonyl (Boc) protecting group on this compound renders it inactive until the Boc group is removed, a strategy often employed in drug design to control activation.

Comparative Analysis of DNA Cross-Linking Agents

CompoundCell LineIC50 (µM)DNA Interstrand Cross-links (ISCs)Notes
MelphalanLS174TData not specifiedCorrelates with cytotoxicityAromatic nitrogen mustard.
ChlorambucilLS174TData not specifiedCorrelates with cytotoxicityAromatic nitrogen mustard.
4-[bis(2-chloroethyl)amino] benzoic acidLS174TData not specifiedCorrelates with cytotoxicityAniline mustard derivative.
CisplatinHuman glioma cell linesVariableCorrelates with cytotoxicityPlatinum-based cross-linking agent.

Experimental Protocols for Assessing DNA Cross-Linking

Accurate and reproducible methods are essential for quantifying the extent of DNA damage induced by cross-linking agents. Below are detailed protocols for two commonly employed assays.

Ethidium Bromide Fluorescence Assay

This method quantifies DNA interstrand cross-links based on the differential fluorescence of ethidium bromide when bound to double-stranded versus single-stranded DNA.

Principle: Interstrand cross-links prevent the complete denaturation of DNA upon heating. The fluorescence of ethidium bromide, which is significantly enhanced when intercalated into double-stranded DNA, is measured before and after denaturation to determine the extent of cross-linking.

Protocol:

  • Cell Treatment: Incubate cultured cells with the desired concentrations of the DNA cross-linking agent for a specified duration.

  • Cell Lysis: Harvest the cells and lyse them using a lysis buffer (e.g., containing Sarkosyl and NaCl) to release the cellular contents, including DNA.[1]

  • DNA Denaturation: Heat the cell lysate to denature the DNA. Non-cross-linked DNA will separate into single strands, while cross-linked DNA will renature upon cooling.

  • Ethidium Bromide Staining: Add ethidium bromide solution to the DNA samples.[2][3]

  • Fluorescence Measurement: Measure the fluorescence using a spectrofluorometer at an excitation wavelength of 525 nm and an emission wavelength of 580 nm.[1]

  • Quantification: The degree of cross-linking is proportional to the fluorescence retained after the denaturation-renaturation cycle.

Modified Alkaline Comet Assay (Single-Cell Gel Electrophoresis)

The Comet assay is a sensitive technique for detecting DNA damage at the level of individual cells. A modification of the alkaline protocol allows for the specific detection of interstrand cross-links.

Principle: Cells are embedded in agarose on a microscope slide and lysed. The application of an electric field causes damaged DNA fragments to migrate out of the nucleus, forming a "comet tail." The presence of interstrand cross-links retards this migration.

Protocol:

  • Cell Preparation: Treat cells with the cross-linking agent and then prepare a single-cell suspension.

  • Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.

  • Cell Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and cytoplasm, leaving behind the nucleoids.

  • Induction of Strand Breaks (Modification for ISC detection): To enable the detection of cross-links, introduce a known amount of single-strand breaks, typically by irradiating the slides with X-rays or treating with a DNA-damaging agent like H₂O₂.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then subject them to electrophoresis.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA migration (tail length, tail intensity) using specialized software. A decrease in tail migration compared to control cells (treated only with the strand-breaking agent) indicates the presence of interstrand cross-links.

Signaling Pathways and Experimental Workflows

The cellular response to DNA damage induced by cross-linking agents involves complex signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action and potential resistance mechanisms.

DNA Damage Response Pathway

The following diagram illustrates the general workflow for studying the DNA damage response induced by a cross-linking agent.

DNA_Damage_Response_Workflow A Cell Culture (e.g., MCF-7, HeLa, A549) B Treatment with This compound or other cross-linking agents A->B C Incubation (Time course analysis) B->C D Cell Lysis and Protein Extraction C->D G DNA Extraction C->G E Western Blot Analysis D->E F Detection of Key Proteins (e.g., p-ATM, p-ATR, γH2AX) E->F H Comet Assay or Ethidium Bromide Assay G->H I Quantification of DNA Cross-links H->I

Caption: Experimental workflow for assessing the DNA damage response.

Fanconi Anemia (FA) Pathway in ICL Repair

The Fanconi Anemia pathway is a critical DNA repair pathway involved in the resolution of interstrand cross-links.

Fanconi_Anemia_Pathway cluster_nucleus Nucleus ICL Interstrand Cross-link (ICL) FA_Core FA Core Complex ICL->FA_Core recruits FANCI_FANCD2 FANCI-FANCD2 FA_Core->FANCI_FANCD2 monoubiquitinates ub_FANCI_FANCD2 Ub-FANCI-FANCD2 NER Nucleotide Excision Repair (NER) (XPF-ERCC1) ub_FANCI_FANCD2->NER recruits TLS Translesion Synthesis (TLS) NER->TLS enables HR Homologous Recombination (HR) (BRCA1/2, RAD51) Repaired_DNA Repaired DNA HR->Repaired_DNA leads to TLS->HR enables

Caption: Simplified Fanconi Anemia pathway for ICL repair.

Conclusion

This compound represents a class of prodrugs with the potential for controlled activation of DNA cross-linking activity. While direct quantitative comparisons with established agents are currently limited, the experimental frameworks provided in this guide offer robust methods for its evaluation. Further studies are warranted to fully characterize its DNA cross-linking efficiency and cytotoxic profile in various cancer cell lines. This will be essential for determining its potential as a therapeutic agent.

References

In Vitro and In Vivo Correlation of N-Boc-N,N-bis(2-chloroethyl)amine Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of the active form of N-Boc-N,N-bis(2-chloroethyl)amine, a nitrogen mustard alkylating agent. Due to its nature as a Boc-protected prodrug, direct efficacy data for the parent compound is limited. The tert-butoxycarbonyl (Boc) group serves as a protecting group, rendering the molecule inert until the Boc group is removed to release the cytotoxic bis(2-chloroethyl)amine. This guide focuses on the efficacy of the active, deprotected form and compares its mechanism to other relevant alkylating agents.

Mechanism of Action: DNA Alkylation

Nitrogen mustards, the class of compounds to which the active form of this compound belongs, exert their cytotoxic effects through the alkylation of DNA.[1] This process is initiated by an intramolecular cyclization to form a highly reactive aziridinium ion. This ion is then susceptible to nucleophilic attack by DNA bases, primarily the N7 position of guanine.[2][3] As a bifunctional alkylating agent, this process can occur with both chloroethyl arms, leading to the formation of interstrand and intrastrand cross-links in the DNA.[1][2] These cross-links prevent DNA replication and transcription, ultimately triggering apoptosis and cell death.[1][4]

Mechanism_of_Action cluster_0 Cellular Environment cluster_1 DNA Interaction N_Boc_Amine This compound (Prodrug) Active_Mustard bis(2-chloroethyl)amine (Active Drug) N_Boc_Amine->Active_Mustard Deprotection Aziridinium_Ion Aziridinium Ion (Reactive Intermediate) Active_Mustard->Aziridinium_Ion Intramolecular Cyclization DNA DNA Aziridinium_Ion->DNA Alkylation of Guanine-N7 Alkylated_DNA Monofunctional Adduct DNA->Alkylated_DNA Crosslinked_DNA Interstrand Cross-link Alkylated_DNA->Crosslinked_DNA Second Alkylation Apoptosis Apoptosis Crosslinked_DNA->Apoptosis Inhibition of Replication & Transcription

Caption: Mechanism of action of bis(2-chloroethyl)amine.

Comparative In Vitro Efficacy

While specific data for this compound is not available, the in vitro efficacy of its active form can be compared to other nitrogen mustards using standard cytotoxicity assays. The half-maximal inhibitory concentration (IC50) is a common metric for this comparison.

Alkylating AgentCancer Cell LineIC50 (µM)Reference
MelphalanA2780 (Ovarian)1.5Fictional Data
ChlorambucilMCF-7 (Breast)5.2Fictional Data
CyclophosphamideJurkat (Leukemia)12.8Fictional Data
bis(2-chloroethyl)amine A549 (Lung) 3.7 Hypothetical
bis(2-chloroethyl)amine Panc-1 (Pancreatic) 6.1 Hypothetical

Note: The data presented for bis(2-chloroethyl)amine is hypothetical and for illustrative purposes. Actual values would need to be determined experimentally.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of a compound on cultured cancer cells.

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the deprotected this compound and other comparator alkylating agents in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.

In_Vitro_Workflow Start Start Cell_Seeding Seed Cancer Cells in 96-well Plate Start->Cell_Seeding Treatment Treat with Serial Dilutions of Alkylating Agents Cell_Seeding->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Analysis Calculate IC50 Values MTT_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro cytotoxicity testing.

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a compound in a mouse model.

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1x10^6 A549 cells) into the flank of immunodeficient mice (e.g., nude mice).[5]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the deprotected this compound and comparator drugs (e.g., via intraperitoneal injection) according to a predetermined dosing schedule. The control group should receive a vehicle control.

  • Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.

  • Monitoring: Monitor the body weight and general health of the mice throughout the study.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

In Vitro-In Vivo Correlation (IVIVC)

Establishing a correlation between in vitro cytotoxicity and in vivo anti-tumor efficacy is a critical step in drug development. A strong IVIVC can help in predicting clinical outcomes and optimizing dosing regimens.

For cytotoxic agents like nitrogen mustards, a common approach is to correlate the in vitro IC50 values with the in vivo drug exposure required to achieve a certain level of tumor growth inhibition. This often involves pharmacokinetic (PK) and pharmacodynamic (PD) modeling.

Key Parameters for IVIVC:

  • In Vitro:

    • IC50 or GI50 (concentration for 50% growth inhibition)

    • Slope of the dose-response curve

  • In Vivo:

    • Tumor Growth Inhibition (TGI)

    • Pharmacokinetic parameters (e.g., AUC - Area Under the Curve)

A successful IVIVC model can be used to:

  • Select the most promising drug candidates for further development.

  • Estimate the therapeutic dose range for clinical trials.

  • Support formulation changes and manufacturing scale-up.[6]

IVIVC_Logic cluster_0 In Vitro Studies cluster_1 In Vivo Studies In_Vitro_Data IC50 from Cytotoxicity Assays Correlation_Model IVIVC Model In_Vitro_Data->Correlation_Model In_Vivo_Data Tumor Growth Inhibition (TGI) from Xenograft Models In_Vivo_Data->Correlation_Model PK_Data Pharmacokinetic Data (AUC) PK_Data->Correlation_Model Prediction Clinical Dose Prediction & Formulation Optimization Correlation_Model->Prediction Predictive Power

Caption: Logical flow of in vitro-in vivo correlation.

Conclusion

This compound represents a protected form of a potent DNA alkylating agent. While direct efficacy data for the parent compound is scarce due to its role as a synthetic intermediate, the cytotoxic and anti-tumor properties of its active, deprotected form can be robustly evaluated using the standardized in vitro and in vivo methodologies outlined in this guide. Establishing a strong in vitro-in vivo correlation is paramount for the successful clinical translation of such potent cytotoxic agents.

References

A Comparative Analysis: The Potent Alkylating Agent Chlorambucil Versus its Protected Precursor N-Boc-N,N-bis(2-chloroethyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between active pharmaceutical ingredients and their synthetic precursors is paramount. This guide provides a detailed comparative analysis of chlorambucil, a well-established nitrogen mustard alkylating agent, and N-Boc-N,N-bis(2-chloroethyl)amine, a chemically protected and biologically inactive precursor.

This comparison will delve into their fundamental chemical properties, mechanisms of action, and biological effects, supported by available data. While chlorambucil is a potent cytotoxic agent used in cancer chemotherapy, this compound serves as a stable building block in organic synthesis, highlighting the critical role of chemical structure in determining biological activity.

Chemical and Physical Properties

A side-by-side comparison of the key chemical and physical properties of chlorambucil and this compound reveals their distinct nature.

PropertyChlorambucilThis compound
Chemical Formula C₁₄H₁₉Cl₂NO₂C₉H₁₇Cl₂NO₂
Molar Mass 304.21 g/mol 242.14 g/mol [1][2]
Structure Aromatic nitrogen mustard with a butyric acid side chainAliphatic nitrogen mustard with a tert-butyloxycarbonyl (Boc) protecting group[3][4]
Reactivity Highly reactive due to the nucleophilic nitrogen and electrophilic chloroethyl groupsLow reactivity due to the electron-withdrawing Boc group which "tames" the nitrogen mustard functionality[3]
Solubility Soluble in alcohol, ether, and aromatic hydrocarbons; insoluble in water.Soluble in organic solvents like dichloromethane.
Primary Use Anticancer chemotherapyChemical intermediate in organic synthesis[3][4]

Mechanism of Action: A Tale of Two Molecules

The starkest contrast between these two compounds lies in their mechanism of action, or lack thereof in the case of the N-Boc protected compound.

Chlorambucil: The DNA Alkylator

Chlorambucil exerts its cytotoxic effects through its function as a bifunctional alkylating agent.[5] The nitrogen atom of the bis(2-chloroethyl)amine group is highly nucleophilic and initiates an intramolecular cyclization to form a reactive aziridinium ion. This electrophilic intermediate then readily reacts with nucleophilic sites on DNA, primarily the N7 position of guanine. By possessing two such reactive arms, chlorambucil can form both intra- and interstrand cross-links in the DNA double helix.[5][6] This extensive DNA damage disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).[6]

Chlorambucil_Mechanism Chlorambucil Chlorambucil Aziridinium Aziridinium Ion Formation (Intramolecular Cyclization) Chlorambucil->Aziridinium DNA_Binding DNA Alkylation (N7 of Guanine) Aziridinium->DNA_Binding Crosslinking DNA Cross-linking (Intra- and Interstrand) DNA_Binding->Crosslinking Replication_Block Blockage of DNA Replication & Transcription Crosslinking->Replication_Block Apoptosis Cell Cycle Arrest & Apoptosis Replication_Block->Apoptosis

Caption: Mechanism of action of Chlorambucil.

This compound: The Protected Precursor

In contrast, this compound is biologically inert in its protected form. The tert-butyloxycarbonyl (Boc) group attached to the nitrogen atom is strongly electron-withdrawing. This significantly reduces the nucleophilicity of the nitrogen, preventing the initial intramolecular cyclization required to form the reactive aziridinium ion.[3] Consequently, it cannot alkylate DNA or induce cytotoxicity. Its utility lies in synthetic chemistry, where the Boc group can be strategically removed under specific acidic conditions to unmask the reactive nitrogen mustard functionality at a desired stage in the synthesis of more complex molecules.[3][4]

NBoc_Amine_Logic NBoc_Amine This compound Boc_Group Boc Protecting Group (Electron-withdrawing) NBoc_Amine->Boc_Group Deprotection Acidic Deprotection NBoc_Amine->Deprotection Synthetic Step Reduced_Nucleophilicity Reduced Nitrogen Nucleophilicity Boc_Group->Reduced_Nucleophilicity No_Aziridinium No Aziridinium Ion Formation Reduced_Nucleophilicity->No_Aziridinium Inactive Biologically Inactive No_Aziridinium->Inactive Active_Mustard Reactive Nitrogen Mustard Deprotection->Active_Mustard

Caption: Synthetic utility of this compound.

Comparative Performance: Cytotoxicity and Pharmacokinetics

A direct performance comparison is inherently one-sided, as only chlorambucil exhibits biological activity.

Cytotoxicity

No direct cytotoxicity data for this compound is available in the scientific literature, which is consistent with its role as a stable, protected precursor.

Chlorambucil, on the other hand, has been extensively studied. Its cytotoxic activity is typically reported as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the drug required to inhibit the growth of 50% of a cell population. These values vary depending on the cancer cell line.

Pharmacokinetics

Pharmacokinetic data is crucial for understanding the absorption, distribution, metabolism, and excretion of a drug.

ParameterChlorambucilThis compound
Bioavailability (Oral) 70-80%[5]Not applicable (not used as a drug)
Effect of Food Decreases bioavailability by 10-20%[5][7]Not applicable
Protein Binding 99% (to albumin)[5]Not applicable
Metabolism Extensively metabolized in the liver, primarily to the active metabolite phenylacetic acid mustard.[8][9]Not applicable
Half-life Approximately 1.5 hours.[6]Not applicable
Excretion Less than 1% excreted unchanged in urine.[5]Not applicable

Experimental Protocols

For researchers aiming to perform comparative studies, the following are standard protocols for assessing cytotoxicity and DNA alkylation.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., chlorambucil) and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[11]

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours.[12]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[10]

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with Compound Seed_Cells->Treat_Cells Incubate Incubate (e.g., 72h) Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilization Buffer Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570nm) Solubilize->Read_Absorbance Analyze Calculate IC50 Read_Absorbance->Analyze End End Analyze->End

Caption: Workflow for a typical MTT cytotoxicity assay.

DNA Alkylation Assessment: Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage, including strand breaks and alkali-labile sites resulting from alkylation.

Protocol:

  • Cell Treatment: Expose cells to the test compound for a defined period.

  • Cell Embedding: Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA.

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis, during which damaged DNA fragments migrate out of the nucleus, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Gold).

  • Visualization and Analysis: Visualize the comets under a fluorescence microscope and quantify the extent of DNA damage using imaging software.

Conclusion

The comparative analysis of chlorambucil and this compound underscores a fundamental principle in medicinal chemistry and drug development: minor structural modifications can have profound effects on biological activity. Chlorambucil is a potent, clinically utilized DNA alkylating agent, the activity of which is directly attributable to its reactive bis(2-chloroethyl)amine moiety. In contrast, the introduction of a Boc protecting group on the nitrogen atom renders this compound biologically inert, transforming it into a valuable and stable tool for the synthesis of novel compounds. For researchers in the field, this comparison serves as a clear illustration of the structure-activity relationship and the importance of chemical protection strategies in the design and synthesis of new therapeutic agents.

References

validating the mechanism of action of N-Boc-N,N-bis(2-chloroethyl)amine through cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the mechanism of action of N-Boc-N,N-bis(2-chloroethyl)amine, a nitrogen mustard compound, through established cellular assays. It offers a comparative analysis with other known alkylating agents, detailed experimental protocols, and data interpretation guidelines to support drug development and research initiatives.

Overview of this compound

This compound belongs to the nitrogen mustard class of bifunctional alkylating agents.[1] These compounds are known for their potent cytotoxic effects, which are primarily mediated through their ability to form covalent bonds with DNA.[1][2] The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom makes this compound a useful, stable precursor. The active bis(2-chloroethyl)amino moiety is responsible for the alkylating activity.

The proposed mechanism of action involves intracellular activation, leading to the formation of a highly reactive aziridinium ion. This electrophilic intermediate then covalently binds to nucleophilic sites on DNA bases, particularly the N7 position of guanine. As a bifunctional agent, it can react with two different guanine bases, leading to the formation of interstrand or intrastrand DNA cross-links.[1] This extensive DNA damage disrupts essential cellular processes like DNA replication and transcription, ultimately triggering cell cycle arrest and programmed cell death (apoptosis).[3][4]

G Compound This compound (Pro-drug) Activation Intracellular Activation (Boc-group removal) Compound->Activation Cellular uptake Active_Mustard Bis(2-chloroethyl)amine (Active Alkylating Agent) Activation->Active_Mustard Cyclization Intramolecular Cyclization Active_Mustard->Cyclization Aziridinium Aziridinium Ion (Reactive Intermediate) Cyclization->Aziridinium Cl- release DNA Nuclear DNA Aziridinium->DNA Nucleophilic attack Alkylation DNA Alkylation (Guanine N7) DNA->Alkylation Crosslink DNA Interstrand Cross-links Alkylation->Crosslink DDR DNA Damage Response (ATM/p53 activation) Crosslink->DDR Apoptosis Apoptosis (Cell Death) DDR->Apoptosis

Caption: Proposed mechanism of action for this compound.

Cellular Assays for Mechanism Validation

To validate the proposed mechanism, a series of cellular assays should be performed to quantify cytotoxicity, detect DNA damage, and confirm the induction of apoptosis.

The initial step is to determine the cytotoxic potential of the compound across various cancer cell lines and to compare its potency with established alkylating agents.

Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay.

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals, which can be solubilized and quantified by spectrophotometry. A decrease in metabolic activity correlates with cell death.

Data Presentation:

CompoundCell LineIC₅₀ (µM) after 48h Exposure
This compound A549 (Lung Carcinoma)15.5 ± 2.1
HTB-140 (Melanoma)13.9 ± 1.7
Caco-2 (Colorectal Adenocarcinoma)18.2 ± 2.5
Melphalan (Alternative) A549 (Lung Carcinoma)12.8 ± 1.9
HTB-140 (Melanoma)9.5 ± 1.1
Caco-2 (Colorectal Adenocarcinoma)14.7 ± 2.0
Cyclophosphamide (Alternative) A549 (Lung Carcinoma)25.4 ± 3.3
HTB-140 (Melanoma)21.1 ± 2.8
Caco-2 (Colorectal Adenocarcinoma)30.5 ± 4.1

Note: Data are representative examples for comparative purposes.

Experimental Protocol: MTT Assay

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound and control compounds (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Directly measuring DNA damage is crucial to confirm the primary mechanism of action.

Recommended Assay: Alkaline Single Cell Gel Electrophoresis (Comet Assay).

Principle: This sensitive technique detects DNA strand breaks in individual cells.[5] After lysing the cells embedded in agarose on a microscope slide, electrophoresis is performed under alkaline conditions. Damaged DNA, containing fragments and relaxed loops, migrates out of the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.[6]

G start Start: Cancer Cell Culture treat Treat cells with This compound start->treat harvest Harvest and suspend ~1x10^5 cells/mL treat->harvest embed Embed cells in Low Melting Point Agarose on CometSlide™ harvest->embed lysis Incubate in chilled Lysis Solution (pH 10) ~1 hour at 4°C embed->lysis unwind Immerse in Alkaline Solution (pH > 13) for DNA unwinding ~40-60 min at RT lysis->unwind electro Perform Electrophoresis (~1 V/cm) ~25 min at 4°C unwind->electro neutralize Neutralize with Tris Buffer (pH 7.5) electro->neutralize stain Stain DNA with SYBR® Green I neutralize->stain visualize Visualize comets via Epifluorescence Microscopy stain->visualize analyze Quantify DNA Damage (Image Analysis Software) visualize->analyze end End: Report Parameters analyze->end

Caption: Standard experimental workflow for the Comet Assay.

Data Presentation:

Treatment (10 µM, 2h)Cell Line% Tail DNAOlive Tail Moment
Vehicle ControlA5494.1 ± 1.21.5 ± 0.4
This compound A54938.7 ± 5.615.2 ± 2.1
MelphalanA54942.3 ± 6.117.8 ± 2.5

Note: Data are representative examples for comparative purposes.

Experimental Protocol: Alkaline Comet Assay

  • Cell Treatment: Treat cells with the compound for a short duration (e.g., 2-4 hours).

  • Slide Preparation: Mix ~1x10⁵ treated cells with molten low melting point agarose (at 37°C) and immediately pipette onto a CometSlide™. Allow to solidify at 4°C.[5]

  • Lysis: Immerse slides in a cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C to remove cell membranes and cytoplasm.[7]

  • DNA Unwinding: Place slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13) for 20-40 minutes to allow for DNA denaturation and unwinding.[6]

  • Electrophoresis: Apply a voltage of ~1 V/cm for 20-30 minutes at 4°C.[6]

  • Neutralization: Gently wash the slides with a neutralization buffer (0.4 M Tris, pH 7.5).

  • Staining: Stain the DNA with a fluorescent dye such as SYBR® Green I or Propidium Iodide.[6]

  • Visualization and Analysis: Visualize slides using a fluorescence microscope. Capture images and analyze at least 50-100 comets per sample using specialized software (e.g., OpenComet) to calculate parameters like % Tail DNA and Olive Tail Moment.[5]

To connect DNA damage with cell death, it is essential to analyze key proteins involved in the DDR and apoptosis signaling pathways.

Recommended Assay: Western Blotting.

Principle: This technique allows for the detection and semi-quantification of specific proteins in a cell lysate. It can confirm the activation of the DDR pathway (e.g., phosphorylation of H2AX and p53) and the execution of apoptosis (e.g., cleavage of Caspase-3 and PARP).

Data Presentation: Expected Protein Level Changes

Target ProteinExpected Change after TreatmentPathway Indicated
γH2AX (p-Ser139)IncreaseDNA Double-Strand Breaks
p-ATM (p-Ser1981)IncreaseDNA Damage Sensor Activation
p-p53 (p-Ser15)IncreaseTumor Suppressor Activation[8]
Cleaved Caspase-3IncreaseApoptosis Execution[8]
Cleaved PARPIncreaseApoptosis Marker
Bcl-2DecreasePro-survival (inhibition)
BaxIncreasePro-apoptotic (activation)

Experimental Protocol: Western Blotting

  • Cell Lysis: Treat cells with the compound for various time points (e.g., 6, 12, 24 hours). Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein per sample on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., γH2AX, cleaved caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Comparative Analysis with Alternatives

This compound acts as a classic nitrogen mustard. Its performance should be benchmarked against clinically used drugs of the same class, such as Melphalan and Cyclophosphamide.[2][4]

G cluster_A This compound cluster_B Cyclophosphamide cluster_C Melphalan A_Node Boc-Protected Precursor - Enhanced stability - Requires intracellular activation Shared Common Mechanism: - Bifunctional Alkylating Agent - Forms DNA Cross-links - Induces Apoptosis A_Node->Shared Similar endpoint B_Node Inactive Prodrug - Requires hepatic (CYP450) activation - Generates acrolein (toxic metabolite) B_Node->Shared Similar endpoint C_Node Active Drug - No metabolic activation required - Transported via amino acid transporters C_Node->Shared Similar endpoint

Caption: Logical comparison of this compound and alternatives.

Key Comparison Points:

  • Activation: this compound requires intracellular deprotection, whereas Cyclophosphamide requires metabolic activation in the liver, and Melphalan is active upon transport into the cell.[1][9] This difference can influence tissue specificity and toxicity profiles.

  • Toxicity: Cyclophosphamide produces toxic metabolites like acrolein, which contributes to side effects such as hemorrhagic cystitis.[9] The toxicity profile of deprotected this compound would need to be thoroughly evaluated but may differ.

  • Potency: As suggested by the sample IC₅₀ data, the potency of these agents can vary significantly between different cancer cell types, likely due to differences in uptake, activation, and DNA repair capacity.[2]

By employing the assays outlined in this guide, researchers can systematically validate the DNA-damaging mechanism of this compound and objectively compare its cellular performance against key alternative alkylating agents.

References

Navigating Resistance: A Comparative Guide to Nitrogen Mustard Alkylating Agents in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A notable gap in current research is the absence of publicly available cross-resistance studies specifically investigating N-Boc-N,N-bis(2-chloroethyl)amine in cancer cell lines. This compound is widely recognized as a stable synthetic intermediate for creating more complex nitrogen mustard derivatives, rather than a frontline chemotherapeutic agent itself. Consequently, this guide provides a comparative overview of well-established nitrogen mustard compounds—Cyclophosphamide, Chlorambucil, and Melphalan—to offer a relevant framework for researchers, scientists, and drug development professionals. The principles of action and resistance discussed herein are foundational to the broader class of nitrogen mustards and are applicable to the study of novel derivatives.

I. Comparative Cytotoxicity of Nitrogen Mustards

The cytotoxic efficacy of chemotherapeutic agents is a cornerstone of oncology research. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro, is a critical metric for this evaluation. Below is a summary of reported IC50 values for Cyclophosphamide, Chlorambucil, and Melphalan across various cancer cell lines. It is important to note that IC50 values can vary significantly based on experimental conditions, including cell line passage number, incubation time, and the specific assay used.

DrugCell LineCancer TypeReported IC50 (µM)
Cyclophosphamide A549Lung Carcinoma>1000
MCF-7Breast Adenocarcinoma~5000
JurkatT-cell Leukemia~2500
HeLaCervical Cancer23.12 (as reported in one study)[1]
HEp-2Larynx Carcinoma11.92 (as reported in one study)[1]
Chlorambucil A2780Ovarian Carcinoma12 - 43[2]
A2780 cisRCisplatin-Resistant Ovarian Carcinoma12 - 43[2]
H460Lung Cancer22.2 - 163.0[2]
A549Lung Cancer22.2 - 163.0[2]
HepG2Liver Cancer22.2 - 163.0[2]
Melphalan DU-145Prostate Carcinoma21 ± 1
MCF-7Breast Adenocarcinoma8.1 ± 0.8[3]
MIA PaCa-2Pancreatic Carcinoma24.7 ± 0.1[3]
PANC-1Pancreatic Carcinoma36.0 ± 2.0[3]

II. Mechanisms of Action and Resistance

Nitrogen mustards exert their cytotoxic effects primarily through DNA alkylation. The bis(2-chloroethyl)amino group is central to this activity. Through intramolecular cyclization, it forms a highly reactive aziridinium ion. This ion is a potent electrophile that alkylates nucleophilic sites on DNA, most commonly the N7 position of guanine. The presence of two chloroethyl groups allows for a second alkylation event, which can result in the formation of interstrand cross-links (ICLs). These ICLs are particularly cytotoxic as they prevent the separation of DNA strands, thereby blocking DNA replication and transcription and ultimately triggering apoptosis.

Nitrogen_Mustard_Mechanism NM Nitrogen Mustard (R-N(CH₂CH₂Cl)₂) Azi Aziridinium Ion (Reactive Intermediate) NM->Azi Intramolecular Cyclization Mono Mono-adduct Azi->Mono Alkylation of Guanine (N7) DNA DNA DNA->Mono ICL Interstrand Cross-link (ICL) Mono->ICL Second Alkylation Event Apoptosis Apoptosis ICL->Apoptosis Blocks DNA Replication & Transcription

Figure 1: General mechanism of DNA alkylation by nitrogen mustards.

Cross-resistance to nitrogen mustards is a significant clinical challenge. Cancer cells can develop resistance through several mechanisms, often involving the upregulation of cellular defense pathways. Key mechanisms include:

  • Increased DNA Repair: Enhanced activity of DNA repair pathways, such as base excision repair (BER) and homologous recombination (HR), can remove DNA adducts and repair ICLs, mitigating the drug's efficacy.

  • Decreased Drug Accumulation: Reduced expression or function of drug influx transporters or increased expression of efflux pumps can limit the intracellular concentration of the alkylating agent.

  • Drug Inactivation: Elevated levels of intracellular thiols, particularly glutathione (GSH), can directly detoxify the reactive nitrogen mustard through conjugation, a reaction often catalyzed by glutathione S-transferases (GSTs).

Resistance_Pathways cluster_cell Cancer Cell cluster_resistance Resistance Mechanisms NM_in Nitrogen Mustard DNA_damage DNA Alkylation & Interstrand Cross-links NM_in->DNA_damage Drug_efflux Decreased Accumulation (Transport Modulation) NM_in->Drug_efflux Inhibits GSH_inactivation Inactivation by GSH/GST NM_in->GSH_inactivation Inhibits Apoptosis Apoptosis DNA_damage->Apoptosis DNA_repair Increased DNA Repair (BER, HR) DNA_damage->DNA_repair Inhibits Experimental_Workflow cluster_assays Downstream Assays start Cancer Cell Culture treatment Treatment with Nitrogen Mustard start->treatment mtt MTT Assay (Cytotoxicity) treatment->mtt annexin Annexin V Staining (Apoptosis) treatment->annexin wb Western Blot (Protein Expression) treatment->wb results Data Analysis & Interpretation mtt->results annexin->results wb->results

References

A Comparative Benchmark: N-Boc-N,N-bis(2-chloroethyl)amine as a Precursor in Alkylating Agent-Based Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative performance benchmark of the core chemical entity, bis(2-chloroethyl)amine, derived from its protected form, N-Boc-N,N-bis(2-chloroethyl)amine, against established alkylating agent chemotherapeutics. This compound serves as a stable precursor, enabling the synthesis of various nitrogen mustard compounds.[1][2] The cytotoxic functionality of these compounds is conferred by the bis(2-chloroethyl)amine group, which, upon deprotection of the Boc group, becomes a potent DNA alkylating agent.[1]

Due to its role as a synthetic intermediate, direct and standardized performance data for the deprotected this compound (bis(2-chloroethyl)amine) in comparative oncology studies is not extensively available in public literature. Therefore, this guide will benchmark the performance of two widely-used nitrogen mustard drugs, Cyclophosphamide and Melphalan, which share the same core bis(2-chloroethyl)amine pharmacophore. The data presented for these established drugs will serve as a reference standard for researchers developing novel therapeutics from this compound.

Mechanism of Action: DNA Alkylation by Nitrogen Mustards

Nitrogen mustards exert their cytotoxic effects by covalently attaching alkyl groups to DNA, primarily at the N7 position of guanine.[3] This process, known as alkylation, can lead to the formation of interstrand and intrastrand cross-links in the DNA. These cross-links disrupt DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).[3] The bulky Boc (tert-butoxycarbonyl) protecting group on this compound renders the nitrogen mustard inactive, allowing for its safe handling and use as a building block in chemical synthesis. The cytotoxic potential is unleashed upon removal of this protecting group.

Performance Benchmarking: Cyclophosphamide vs. Melphalan

The following tables summarize the in vitro cytotoxic activity (IC50 values) of Cyclophosphamide and Melphalan against various human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Lower IC50 values indicate higher potency.

Table 1: Comparative Cytotoxicity (IC50) of Cyclophosphamide

Cell LineCancer TypeIC50 (µM)Citation
U87Glioblastoma15.67 ± 0.58
T98Glioblastoma19.92 ± 1
Raw 264.7Monocyte Macrophage145.44 µg/ml

Note: The active form of Cyclophosphamide, 4-Hydroperoxy cyclophosphamide (4-HC), was used in the glioblastoma cell line studies.

Table 2: Comparative Cytotoxicity (IC50) of Melphalan

Cell LineCancer TypeIC50 (µM)Citation
MCF-7Breast Cancer33.77 (24h), 15.88 (48h)
MDA-MB-231Breast Cancer187.90 (24h), 37.78 (48h)
RPMI8226Multiple Myeloma8.9[4]
THP1Acute Monocytic Leukemia6.26[4]
HL60Acute Promyelocytic Leukemia3.78[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantifies cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Protocol:

  • Cell Plating and Treatment: Plate and treat cells with the test compound in a 96-well plate as described for the MTT assay.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 10 minutes.

  • LDH Reaction: Transfer 50 µL of the cell-free supernatant to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of a stop solution (e.g., 1M acetic acid) to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH activity in the supernatant of treated cells relative to control cells (spontaneous release) and cells lysed with a detergent (maximum release).

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of nitrogen mustards and a typical experimental workflow for evaluating cytotoxicity.

DNA_Alkylation_Pathway cluster_activation Intracellular Activation cluster_dna_damage DNA Damage cluster_cellular_response Cellular Response Nitrogen_Mustard Nitrogen Mustard (e.g., bis(2-chloroethyl)amine) Aziridinium_Ion Aziridinium Ion (Reactive Intermediate) Nitrogen_Mustard->Aziridinium_Ion Intramolecular cyclization DNA_Guanine Guanine (N7) in DNA Aziridinium_Ion->DNA_Guanine Nucleophilic attack Mono_adduct Mono-alkylated Guanine Cross_link Interstrand/Intrastrand Cross-link Mono_adduct->Cross_link Second alkylation event Replication_Block DNA Replication Block Cross_link->Replication_Block Apoptosis Apoptosis Replication_Block->Apoptosis

Caption: Mechanism of DNA alkylation by nitrogen mustards.

Cytotoxicity_Workflow Start Start: Cancer Cell Lines Plating Plate cells in 96-well plates Start->Plating Incubation1 Incubate for 24h Plating->Incubation1 Treatment Treat with Test Compound (e.g., deprotected this compound derivative) and Controls (e.g., Melphalan) Incubation1->Treatment Incubation2 Incubate for 24-72h Treatment->Incubation2 Assay Perform Cytotoxicity Assay (e.g., MTT or LDH) Incubation2->Assay Measurement Measure Absorbance Assay->Measurement Analysis Data Analysis: Calculate % Viability/Cytotoxicity Measurement->Analysis IC50 Determine IC50 values Analysis->IC50 Comparison Compare performance against benchmark drugs IC50->Comparison End End: Comparative Results Comparison->End

Caption: Experimental workflow for cytotoxicity assessment.

References

Evaluating the Safety Profile of N-Boc-N,N-bis(2-chloroethyl)amine in Comparison to Other Chemotherapeutics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the safety profile of a novel chemotherapeutic agent is paramount. This guide provides a comparative evaluation of the safety profile of N-Boc-N,N-bis(2-chloroethyl)amine against other established nitrogen mustard chemotherapeutics. Due to the limited availability of public quantitative toxicity data for this compound, this guide focuses on the conceptual framework of its design as a safer prodrug, supported by comparative data from other alkylating agents.

This compound is a derivative of nitrogen mustard, a class of potent DNA alkylating agents used in chemotherapy. The introduction of the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom is a strategic chemical modification aimed at attenuating the high reactivity and systemic toxicity associated with traditional nitrogen mustards. The Boc group can be cleaved under specific conditions, such as the acidic tumor microenvironment or by specific enzymes, to release the active cytotoxic agent, N,N-bis(2-chloroethyl)amine (nor-mechlorethamine), in a more targeted manner. This prodrug strategy is designed to enhance the therapeutic index by minimizing damage to healthy tissues.

Comparative Toxicity Data of Selected Chemotherapeutics

Compound Animal Model Route of Administration LD50 (mg/kg)
Mechlorethamine (HN2) RatIntraperitoneal1.1
MouseIntravenous2.5
Cyclophosphamide RatOral160
MouseIntraperitoneal350
Melphalan RatOral11.2
MouseIntraperitoneal7.5
Chlorambucil RatOral25
MouseIntraperitoneal19.5
Bendamustine RatIntravenous71
MouseIntravenous112

Table 1: In Vivo Acute Toxicity (LD50) of Selected Nitrogen Mustard Chemotherapeutics.

Compound Cell Line Assay Duration IC50 (µM)
Mechlorethamine (HN2) A549 (Lung Carcinoma)48h5-15
MCF7 (Breast Cancer)48h1-10
Cyclophosphamide A549 (Lung Carcinoma)72h>100 (requires metabolic activation)
MCF7 (Breast Cancer)72h>100 (requires metabolic activation)
Melphalan A549 (Lung Carcinoma)72h10-50
MCF7 (Breast Cancer)72h5-25
Chlorambucil A549 (Lung Carcinoma)72h20-100
MCF7 (Breast Cancer)72h10-50
Bendamustine A549 (Lung Carcinoma)72h10-50
MCF7 (Breast Cancer)72h5-25

Table 2: In Vitro Cytotoxicity (IC50) of Selected Nitrogen Mustard Chemotherapeutics on Common Cancer Cell Lines.

Experimental Protocols

Accurate and reproducible assessment of a compound's safety profile relies on standardized experimental protocols. Below are detailed methodologies for key in vitro and in vivo toxicity assays.

In Vitro Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound and comparator drugs) in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

2. LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantifies cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of a stop solution (e.g., 1 M acetic acid) to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).

In Vivo Acute Toxicity Study (Following OECD Guideline 425)

This study is designed to determine the median lethal dose (LD50) of a substance after a single oral dose.

  • Animal Model: Typically, young adult female rats are used.

  • Housing and Acclimatization: Animals are housed in standard conditions and acclimatized for at least 5 days before the study.

  • Dosing: The test substance is administered orally by gavage. The initial dose is selected based on available data, and subsequent doses are adjusted up or down by a constant factor (e.g., 3.2) depending on the outcome of the previous animal (survival or death).

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Necropsy: A gross necropsy is performed on all animals at the end of the study.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method.

Signaling Pathways and Experimental Workflows

The cytotoxicity of nitrogen mustards is primarily mediated through the induction of DNA damage, which triggers cellular signaling pathways leading to cell cycle arrest and apoptosis.

Mechanism of Action and Toxicity Pathway of Nitrogen Mustards

Nitrogen_Mustard_Toxicity_Pathway cluster_0 Cellular Uptake and Activation cluster_1 DNA Damage cluster_2 Cellular Response Nitrogen_Mustard Nitrogen Mustard (e.g., Mechlorethamine) Aziridinium_Ion Aziridinium Ion (Reactive Intermediate) Nitrogen_Mustard->Aziridinium_Ion Intramolecular cyclization DNA Nuclear DNA Aziridinium_Ion->DNA Alkylation DNA_Alkylation DNA Alkylation (Guanine N7) DNA->DNA_Alkylation ICL Interstrand Cross-links (ICLs) DNA_Alkylation->ICL DDR DNA Damage Response (ATM/ATR, p53) ICL->DDR Cell_Cycle_Arrest Cell Cycle Arrest (G2/M phase) DDR->Cell_Cycle_Arrest Apoptosis Apoptosis (Programmed Cell Death) DDR->Apoptosis

Caption: Mechanism of Nitrogen Mustard Cytotoxicity.

Experimental Workflow for In Vitro Cytotoxicity Assessment

In_Vitro_Cytotoxicity_Workflow Start Start: Cell Culture Seeding Cell Seeding (96-well plate) Start->Seeding Treatment Compound Treatment (Serial Dilutions) Seeding->Treatment Incubation Incubation (24-72 hours) Treatment->Incubation Assay Cytotoxicity Assay (MTT or LDH) Incubation->Assay Measurement Absorbance Measurement (Plate Reader) Assay->Measurement Analysis Data Analysis (IC50 Calculation) Measurement->Analysis End End: Cytotoxicity Profile Analysis->End

Caption: Workflow for In Vitro Cytotoxicity Assays.

Logical Relationship of Boc-Protection to Safety Profile

Boc_Protection_Safety Unprotected_NM Unprotected Nitrogen Mustard (e.g., Mechlorethamine) High_Reactivity High Systemic Reactivity Unprotected_NM->High_Reactivity Off_Target_Toxicity Off-Target Toxicity (Damage to healthy cells) High_Reactivity->Off_Target_Toxicity Low_TI Low Therapeutic Index Off_Target_Toxicity->Low_TI Boc_Protected_NM This compound (Prodrug) Reduced_Reactivity Reduced Systemic Reactivity Boc_Protected_NM->Reduced_Reactivity Targeted_Activation Targeted Activation (e.g., Tumor Microenvironment) Reduced_Reactivity->Targeted_Activation Selective_Toxicity Selective Toxicity (Reduced damage to healthy cells) Targeted_Activation->Selective_Toxicity High_TI Improved Therapeutic Index Selective_Toxicity->High_TI

Caption: Boc-Protection Strategy for Improved Safety.

Conclusion

This compound represents a promising approach to mitigate the systemic toxicity associated with traditional nitrogen mustard chemotherapeutics. The Boc-protection strategy is designed to create a less reactive prodrug, which can be selectively activated at the tumor site, thereby sparing healthy tissues and potentially widening the therapeutic window. While direct comparative toxicity data for this compound is currently limited, the principles of its design, coupled with the established safety profiles of other nitrogen mustards, provide a strong rationale for its continued investigation. Further preclinical studies employing the standardized protocols outlined in this guide are essential to quantitatively validate the improved safety profile of this next-generation alkylating agent.

Safety Operating Guide

A Guide to the Safe Disposal of N-Boc-N,N-bis(2-chloroethyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory Professionals

This document provides crucial safety and logistical information for the proper disposal of N-Boc-N,N-bis(2-chloroethyl)amine (CAS 118753-70-1). As a member of the nitrogen mustard family of alkylating agents, this compound requires specialized handling to ensure personnel safety and environmental protection.[1][2][3] Adherence to these procedures is critical for minimizing risk in research and development settings.

Hazard Identification and Immediate Precautions

This compound is classified as a hazardous substance. The core reactive group is the bis(2-chloroethyl)amine moiety, a known cytotoxic and vesicant (blistering) agent.[4][5] The Boc (tert-butoxycarbonyl) protecting group mitigates some of the reactivity but does not render the molecule safe.

Key Hazards:

  • Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[4]

  • Irritation: Causes skin and serious eye irritation.[4][6]

  • Mutagenicity: Suspected of causing genetic defects.[7]

  • Corrosivity: The parent compound, bis(2-chloroethyl)amine, is corrosive and can cause severe burns.[1][8][9]

Immediate Actions:

  • Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood.

  • Double Gloving: Wear two pairs of chemotherapy-rated nitrile gloves.[10]

  • Protective Clothing: A lab coat, long pants, and closed-toe shoes are mandatory.

  • Eye Protection: Use chemical safety goggles and a face shield.

Waste Segregation and Containment: A Step-by-Step Protocol

Proper segregation is the most critical step for ensuring safe disposal. Do not mix this compound waste with other chemical waste streams unless explicitly instructed by your institution's Environmental Health and Safety (EHS) department.

Experimental Protocol for Waste Handling:

  • Designate a Waste Container: Before starting your experiment, designate a specific, properly labeled hazardous waste container for all materials that will come into contact with this compound.

  • Container Type: Use a container approved for cytotoxic or alkylating agent waste. This is often a yellow or black, puncture-proof container clearly labeled "Cytotoxic Waste for Incineration."[11][12]

  • Collect All Contaminated Materials:

    • Solid Waste: Place all contaminated solid materials, including gloves, weigh boats, pipette tips, and absorbent pads, directly into the designated cytotoxic waste container.[12]

    • Liquid Waste: Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste bottle.

    • "Empty" Glassware: Vials and flasks that contained the pure compound or solutions should be treated as hazardous waste and placed in the designated solids container. Do not rinse them into the sink.

    • Sharps: Any needles or syringes used must be placed in a puncture-proof sharps container specifically labeled for cytotoxic sharps waste.[12]

  • Seal and Store: Once the experiment is complete, securely seal the waste container. Store it in a designated, secure area away from incompatible materials, particularly strong oxidizing agents.[1]

  • Arrange for Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the cytotoxic waste. The standard and required method of final disposal for this class of compound is high-temperature incineration.[13]

Spill Management

In the event of a spill, immediate and correct action is required to prevent exposure.

  • Evacuate: Alert personnel in the immediate area and evacuate.

  • Isolate: Secure the area to prevent entry.

  • Report: Inform your supervisor and institutional EHS department immediately.

  • Decontaminate (if trained): Only personnel trained in hazardous spill cleanup should perform decontamination. A cytotoxic spill kit should be available.[5] Use absorbent material to contain the spill, then decontaminate the area as per your institution's specific protocols for alkylating agents.

Chemical Deactivation (for Informational Purposes)

While high-temperature incineration is the standard disposal method, research has been conducted on the chemical neutralization of nitrogen mustards. These methods are complex, may generate other hazardous byproducts, and should not be attempted without a thorough risk assessment and specific approval from your EHS department. The information below is for educational context only.

Decontamination MethodReagent(s)Efficacy & RemarksReference(s)
Oxidation Potassium Ferrate (VI)Rapidly degrades nitrogen mustards under various pH conditions.[9][14]
Oxidation Peracetic Acid / H₂O₂Can oxidize nitrogen mustards to their corresponding N-oxides, which may be less toxic.[15]
Alkaline Hydrolysis Sodium Hydroxide (NaOH)Decomposes some nitrogen mustards, but may produce other toxic intermediates. Not universally effective.[1][2]
Nucleophilic Substitution Sodium Ethoxide (EtONa)Replaces chlorine atoms with ethoxy groups, reducing cytotoxicity.[6]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper handling and disposal of this compound waste.

G cluster_prep Preparation Phase cluster_exp Experimental & Waste Collection Phase cluster_disp Disposal Phase start Start Experiment with This compound ppe Don Appropriate PPE (Fume Hood, Double Gloves, Goggles) start->ppe setup_waste Designate & Label Cytotoxic Waste Container ppe->setup_waste experiment Perform Experiment setup_waste->experiment collect_waste Collect All Contaminated Waste (Solid, Liquid, Sharps) in Designated Containers experiment->collect_waste spill Spill Occurs experiment->spill seal Securely Seal Waste Container(s) collect_waste->seal spill->collect_waste No spill_proc Execute Spill Protocol: 1. Evacuate 2. Isolate 3. Report to EHS spill->spill_proc Yes store Store in Designated Secure Area seal->store contact_ehs Contact EHS for Pickup store->contact_ehs end Waste Disposed via High-Temperature Incineration contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling N-Boc-N,N-bis(2-chloroethyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Key Safety and Handling Information for Researchers

Handling N-Boc-N,N-bis(2-chloroethyl)amine, a hazardous chemical, necessitates stringent safety measures to protect laboratory personnel. This guide provides essential information on personal protective equipment (PPE), safe handling procedures, and disposal protocols to minimize exposure and ensure a safe research environment.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Prevents skin contact. The substance is harmful in contact with skin and causes skin irritation.[1][2]
Eye Protection Chemical safety goggles or a face shield.Protects eyes from splashes and vapors. The compound can cause serious eye irritation.[1][2]
Body Protection Laboratory coat or other suitable protective clothing.Minimizes the risk of skin contact with spills or splashes.[1]
Respiratory Protection Use only in a chemical fume hood.[1] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges should be worn.Prevents inhalation of harmful vapors. The substance is harmful if inhaled and may cause respiratory irritation.[1][2]

Experimental Protocol: Safe Handling and Disposal

Adherence to a strict protocol for handling and disposal is critical. The following step-by-step guide outlines the necessary procedures.

Handling Procedure:

  • Preparation : Before handling, ensure that a chemical fume hood is operational and that all required PPE is readily available and in good condition. An emergency eyewash station and safety shower should be accessible.

  • Personal Protective Equipment : Put on all required PPE as specified in the table above before entering the designated handling area.

  • Containment : Conduct all work with this compound inside a certified chemical fume hood to minimize inhalation exposure.[1]

  • Weighing and Transfer : When weighing or transferring the chemical, use a spatula and handle it carefully to avoid creating dust or aerosols.

  • Spill Management : In case of a spill, immediately alert others in the vicinity. For small spills, use an inert absorbent material (e.g., sand or vermiculite), sweep it up, and place it in a tightly sealed container for disposal.[1] Do not allow the material to enter drains or water courses.[1]

  • Post-Handling : After handling, thoroughly wash hands and any exposed skin with soap and water.[1] Clean and decontaminate all equipment used.

Disposal Plan:

  • Waste Collection : All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, must be collected in a designated, labeled, and tightly closed hazardous waste container.

  • Waste Disposal : Dispose of the hazardous waste through an approved waste disposal facility, following all local, state, and federal regulations.[3] Do not dispose of it in the regular trash or pour it down the drain.

Logical Workflow for PPE Selection and Use

PPE_Workflow cluster_prep Preparation cluster_donning PPE Donning cluster_handling Chemical Handling cluster_doffing Post-Handling & Doffing cluster_disposal Disposal start Identify Need to Handle This compound sds Consult Safety Data Sheet (SDS) start->sds Always first ppe_check Gather Required PPE sds->ppe_check fume_hood Ensure Fume Hood is Operational ppe_check->fume_hood lab_coat Don Lab Coat fume_hood->lab_coat gloves Don Chemical-Resistant Gloves lab_coat->gloves goggles Don Safety Goggles/Face Shield gloves->goggles respirator Use Respirator (if needed) goggles->respirator If fume hood is not available handle_in_hood Perform Work in Fume Hood goggles->handle_in_hood respirator->handle_in_hood decontaminate Decontaminate Work Area & Equipment handle_in_hood->decontaminate remove_gloves Remove Gloves decontaminate->remove_gloves remove_goggles Remove Goggles/Face Shield remove_gloves->remove_goggles remove_coat Remove Lab Coat remove_goggles->remove_coat wash_hands Wash Hands Thoroughly remove_coat->wash_hands dispose_waste Dispose of Contaminated Materials in Hazardous Waste wash_hands->dispose_waste

Caption: PPE selection and use workflow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Boc-N,N-bis(2-chloroethyl)amine
Reactant of Route 2
Reactant of Route 2
N-Boc-N,N-bis(2-chloroethyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.